Fmoc-Val-Wang resin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C20H21NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18-19H,12H2,1-2H3,(H,21,23)/t19-/m1/s1 |
InChI Key |
CCYFIZIEAFRYKT-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
sequence |
V |
Origin of Product |
United States |
Foundational & Exploratory
Fmoc-Val-Wang Resin: A Comprehensive Technical Guide for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Val-Wang resin is a cornerstone of solid-phase peptide synthesis (SPPS), particularly favored for its utility in the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. This pre-loaded resin, featuring an L-valine residue attached to a Wang linker on a polystyrene matrix, offers a convenient starting point for the synthesis of peptides with a C-terminal valine. The Wang linker's acid lability ensures that the final peptide can be cleaved from the solid support under relatively mild conditions, yielding a peptide with a free C-terminal carboxyl group. This guide provides an in-depth overview of the properties, characteristics, and applications of this compound, complete with detailed experimental protocols and visual aids to facilitate its effective use in research and development.
Core Properties and Characteristics
This compound is characterized by several key parameters that influence its performance in SPPS. These properties are crucial for optimizing synthesis protocols and achieving high-purity target peptides.
Physical and Chemical Properties
The foundational support for this resin is a polystyrene matrix cross-linked with divinylbenzene (B73037) (DVB), typically at a concentration of 1%. This level of cross-linking provides a balance of mechanical stability and the ability to swell in appropriate organic solvents, which is essential for reagent accessibility to the growing peptide chain.
| Property | Typical Value / Description |
| Polymer Matrix | Polystyrene cross-linked with 1% divinylbenzene |
| Functional Group | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Linker | p-Alkoxybenzyl alcohol (Wang linker) |
| Attached Amino Acid | L-Valine |
| Appearance | White to off-white beads |
| Particle Size | 100-200 mesh or 200-400 mesh |
| Loading Capacity | 0.2 - 0.8 mmol/g |
Swelling Characteristics
The ability of the resin to swell in various solvents is critical for efficient SPPS. Swelling allows for the penetration of reagents and facilitates the coupling and deprotection reactions. The swelling behavior of the 1% cross-linked polystyrene core of this compound in common SPPS solvents is summarized below.
| Solvent | Swelling Volume (mL/g) |
| Dichloromethane (DCM) | 4.0 - 6.0 |
| N,N-Dimethylformamide (DMF) | 4.0 - 6.0 |
| Toluene | 4.0 - 6.0 |
| Tetrahydrofuran (THF) | 4.0 - 6.0 |
| N-Methyl-2-pyrrolidone (NMP) | 3.0 - 5.0 |
| Dioxane | 3.0 - 5.0 |
| Acetonitrile | 1.0 - 2.0 |
| Methanol | 1.0 - 2.0 |
| Water | < 1.0 |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key stages of solid-phase peptide synthesis using this compound.
Resin Swelling
Proper swelling of the resin is the initial and a crucial step to ensure that the reactive sites are accessible for subsequent chemical transformations.
Methodology:
-
Place the desired amount of this compound in a suitable reaction vessel.
-
Add a suitable swelling solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), at a volume of approximately 10-15 mL per gram of resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent by filtration.
Fmoc Deprotection
This step involves the removal of the Fmoc protecting group from the N-terminus of the valine residue to allow for the coupling of the next amino acid.
Methodology:
-
To the swollen resin, add a 20% (v/v) solution of piperidine (B6355638) in DMF.
-
Agitate the mixture at room temperature for a specified period, typically in two stages: a brief initial treatment of 1-5 minutes followed by a longer treatment of 15-20 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
Amino Acid Coupling
This protocol describes the activation and coupling of the next Fmoc-protected amino acid to the deprotected N-terminus of the resin-bound peptide.
Methodology:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxyl group.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
After the coupling reaction is complete, drain the solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Peptide Cleavage from the Resin
The final step is the cleavage of the synthesized peptide from the Wang resin and the simultaneous removal of side-chain protecting groups.
Methodology:
-
Wash the peptide-resin with DCM to remove any residual DMF.
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The composition of the cocktail may be adjusted based on the amino acid composition of the peptide to minimize side reactions.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide from the combined filtrates by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group fragments.
-
Dry the crude peptide under vacuum.
Visualizing the Process: Diagrams
To better illustrate the chemical structures and workflows involved in using this compound, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Caption: Peptide cleavage mechanism from Wang resin.
Conclusion
This compound remains a vital tool for the synthesis of peptides. Its well-defined properties, including a consistent loading capacity and predictable swelling behavior, combined with established and reliable protocols for deprotection, coupling, and cleavage, make it a preferred choice for both routine and complex peptide synthesis endeavors. This guide provides the fundamental knowledge and practical methodologies required for researchers and developers to confidently and successfully utilize this compound in their work, ultimately contributing to advancements in biochemistry, drug discovery, and materials science.
The Core Principles of Fmoc-Val-Wang Resin Solid-Phase Peptide Synthesis: A Technical Guide
This technical guide provides an in-depth exploration of the principles underlying solid-phase peptide synthesis (SPPS) utilizing Fmoc-Val-Wang resin. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the fundamental chemical strategies, experimental protocols, and critical parameters involved in the stepwise synthesis of peptides on a solid support.
Introduction to Fmoc-Based Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, has revolutionized the production of peptides by anchoring the C-terminal amino acid to an insoluble resin support.[1][2] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing.[1][2]
The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme in SPPS.[2][3] It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the growing peptide chain.[][5] Concurrently, acid-labile protecting groups, typically based on tert-butyl (tBu), are used for the permanent protection of reactive amino acid side chains.[3][6] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative removal of the Fmoc group, preventing unwanted side reactions.[3][6]
Key Components of the this compound System
The Wang Resin Support
Wang resin is a polystyrene-based solid support functionalized with a p-alkoxybenzyl alcohol linker.[7] It is a standard choice for the synthesis of peptides that require a free carboxyl group at the C-terminus.[5][7][8] The first amino acid, in this case, Valine, is attached to the resin via an ester linkage. This bond is stable under the basic conditions required for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), at the final stage of synthesis.[7][9]
The Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of this synthetic strategy, providing robust protection for the α-amino group of the amino acids.[5] Its key feature is its lability to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][6] This allows for selective deprotection without affecting the acid-labile side-chain protecting groups or the resin linkage.[6]
The deprotection mechanism proceeds via a β-elimination reaction. A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine as a carbamic acid, which then decarboxylates.[3][] The dibenzofulvene byproduct is scavenged by excess piperidine to form a stable adduct, which is subsequently washed away.[3][6]
Side-Chain Protecting Groups
To prevent undesirable side reactions during peptide synthesis, the reactive functional groups on amino acid side chains are masked with permanent protecting groups.[2] In the context of the Fmoc/tBu strategy, these groups are designed to be stable to the basic conditions of Fmoc removal but are cleaved by the final acid treatment that also releases the peptide from the resin.[6]
The Solid-Phase Peptide Synthesis Cycle
The synthesis of a peptide on this compound follows a cyclical process of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid to be incorporated into the peptide sequence.
References
- 1. peptide.com [peptide.com]
- 2. academic.oup.com [academic.oup.com]
- 3. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis Utilizing Wang Resins
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed exploration of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) with a focus on the widely utilized Wang resin. It covers the fundamental chemistry, experimental procedures, and critical considerations for the successful synthesis of peptides.
Core Principles of Fmoc-SPPS with Wang Resin
Solid-phase peptide synthesis, a cornerstone of peptide and protein chemistry, enables the efficient construction of complex peptide chains on a solid support. The Fmoc/tBu strategy, in conjunction with Wang resin, is a prevalent approach for producing peptides with a C-terminal carboxylic acid.
Wang Resin: At its core, Wang resin is a polystyrene support cross-linked with divinylbenzene, functionalized with a p-alkoxybenzyl alcohol linker.[1] This linker forms an acid-labile ester bond with the C-terminus of the first amino acid, which remains stable throughout the synthesis cycles but can be readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] The choice of resin mesh size, commonly 100-200 or 200-400 mesh, and the degree of crosslinking (typically 1% divinylbenzene) are crucial factors influencing resin swelling and reagent accessibility.[2]
Fmoc Protecting Group: The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acids.[4] Its key advantage lies in its base-lability; it is stable under the acidic conditions used for final cleavage but can be efficiently removed by a mild base, most commonly piperidine (B6355638).[4][5] This orthogonality is fundamental to the Fmoc/tBu strategy, where acid-labile protecting groups are used for the amino acid side chains.[6]
The synthesis proceeds in a cyclical manner, involving three main steps:
-
Fmoc Deprotection: Removal of the N-terminal Fmoc group.
-
Amino Acid Coupling: Formation of a peptide bond with the next Fmoc-protected amino acid.
-
Washing: Thorough removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.
Quantitative Data in Fmoc-SPPS with Wang Resin
The efficiency and success of peptide synthesis are influenced by several quantitative parameters. The following tables summarize key data for easy comparison.
Table 1: Typical Properties of Wang Resins
| Property | Typical Value(s) | Significance |
| Resin Type | Polystyrene cross-linked with 1% Divinylbenzene | Provides mechanical stability and allows for optimal swelling in common SPPS solvents.[2] |
| Mesh Size | 100-200 mesh, 200-400 mesh | Affects solvent and reagent diffusion. Finer mesh offers higher surface area but can lead to slower flow rates in automated systems.[2][7] |
| Loading Capacity | 0.2 - 0.8 mmol/g | Represents the number of reactive sites per gram of resin. Higher loading increases yield per batch, while lower loading can be beneficial for synthesizing long or difficult sequences to minimize aggregation.[2][7] |
| Linker | p-Alkoxybenzyl alcohol | Forms an acid-labile ester linkage with the first amino acid. |
Table 2: Performance of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low to Moderate |
Data compiled from various sources.[8] Actual performance may vary depending on the specific amino acid sequence and reaction conditions.
Table 3: Common Cleavage Cocktails for Wang Resin
| Cleavage Cocktail Composition (v/v) | Target Residues/Purpose | Typical Cleavage Time |
| TFA / H₂O / TIPS (95:2.5:2.5) | Standard cleavage for most peptides. | 1.5 - 3 hours |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | For peptides containing sensitive residues like Trp or Met to prevent side reactions.[9] | 2 - 4 hours |
| TFA / DCM (50:50) | Mild cleavage conditions.[3] | 1.5 - 2 hours |
TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: Ethanedithiol, DCM: Dichloromethane. The specific cocktail and cleavage time should be optimized based on the peptide sequence and the stability of the side-chain protecting groups.[3][9][10]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for manual Fmoc-SPPS on Wang resin.
Resin Preparation and First Amino Acid Loading
Pre-loaded Wang resins are widely available and recommended for convenience and to avoid potential side reactions during the initial loading.[2][7] However, if manual loading is required, the following protocol can be used.
-
Resin Swelling: Swell the Wang resin (1 g) in N,N-Dimethylformamide (DMF, 10 mL) for at least 30 minutes in a reaction vessel.[11]
-
Activation Mixture Preparation: In a separate vial, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading), 1-Hydroxybenzotriazole (HOBt, 4 eq.), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in a minimal amount of DMF.[12]
-
Coupling: Add the activation mixture to the swollen resin. Then, add N,N'-Diisopropylcarbodiimide (DIC, 4 eq.).[12]
-
Reaction: Agitate the mixture at room temperature for 12 hours.
-
Capping: To block any unreacted hydroxyl groups on the resin, wash the resin with DMF, then treat it with a solution of acetic anhydride (B1165640) (2 eq.) and N,N-Diisopropylethylamine (DIPEA, 2 eq.) in Dichloromethane (DCM) for 30 minutes.[12]
-
Washing: Wash the resin thoroughly with DCM, DMF, and finally DCM again, then dry under vacuum.[12]
-
Loading Quantification: The loading of the first amino acid can be quantified spectrophotometrically by treating a known weight of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the liberated dibenzofulvene-piperidine adduct at approximately 301 nm.[13]
The SPPS Cycle: Deprotection and Coupling
This cycle is repeated for each amino acid in the peptide sequence.
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL/g) for 15-30 minutes.[11]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the Fmoc adduct.[16]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to the initial resin loading) with a coupling reagent such as HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for a few minutes.[8]
-
Add the activated amino acid solution to the resin.
-
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[8] The completion of the coupling reaction can be monitored using a qualitative colorimetric test like the Kaiser (ninhydrin) test.[11]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.[15]
Final Cleavage and Peptide Precipitation
-
N-terminal Fmoc Removal: Before cleavage, ensure the final N-terminal Fmoc group is removed using the standard deprotection protocol (Section 3.2, step 2).[10]
-
Resin Washing and Drying: Wash the peptide-resin with DMF, then DCM, and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail (see Table 3) in a fume hood. For a standard peptide, a mixture of TFA/H₂O/TIPS (95:2.5:2.5) is commonly used.[9]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[9] Gently agitate the mixture at room temperature for 1.5 to 3 hours.[10]
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.[10]
-
Peptide Precipitation: Add the collected TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[9][10]
-
Isolation and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[9] The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the key processes in Fmoc-SPPS.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during Fmoc-SPPS, potentially compromising the purity and yield of the final peptide.
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to base-catalyzed cyclization to form an aspartimide intermediate, particularly during Fmoc deprotection. This can lead to epimerization and the formation of β-aspartyl peptides.[15] Using sterically hindered protecting groups for the aspartic acid side chain can mitigate this issue.
-
Diketopiperazine Formation: At the dipeptide stage, especially with proline or glycine (B1666218) as one of the first two residues, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin.[17][18] Synthesizing on a sterically hindered resin like 2-chlorotrityl chloride resin can suppress this side reaction.[17]
-
Racemization: The activation of the carboxylic acid group during coupling can lead to racemization, particularly for amino acids like histidine and cysteine.[15] The choice of coupling reagent and base is critical; for instance, HATU generally results in lower racemization than HBTU.[8] Using additives like HOBt or HOAt can also reduce racemization.[15]
-
Alkylation during Cleavage: Reactive carbocations generated during the TFA cleavage step can modify sensitive residues like tryptophan and cysteine.[19][20] The inclusion of scavengers in the cleavage cocktail is essential to trap these reactive species.[21] For instance, S-alkylation of cysteine by the cleaved Wang linker has been observed, which can be minimized by optimizing the cleavage protocol.[20]
-
Aggregation: Hydrophobic sequences are prone to aggregation on the resin, which can hinder reagent accessibility and lead to incomplete coupling and deprotection.[17] Strategies to overcome aggregation include using lower loading resins, switching to more polar solvents like N-Methyl-2-pyrrolidone (NMP), adding chaotropic salts, or performing the synthesis at elevated temperatures.[17]
By understanding these core principles, adhering to detailed protocols, and being mindful of potential pitfalls, researchers can effectively utilize Fmoc chemistry with Wang resins for the successful synthesis of a wide range of peptides for various scientific and therapeutic applications.
References
- 1. peptide.com [peptide.com]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptideweb.com [peptideweb.com]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. mesalabs.com [mesalabs.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
An In-depth Technical Guide to Fmoc-Val-Wang Resin Loading Capacity
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), a precise understanding of resin loading capacity is fundamental to achieving high-purity, high-yield peptide products. The loading capacity of a resin, defined as the number of reactive sites per gram (typically expressed in mmol/g or meq/g), dictates the stoichiometry of reagents and is a critical parameter in process optimization and scale-up. This guide provides a detailed examination of the loading capacity of Fmoc-Val-Wang resin, a widely utilized solid support for the synthesis of C-terminal valine peptides.
Core Concepts: What is this compound Loading Capacity?
This compound consists of a polystyrene core cross-linked with divinylbenzene (B73037) (DVB), functionalized with a p-alkoxybenzyl alcohol linker (Wang linker) to which the first amino acid, in this case, N-α-Fmoc-protected valine, is pre-attached via an ester bond. The loading capacity, therefore, refers to the molar amount of this initial Fmoc-valine attached per gram of the resin.
An accurate determination of this value is crucial for several reasons:
-
Stoichiometric Calculations: It allows for the precise calculation of the equivalents of amino acids, coupling reagents, and deprotection solutions required for each step of the synthesis.
-
Yield Determination: An accurate initial loading value is essential for calculating the overall yield of the synthesized peptide.
-
Process Reproducibility: Consistent loading capacity ensures batch-to-batch reproducibility of the peptide synthesis.
-
Synthesis of Complex Peptides: For long or "difficult" peptide sequences, a lower, more controlled loading capacity is often preferred to minimize steric hindrance and aggregation, leading to a higher quality crude product.[1][2]
The loading capacity of commercially available this compound can vary between different suppliers and even between different batches from the same supplier. Therefore, independent verification of the loading capacity is a critical quality control step in any peptide synthesis workflow.
Factors Influencing Loading Capacity
The loading capacity of this compound is influenced by several factors related to the resin's physical and chemical properties:
-
Resin Cross-linking: The percentage of DVB used for cross-linking the polystyrene matrix affects the resin's swelling properties. A lower cross-linking (e.g., 1% DVB) allows for better swelling in organic solvents, enhancing the accessibility of reagents to the reactive sites.
-
Particle Size: The size of the resin beads (mesh size) influences the surface area-to-volume ratio. Smaller particle sizes generally offer a higher surface area, which can lead to more efficient and uniform reactions. Common mesh sizes for peptide synthesis are 100-200 and 200-400.
-
Initial Functionalization: The efficiency of the reaction to attach the Wang linker to the polystyrene support and the subsequent esterification of the first Fmoc-amino acid are the primary determinants of the final loading capacity.
Quantitative Data on this compound Loading Capacity
The following table summarizes typical loading capacities for this compound available from various commercial suppliers. It is important to note that these are general ranges, and the actual loading capacity of a specific batch should always be verified experimentally.
| Supplier/Product Line | Typical Loading Capacity (mmol/g) | Mesh Size | Cross-linking |
| Millipore/Novabiochem | 0.40 - 1.00 | 100-200 | 1% DVB |
| CEM Corporation (LL) | 0.25 - 0.40 | Not Specified | Not Specified |
| Rapp Polymere | Not Specified (Low Loaded) | Not Specified | 1% DVB |
| Various Suppliers | 0.3 - 0.8 | 100-200 | 1% DVB |
Experimental Protocols for Determining Loading Capacity
Several methods can be used to determine the loading capacity of this compound. The most common and widely accepted method is the spectrophotometric determination of the Fmoc group cleaved from a known mass of resin. A less common and often less accurate method is the gravimetric method.
Spectrophotometric Determination of Fmoc Loading
This method is based on the quantitative cleavage of the N-α-Fmoc protecting group from the valine attached to the resin. The cleavage is typically achieved using a solution of a secondary amine, such as piperidine (B6355638) or 1,8-diazabicycloundec-7-ene (DBU), in N,N-dimethylformamide (DMF). The cleaved Fmoc group reacts with the amine to form a dibenzofluvene-piperidine adduct, which has a strong UV absorbance at approximately 301 nm. By measuring the absorbance of this adduct and applying the Beer-Lambert law, the concentration of the Fmoc group, and thus the resin loading, can be accurately determined.
-
Resin Preparation:
-
Accurately weigh approximately 10-20 mg of dry this compound into a small, clean reaction vessel (e.g., a fritted syringe or a small vial).
-
Add DMF (approximately 1 mL) to the resin and allow it to swell for at least 30 minutes. This ensures that the reagents can penetrate the resin beads effectively.
-
After swelling, filter the DMF from the resin. Wash the resin several times with DMF to remove any residual impurities.
-
-
Fmoc Group Cleavage:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add a precisely known volume of the 20% piperidine/DMF solution (e.g., 2.0 mL) to the swollen resin.
-
Agitate the mixture gently (e.g., using a shaker or a rotator) for 30-60 minutes at room temperature to ensure complete cleavage of the Fmoc group.
-
-
Sample Preparation for UV Measurement:
-
After the cleavage reaction is complete, carefully filter the piperidine/DMF solution containing the dibenzofluvene-piperidine adduct away from the resin into a clean container.
-
Wash the resin with a small, known volume of DMF to ensure all the adduct is collected. Combine this wash with the filtrate.
-
Transfer the combined filtrate to a volumetric flask of a known volume (e.g., 10 mL or 25 mL, depending on the expected loading).
-
Dilute the solution to the mark with DMF. This dilution step is crucial to ensure that the absorbance reading falls within the linear range of the spectrophotometer.
-
-
Spectrophotometric Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 301 nm.
-
Use pure DMF as the blank reference.
-
-
Calculation of Loading Capacity:
The loading capacity (L) in mmol/g can be calculated using the following formula, which is derived from the Beer-Lambert law (A = εcl):
L (mmol/g) = (A * V * D) / (ε * m * l)
Where:
-
A is the measured absorbance at 301 nm.
-
V is the final volume of the diluted solution in mL.
-
D is the dilution factor (if any).
-
ε is the molar extinction coefficient of the dibenzofluvene-piperidine adduct at 301 nm. A commonly accepted value is 7800 L·mol⁻¹·cm⁻¹ .
-
m is the initial mass of the dry resin in mg.
-
l is the path length of the cuvette in cm (typically 1 cm).
Note: The molar extinction coefficient (ε) can vary slightly depending on the solvent and the specific spectrophotometer used. For the highest accuracy, it is recommended to calibrate the instrument using a known concentration of the Fmoc-piperidine adduct.
-
Gravimetric Method
The gravimetric method involves measuring the weight change of the resin after the attachment of the first amino acid. This method is generally considered less accurate than the spectrophotometric method for several reasons:
-
Small Weight Change: The mass of the attached amino acid is often a very small fraction of the total mass of the resin, making accurate measurement difficult.
-
Trapped Solvent: It is challenging to completely remove all trapped solvent from the resin beads, which can lead to erroneously high weight measurements.
-
Incomplete Reactions: If the coupling reaction is not 100% complete, the weight gain will not accurately reflect the true loading capacity.
Due to these limitations, the gravimetric method is not recommended for precise determination of this compound loading capacity.
Visualizing the Chemistry and Workflow
To better understand the chemical principles and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Chemical Structure of this compound
Fmoc Deprotection Mechanism
Workflow for Spectrophotometric Determination of Loading Capacity
General Solid-Phase Peptide Synthesis (SPPS) Cycle
Conclusion
The loading capacity of this compound is a parameter of paramount importance in solid-phase peptide synthesis. Its accurate determination is a prerequisite for the successful and reproducible synthesis of high-quality peptides. The spectrophotometric method, based on the cleavage of the Fmoc group and measurement of the resulting dibenzofluvene-piperidine adduct, stands as the gold standard for this determination due to its accuracy, reliability, and simplicity. By implementing the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can ensure precise control over their peptide synthesis processes, ultimately leading to more reliable and successful outcomes.
References
Fmoc-Val-Wang Resin: A Technical Guide to Mesh Size, Particle Size, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the physical characteristics and essential experimental protocols related to Fmoc-Val-Wang resin, a cornerstone of solid-phase peptide synthesis (SPPS). Understanding the interplay between mesh size, particle size, and loading capacity is critical for optimizing peptide synthesis outcomes. This document offers detailed methodologies for key experimental procedures and visual workflows to aid in research and development.
Physical and Chemical Properties of this compound
This compound is a widely used solid support for the synthesis of peptides with a C-terminal valine residue using Fmoc chemistry. The resin consists of a polystyrene core cross-linked with divinylbenzene (B73037) (DVB), functionalized with a p-alkoxybenzyl alcohol linker (Wang linker) to which Fmoc-protected valine is attached.
Mesh Size and Particle Size Distribution
The mesh and particle size of the resin beads are critical parameters that influence solvent and reagent diffusion, reaction kinetics, and overall synthesis efficiency. Smaller particles offer a larger surface area-to-volume ratio, which can enhance reaction rates, but may also lead to challenges in filtration and handling, particularly in automated synthesizers.[1] Common mesh sizes for this compound are 100-200 mesh and 200-400 mesh.
Table 1: Typical Mesh and Particle Size of this compound
| Mesh Size | Approximate Particle Size (μm) | Supplier Examples |
| 100-200 | 75 - 150 | Novabiochem®, Aapptec, Biosynth |
| 200-400 | 38 - 75 | Rapp Polymere |
Loading Capacity (Substitution)
The loading capacity, or substitution, of the resin refers to the number of reactive sites per gram of resin, expressed in millimoles per gram (mmol/g). The choice between low-loading and standard-loading resin depends on the length and complexity of the target peptide. Low-loading resins are often preferred for the synthesis of long or difficult sequences to minimize steric hindrance and interchain interactions.
Table 2: Typical Loading Capacities of this compound
| Loading Type | Loading Range (mmol/g) | Supplier Examples | Key Application |
| Low Loading (LL) | 0.20 - 0.40 | CEM Corporation, Novabiochem® | Long or difficult peptide sequences |
| Standard Loading | 0.40 - 1.00 | Merck Millipore, Aapptec | General peptide synthesis |
Core Experimental Protocols
This section provides detailed methodologies for essential experiments related to the characterization and use of this compound.
Determination of Resin Loading Capacity (Fmoc-Cleavage Method)
This protocol describes the spectrophotometric determination of the resin's loading capacity by quantifying the amount of Fmoc group cleaved from a known mass of resin.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Eppendorf tubes
-
Vortex mixer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Accurately weigh approximately 10 mg of dry this compound into an Eppendorf tube.
-
Add 800 µL of DMF to the tube to swell the resin for 15 minutes.
-
Add 200 µL of piperidine to the tube to make a 20% (v/v) solution.
-
Vortex the tube to ensure thorough mixing and let it stand at room temperature for 15 minutes to ensure complete Fmoc cleavage.
-
Prepare a dilution by transferring 100 µL of the supernatant to a new tube containing 900 µL of DMF (1:10 dilution).
-
Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with DMF as the blank.
-
Calculate the resin loading using the following formula:
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Cleavage Solution [mL]) / (Molar Absorptivity [mL/(mmol·cm)] × Path Length [cm] × Resin Mass [g])
-
Molar Absorptivity (ε) of the dibenzofulvene-piperidine adduct at 301 nm is typically taken as 7800 mL/(mmol·cm).
-
Measurement of Resin Swelling
Resin swelling is a crucial indicator of the accessibility of the reactive sites within the polymer matrix to solvents and reagents.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, Dichloromethane (DCM))
-
Graduated syringe (e.g., 10 mL) with a frit
Procedure:
-
Accurately weigh a known mass of dry resin (e.g., 1 g).
-
Place the dry resin into the barrel of the graduated syringe.
-
Record the initial volume of the dry resin.
-
Add the solvent of interest to the syringe to fully immerse and swell the resin.
-
Allow the resin to swell for a defined period (e.g., 30-60 minutes), ensuring it is fully equilibrated.
-
Carefully expel any excess solvent above the level of the swollen resin bed.
-
Record the final volume of the swollen resin.
-
Calculate the swelling volume using the formula:
Swelling (mL/g) = (Final Volume [mL] - Initial Volume [mL]) / Mass of Dry Resin [g]
Peptide Cleavage from Wang Resin
This protocol outlines the procedure for cleaving the synthesized peptide from the Wang resin while simultaneously removing side-chain protecting groups.
Materials:
-
Peptide-bound this compound
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-Ethanedithiol (EDT))
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Sintered glass funnel
Procedure:
-
Wash the peptide-bound resin with DCM to remove any residual DMF and dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA/TIS/Water (95:2.5:2.5, v/v/v) . For peptides containing sensitive residues like Cysteine or Methionine, a cocktail such as TFA/Water/EDT/TIS (94:2.5:2.5:1, v/v/v/v) may be used.
-
Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Filter the cleavage mixture into a clean centrifuge tube, separating the resin beads.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a larger volume of cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the key steps in Fmoc-based solid-phase peptide synthesis on Wang resin.
References
Swelling Properties of Fmoc-Val-Wang Resin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the swelling properties of Fmoc-Val-Wang resin in various solvents, a critical parameter for optimizing solid-phase peptide synthesis (SPPS). The extent of resin swelling directly impacts reaction kinetics, reagent accessibility, and ultimately, the yield and purity of the final peptide product. Efficient solvation of the resin matrix is essential to expose the reactive sites for efficient coupling and deprotection steps.
Core Principles of Resin Swelling
Wang resin is a polystyrene-based solid support cross-linked with divinylbenzene (B73037) (DVB), typically at 1%.[1] This cross-linking provides mechanical stability while allowing the resin beads to swell in compatible organic solvents.[1][2] The swelling process occurs as solvent molecules penetrate the polymer matrix, solvating the polystyrene chains and the attached peptide.[3] A higher degree of swelling generally leads to faster and more complete reactions due to improved diffusion of reagents to the core of the resin beads.[2]
Several factors influence the swelling of this compound:
-
Solvent Choice: The polarity and chemical nature of the solvent are the primary determinants of swelling. Solvents that are good solvating agents for the polystyrene backbone and the growing peptide chain will result in a higher degree of swelling.
-
Resin Cross-linking: A lower percentage of DVB cross-linking (e.g., 1%) allows for greater swelling and reagent accessibility compared to more highly cross-linked resins (e.g., 2-5%).[1]
-
Attached Peptide Chain: As the peptide chain elongates, its physicochemical properties can influence resin swelling. The presence of bulky or polar amino acid residues can alter the solvation properties of the resin.[4]
-
Protecting Groups: The presence of large, aromatic protecting groups like Fmoc can contribute to resin swelling. The removal of the Fmoc group during deprotection can lead to a temporary decrease in swelling.[4][5]
-
Resin Loading: The number of reactive sites per gram of resin can also play a role, with lower loading sometimes being beneficial for the synthesis of difficult or aggregating peptides.
Quantitative Swelling Data
| Solvent | Abbreviation | Swelling Volume (mL/g) | Classification |
| Dichloromethane | DCM | ~4.0 - 6.0 | Good |
| N,N-Dimethylformamide | DMF | ~4.0 - 6.0 | Good |
| N-Methyl-2-pyrrolidone | NMP | ~4.0 - 6.0 | Good |
| Tetrahydrofuran | THF | ~3.0 - 5.0 | Moderate to Good |
| Toluene | - | ~3.0 - 5.0 | Moderate to Good |
| 2-Methyltetrahydrofuran | 2-MeTHF | ~3.0 - 4.0 | Moderate |
| Acetonitrile | ACN | ~1.5 - 2.5 | Poor to Moderate |
| Isopropyl acetate | - | ~3.3 | Moderate |
| Methanol (B129727) | MeOH | < 2.0 | Poor |
| Water | H₂O | < 2.0 | Poor |
Note: The swelling values are compiled from various sources for 1% cross-linked polystyrene Wang and Fmoc-amino acid-Wang resins and should be considered as a general guide. Actual swelling may vary depending on the specific batch of resin, loading, and experimental conditions.
Experimental Protocols for Measuring Resin Swelling
Two common methods for determining the swelling volume of a resin are the graduated cylinder method and the syringe method.
Graduated Cylinder Method
This method provides a straightforward way to measure resin swelling.
Methodology:
-
Preparation: Carefully wash the this compound (e.g., 1 gram) with solvents such as toluene, DCM, DMF, and methanol (5 washes each) to remove any soluble impurities.
-
Drying: Dry the washed resin under vacuum to a constant weight.
-
Measurement: Place the dry resin into a 10-15 mL graduated cylinder.
-
Solvation: Add a specific volume of the desired solvent (e.g., 10 mL) to the graduated cylinder.
-
Mixing: Seal the cylinder and mix the resin and solvent thoroughly to create a homogenous suspension and dislodge any trapped air bubbles.
-
Equilibration: Allow the resin to swell for at least 2 hours, with an additional mixing step to ensure all air bubbles are removed.
-
Settling: Let the resin settle for a minimum of 22 hours.
-
Reading: Measure the final volume of the swollen resin bed. The swelling is typically reported in mL per gram of dry resin.
Syringe Method
This method is suitable for smaller quantities of resin and is often used for rapid screening of solvents.[6]
Methodology:
-
Preparation: Weigh a known amount of dry this compound (e.g., 100 mg) into a syringe (e.g., 2 or 3 mL) fitted with a frit at the bottom.
-
Washing: Wash the resin three times with the chosen solvent.
-
Swelling: Add a defined volume of the solvent (e.g., 2 mL) to the syringe, seal it, and place it on a roller or shaker to agitate for a set period (e.g., 30 minutes to 1 hour) to allow for complete swelling.
-
Solvent Removal: Remove the excess solvent by carefully compressing the plunger until it just reaches the top of the resin bed.
-
Volume Measurement: Pull the plunger back slowly to allow the resin bed to expand to its maximum volume and record the reading from the syringe barrel.
-
Calculation: The swelling volume (mL/g) can be calculated using the formula: Swelling (mL/g) = (Measured Volume - Frit Dead Volume) / Mass of Dry Resin (g).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the syringe-based method for determining resin swelling.
Logical Relationship of Factors Affecting Swelling
The interplay between the resin, solvent, and attached peptide dictates the final swelling volume. This relationship is crucial for understanding and troubleshooting SPPS protocols.
Conclusion
The swelling of this compound is a multifaceted process that is fundamental to the success of solid-phase peptide synthesis. By understanding the factors that govern resin swelling and utilizing appropriate solvents, researchers can significantly enhance the efficiency and outcome of their synthetic efforts. The experimental protocols provided herein offer standardized methods for quantifying this crucial parameter, enabling better control and reproducibility in peptide synthesis.
References
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Art of Solid-Phase Peptide Synthesis: A Technical Guide to Fmoc-Val-Wang Resin
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of solid support is a critical determinant of success. Among the myriad options, Fmoc-Val-Wang resin has established itself as a cornerstone for the production of peptides with a C-terminal valine residue. This guide provides an in-depth exploration of the storage, handling, and application of this compound, offering a technical resource for professionals in peptide research and drug development.
Understanding this compound: Core Properties
This compound is a polystyrene-based solid support pre-loaded with the amino acid valine. The N-terminus of the valine is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the C-terminus is anchored to the Wang linker, which is in turn attached to the polystyrene bead. This arrangement is pivotal for the stepwise assembly of peptide chains in Solid-Phase Peptide Synthesis (SPPS).
Key physical and chemical properties of commercially available this compound are summarized below. These parameters are crucial for experimental design and execution.
| Property | Typical Specification | Significance in SPPS |
| Resin Matrix | 1% Divinylbenzene (DVB) cross-linked polystyrene | Provides mechanical and chemical stability during the harsh cycles of peptide synthesis. |
| Mesh Size | 100-200 mesh or 200-400 mesh | Influences solvent diffusion, reaction kinetics, and performance in automated synthesizers. Finer mesh (higher number) offers a larger surface area but can lead to higher backpressure.[1] |
| Substitution (Loading) | 0.20 - 1.00 mmol/g | Dictates the amount of peptide that can be synthesized per gram of resin. Low-loading resins (0.2-0.4 mmol/g) are often preferred for long or complex peptide sequences to minimize aggregation.[2][3][4] |
| Appearance | White to yellow or beige beads | Visual indicator of the resin's quality.[3] |
Storage and Handling: Ensuring Resin Integrity and Safety
Proper storage and handling of this compound are paramount to preserving its reactivity and ensuring the safety of laboratory personnel.
Storage Conditions
To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry environment.[5][6] Specific temperature recommendations vary slightly among suppliers, but a general guideline is to store the resin at temperatures ranging from 2°C to 30°C.[3] Some suppliers recommend refrigerated storage between 2-8°C or not exceeding 5°C.[5][7] It is crucial to protect the resin from moisture and direct sunlight.[6]
Handling and Safety Precautions
This compound is a fine, solid material that can become airborne as dust. Therefore, appropriate safety measures must be implemented during handling.
| Precaution Category | Recommended Actions |
| Personal Protective Equipment (PPE) | Always wear safety glasses or goggles, gloves, and a lab coat.[5][8] For operations that may generate dust, a dust respirator is recommended.[5][8] |
| Engineering Controls | Handle the resin in a well-ventilated area, preferably within a fume hood or using local exhaust ventilation to minimize inhalation of dust.[5] |
| General Hygiene | Avoid breathing dust.[5] Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[5] |
| Spill and Leak Procedures | For small spills, use appropriate tools to collect the spilled material into a waste disposal container.[5][8] For large spills, use a shovel for containment and disposal.[5][8] Avoid using a water jet, which can create dust.[5] |
| Fire Fighting | In case of a fire, use a carbon dioxide or dry chemical extinguisher for small fires.[5][8] For larger fires, water spray, fog, or foam can be used.[5][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8] |
The Role of Swelling in SPPS
The efficiency of solid-phase peptide synthesis is heavily dependent on the ability of the resin to swell in various solvents. Proper swelling allows for the penetration of reagents to the reactive sites within the polystyrene matrix, facilitating complete and efficient chemical transformations. The degree of swelling is influenced by the solvent, the resin's cross-linking, and the growing peptide chain.
A good swelling solvent for polystyrene-based resins typically results in a volume of greater than 4.0 mL/g. Solvents providing a swelling volume between 2.0 and 4.0 mL/g are considered moderate, while those yielding less than 2.0 mL/g are poor.[9][10][11]
The following table provides a summary of swelling volumes for polystyrene-based resins in commonly used solvents in SPPS.
| Solvent | Swelling Volume (mL/g) | Classification |
| Dichloromethane (DCM) | ~4.0 - 6.0 | Good |
| N,N-Dimethylformamide (DMF) | ~4.0 - 6.0 | Good |
| N-Methyl-2-pyrrolidone (NMP) | ~4.0 - 6.0 | Good |
| Tetrahydrofuran (THF) | ~4.0 - 6.0 | Good |
| Toluene | ~4.0 - 5.0 | Good |
| Acetonitrile (MeCN) | ~2.0 | Poor |
| Methanol (MeOH) | <2.0 | Poor |
| Water | <2.0 | Poor |
Note: Swelling volumes can vary depending on the specific characteristics of the resin batch and the attached peptide chain.[12]
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for the key steps in utilizing this compound for peptide synthesis.
Resin Swelling
Before initiating peptide synthesis, the resin must be adequately swollen to ensure optimal accessibility of the reactive sites.
Protocol:
-
Place the desired amount of this compound in a suitable reaction vessel (e.g., a fritted glass funnel or an automated synthesizer vessel).
-
Add a suitable swelling solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), at a volume of approximately 10-15 mL per gram of resin.[13]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[8]
-
After swelling, drain the solvent.
Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the valine (or the last coupled amino acid) is a crucial step to allow for the subsequent coupling of the next amino acid.
Protocol:
-
To the swollen resin, add a 20% (v/v) solution of piperidine (B6355638) in DMF.[5][8]
-
Agitate the mixture for a specified period, typically 5-20 minutes. A common procedure involves two treatments: an initial short treatment (e.g., 1-3 minutes) followed by a longer treatment (e.g., 10-20 minutes).[3]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (typically 3-6 times) to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.[3][5]
Amino Acid Coupling
The coupling of the next Fmoc-protected amino acid to the deprotected N-terminus of the resin-bound peptide is the core chain-elongation step.
Protocol:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC) in DMF.
-
Add an organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically 2 equivalents relative to the amino acid), to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for a period of 30 minutes to 2 hours, or until the coupling reaction is complete as monitored by a qualitative test such as the ninhydrin (B49086) (Kaiser) test.[13]
-
Drain the coupling solution and wash the resin thoroughly with DMF.
Cleavage and Deprotection of the Peptide
Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the Wang resin and simultaneously remove the side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).
Protocol:
-
Wash the fully assembled peptide-resin with DCM to remove any residual DMF.
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[6] TIS acts as a scavenger to trap reactive cationic species generated during cleavage.
-
Add the cleavage cocktail to the dried resin in a fume hood (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 4 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).[5][6]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.[6]
-
Dry the crude peptide under vacuum.
Quality Control
The loading of the first amino acid onto the resin is a critical parameter that influences the overall yield and purity of the final peptide. The substitution level can be determined spectrophotometrically by measuring the amount of the Fmoc chromophore released upon treatment with a base like piperidine.
Protocol for Determining Resin Loading:
-
Accurately weigh a small amount of the dried this compound (e.g., 5-10 mg).
-
Treat the resin with a known volume of 20% piperidine in DMF.
-
After a set time (e.g., 30 minutes), take an aliquot of the supernatant.
-
Dilute the aliquot with a known volume of DMF.
-
Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.
-
Calculate the loading using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is a known value.
Visualizing the Workflow and Structure
To further elucidate the processes and components involved in the use of this compound, the following diagrams are provided.
Caption: A schematic overview of the solid-phase peptide synthesis (SPPS) workflow using this compound.
Caption: The chemical structure of this compound, illustrating the key components.
References
- 1. peptideweb.com [peptideweb.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Fmoc-Val Wang Resin (LL) [cem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. cris.unibo.it [cris.unibo.it]
- 12. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
A Technical Guide to Fmoc-Val-Wang Resin for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-Val-Wang resin, a critical component in solid-phase peptide synthesis (SPPS). This document details the commercially available sources of this resin, its key technical specifications, and standardized protocols for its use in the synthesis of peptides with a C-terminal valine residue.
Commercial Suppliers and Key Specifications
This compound is available from a variety of reputable suppliers. The choice of supplier may depend on specific research needs, including the scale of synthesis, desired loading capacity, and particle size. Below is a comparative summary of the key quantitative data for this compound from several major commercial suppliers.
| Supplier/Brand | Product Name | Loading Capacity (mmol/g) | Mesh Size | Particle Size | Swelling Volume |
| Novabiochem® (Merck/Sigma-Aldrich) | This compound | 0.40 - 1.00 | 100-200 | Lot-specific | Lot-specific |
| This compound LL | 0.20 - 0.40[1][2] | 100-200[1][2] | Lot-specific | Lot-specific[1] | |
| CEM Corporation | Fmoc-Val Wang Resin (LL) | 0.25 - 0.40[3] | Not specified | Not specified | Not specified |
| AAPPTec | This compound | 0.3 - 0.8 (typical)[4] | 100-200 (standard)[4] | Not specified | Not specified |
| Rapp Polymere | Fmoc-Val Wang Resin | 0.4 - 0.9[5] | 200-400[5] | Not specified | Not specified |
| Biosynth | This compound | Not specified | 100-200 | Not specified | Not specified |
| Bachem AG | This compound | 0.50 - 1.00 | 100-200 | Not specified | Not specified |
| Chem-Impex | Fmoc-L-Valine-Wang Resin | 0.3 - 0.8 | 100-200 | Not specified | Not specified |
Note: "LL" denotes low loading, which is often preferred for the synthesis of long or difficult peptide sequences to minimize aggregation. Swelling volume and particle size are often lot-specific and can be found on the supplier's Certificate of Analysis (CoA)[1][3][4].
The Chemistry of this compound in SPPS
This compound is a polystyrene-based solid support pre-loaded with the first amino acid, valine. The valine is attached to the Wang linker via an ester bond. This linkage is stable to the basic conditions used for the removal of the Fmoc protecting group but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), to release the final peptide with a carboxylic acid at the C-terminus.
Below is a diagram illustrating the basic structure of this compound.
Caption: A simplified representation of this compound structure.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in solid-phase peptide synthesis using this compound.
Resin Swelling
Proper swelling of the resin is crucial for efficient diffusion of reagents.
-
Place the desired amount of this compound in a reaction vessel.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at a ratio of approximately 10-15 mL per gram of resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent.
Fmoc Deprotection
The removal of the Fmoc protecting group exposes the N-terminal amine for the next coupling reaction.
-
To the swollen resin, add a 20% solution of piperidine (B6355638) in DMF.
-
Agitate the mixture for an initial 2-3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Continue agitation for an additional 10-20 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
The progress of the deprotection can be monitored by UV spectroscopy of the filtrate, detecting the released dibenzofulvene-piperidine adduct.
Amino Acid Coupling
The next Fmoc-protected amino acid is coupled to the deprotected N-terminus of the growing peptide chain.
-
In a separate vessel, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HOBt (Hydroxybenzotriazole) and a base like DIPEA (N,N-Diisopropylethylamine).
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
After the coupling is complete, drain the solution and wash the resin with DMF and DCM.
-
A ninhydrin (B49086) test can be performed to confirm the completion of the coupling reaction.
Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The composition of the cocktail may be adjusted based on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the peptide from the combined filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and wash the pellet with cold ether to remove scavengers and residual TFA.
-
Dry the peptide pellet under vacuum.
Visualizing the SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle.
This guide provides a foundational understanding of the commercial landscape and technical application of this compound. For specific applications and troubleshooting, it is always recommended to consult the detailed technical documentation provided by the resin supplier.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Val-Wang Resin in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the utilization of Fmoc-Val-Wang resin in solid-phase peptide synthesis (SPPS). The protocols detailed herein are foundational for the synthesis of peptides with a C-terminal valine residue.
Introduction
This compound is a pre-loaded solid support widely employed in Fmoc-based solid-phase peptide synthesis.[1][2] The Wang resin is a polystyrene-based support functionalized with a 4-benzyloxybenzyl alcohol linker, to which the first amino acid, in this case, valine, is attached via an acid-labile ester bond.[1] This allows for the assembly of a peptide chain and its subsequent cleavage from the resin under mildly acidic conditions, yielding a peptide with a free C-terminal carboxyl group.[1][2] The use of the Fmoc protecting group for the α-amine of the amino acids, which is removed under basic conditions, provides an orthogonal protection strategy essential for successful peptide synthesis.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with this compound and the described protocols.
| Parameter | Typical Value(s) | Notes |
| Resin Loading Capacity | 0.20 - 0.80 mmol/g | This value is lot-specific and should be confirmed from the Certificate of Analysis.[3][4] Low-loading resins (0.25-0.40 mmol/g) are ideal for the synthesis of long or challenging peptide sequences.[5][6] |
| Fmoc Deprotection Reagent | 20% - 40% Piperidine (B6355638) in DMF | A 20% solution is most common for routine deprotection.[7][8][9] |
| Fmoc Deprotection Time | 3 - 20 minutes | Often performed in two steps (e.g., 3 min followed by 12 min).[10] For some sequences, this may need to be extended.[11] |
| Amino Acid Coupling Equivalents | 5 equivalents | Relative to the resin loading.[10] |
| Coupling Reagent Equivalents | 5 equivalents (e.g., HBTU) | Relative to the resin loading.[10] |
| Base for Coupling (DIPEA) Equivalents | 10 equivalents | Relative to the resin loading.[10] |
| Coupling Time | 40 minutes - 2 hours | Can be extended for difficult couplings.[9][10] |
| Cleavage Cocktail | TFA / H₂O / TIPS (95:2.5:2.5 v/v/v) | A common cocktail for peptides without sensitive residues.[12] |
| Cleavage Time | 1.5 - 4 hours | Dependent on the peptide sequence and protecting groups.[7][12] |
Experimental Protocols
Resin Swelling
Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a sintered glass filter
Protocol:
-
Accurately weigh the desired amount of this compound into the reaction vessel.
-
Add approximately 10 mL of DMF per gram of resin.[13]
-
Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.[8][12]
-
After swelling, drain the DMF through the sintered glass filter.
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminal of the valine residue, preparing it for coupling with the next amino acid.
Materials:
-
Swollen this compound
-
Deprotection solution: 20% piperidine in DMF (v/v)[9]
-
DMF
Protocol:
-
Add the deprotection solution to the swollen resin.
-
Agitate the mixture for 3 minutes.[10]
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 12-15 minutes.[9][10]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[8][14]
Amino Acid Coupling
This protocol describes a standard coupling procedure using HBTU as the activating agent.
Materials:
-
Deprotected Val-Wang resin
-
Fmoc-protected amino acid (5 equivalents)[10]
-
HBTU (5 equivalents)[10]
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)[10]
-
DMF
Protocol:
-
In a separate vial, dissolve the Fmoc-protected amino acid and HBTU in DMF.
-
Add DIPEA to the amino acid/HBTU solution. This is the activation step.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 40 minutes to 2 hours.[9][10]
-
To monitor the completion of the coupling reaction, a qualitative test such as the Kaiser test can be performed on a small sample of the resin beads.[13]
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and then DMF (3 times).[10]
Chain Elongation
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the Wang resin and removes the side-chain protecting groups.
Materials:
-
Peptide-bound resin (after final Fmoc deprotection and washing)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / deionized water / Triisopropylsilane (TIPS) (95:2.5:2.5, v/v/v)[12]
-
Cold diethyl ether
Protocol:
-
Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum.[15]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[12]
-
Gently agitate the mixture at room temperature for 1.5 to 3 hours.[7][12]
-
Filter the cleavage solution containing the peptide into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[16]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[12][16]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
Visualized Workflows
Caption: Overall workflow for solid-phase peptide synthesis using this compound.
Caption: Key chemical reactions in the Fmoc-SPPS cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. This compound LL (100-200 mesh) Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fmoc-Val Wang Resin (LL) [cem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. rsc.org [rsc.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. peptide.com [peptide.com]
Application Notes and Protocols: Fmoc-Val-Wang Resin Peptide Synthesis Workflow
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to solid-phase peptide synthesis (SPPS) utilizing Fmoc-Val-Wang resin. The protocols detailed herein cover the entire workflow, from initial resin preparation to the final cleavage and purification of the target peptide. The information is intended to serve as a practical resource for researchers in academia and industry engaged in peptide synthesis for basic research, drug discovery, and development.
Introduction to Fmoc/tBu Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support.[1][2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach due to its mild reaction conditions.[2] In this methodology, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups (e.g., tBu, Boc, Trt).
Wang resin is a popular solid support for the synthesis of peptides with a C-terminal carboxylic acid.[1][3] It consists of a polystyrene matrix functionalized with a p-alkoxybenzyl alcohol linker, which forms an acid-labile ester bond with the first amino acid.[3] The use of pre-loaded this compound simplifies the initial setup by eliminating the need for the first amino acid coupling step.
Experimental Workflow Overview
The synthesis of a peptide on this compound follows a cyclical process of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid in the sequence until the desired peptide is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
Quantitative Data Summary
The efficiency of each step in the synthesis is critical for achieving a high overall yield and purity of the final peptide.[4] The following tables summarize key quantitative parameters for the described protocols.
Table 1: Fmoc Deprotection Conditions
| Parameter | Condition | Expected Outcome | Notes |
| Reagent | 20% (v/v) Piperidine (B6355638) in DMF | >95% Deprotection | The most common and effective concentration for rapid deprotection.[5][6] |
| 10% (v/v) Piperidine in DMF | High, may require longer times | Can be used to potentially minimize base-related side reactions.[5] | |
| 5% (v/v) Piperidine with 1-2% DBU in DMF | High | DBU can accelerate the reaction but may increase the risk of side reactions.[5] | |
| Reaction Time | 5-15 minutes | >95% | Typically sufficient for complete deprotection at room temperature.[6][7][8] |
| 2 x 5-10 minutes | >98% | A two-step deprotection can ensure completeness, especially for sterically hindered amino acids. | |
| Temperature | Room Temperature (~25°C) | Standard | Most common and generally sufficient.[5] |
Table 2: Amino Acid Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time | Key Characteristics |
| HBTU/DIPEA | 3-5 : 3-5 : 6-10 | 1-5 min | 30-120 min | Highly efficient, popular for both manual and automated synthesis; by-products are soluble.[9][10] |
| DIC/HOBt | 3-5 : 3-5 : 3-5 | 1-5 min | 60-240 min | Minimizes racemization; the urea (B33335) by-product of DIC is soluble, unlike DCC.[9][10] |
| HATU/DIPEA | 3-5 : 3-5 : 6-10 | 1-5 min | 30-120 min | More reactive than HBTU, especially for sterically hindered couplings.[9][11] |
| COMU/DIPEA | 3-5 : 3-5 : 6-10 | < 1 min | 20-60 min | High coupling efficiency, comparable to HATU, with improved safety (non-explosive).[12] |
Table 3: Cleavage Cocktail Compositions for Wang Resin
| Cocktail Composition (v/v/v) | Scavengers | Typical Cleavage Time | Application Notes |
| TFA / H₂O / TIPS (95:2.5:2.5) | Water, Triisopropylsilane | 2-3 hours | General-purpose cocktail for peptides without sensitive residues like Cys, Met, or Trp.[1][13] |
| TFA / H₂O / EDT / TIPS (94:2.5:2.5:1) | Water, Ethanedithiol, TIPS | 2-3 hours | Recommended for peptides containing Cysteine (Cys) to prevent side reactions.[13] |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Thioanisole, Water, EDT | 2-4 hours | Effective for peptides containing Arginine (Arg) and Methionine (Met). |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Water, Thioanisole, EDT | 2-4 hours | A robust, general-purpose cleavage reagent suitable for most peptides, including those with multiple sensitive residues.[14] |
Detailed Experimental Protocols
Protocol 1: Resin Preparation and Swelling
-
Weigh the required amount of this compound (typically with a loading of 0.25-0.40 mmol/g for longer peptides) and place it in a suitable reaction vessel.[15][16]
-
Add N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) (approximately 10-15 mL per gram of resin).[15][17]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[15]
-
After swelling, drain the solvent.
Protocol 2: Iterative Peptide Synthesis Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
Step 2A: Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin (10 mL per gram of resin).[1][7]
-
Agitate the mixture at room temperature for 5-7 minutes.[7][15]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[6][7]
-
Drain the solution.
Step 2B: Washing
-
Wash the resin thoroughly with DMF (5-6 times, 10 mL/g each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[15]
Step 2C: Amino Acid Coupling
-
In a separate vial, dissolve 3-5 equivalents of the next Fmoc-protected amino acid and 3-5 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of a base, typically N,N-diisopropylethylamine (DIPEA), to the amino acid solution to begin the activation process.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-120 minutes. The reaction time may vary depending on the amino acids being coupled.[1]
-
(Optional but Recommended) Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Step 2D: Washing
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times, 10 mL/g each) to remove excess reagents and by-products. The resin is now ready for the next deprotection cycle.
Protocol 3: Final Cleavage and Peptide Precipitation
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2, Step 2A).
-
Wash the peptide-resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove DMF.[17]
-
Dry the resin under a high vacuum for at least 3 hours, or overnight, to remove all residual solvents.
-
Prepare the appropriate cleavage cocktail from Table 3 based on the peptide sequence. Use approximately 10 mL of the cocktail per gram of resin.
-
Add the cleavage cocktail to the dry peptide-resin and agitate at room temperature for 2-4 hours.[1][18]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin 2-3 times with small portions of fresh TFA, combining the filtrates.[18]
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[18]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with cold ether 2-3 more times, and then dry the crude peptide under vacuum.
Logical Relationships in Key Synthesis Steps
The core of the SPPS workflow involves a series of chemically distinct but interconnected steps. The success of each step is contingent upon the successful completion of the previous one.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. rsc.org [rsc.org]
- 14. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Fmoc-Val Wang Resin (LL) [cem.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Application Notes and Protocols: A Comparative Guide to Manual and Automated Peptide Synthesis with Fmoc-Val-Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to create custom peptides.[1][2] The choice between manual and automated synthesis methodologies is a critical decision that influences throughput, purity, cost, and the overall success of the synthesis.[3] This document provides a detailed comparison of manual and automated SPPS approaches, specifically utilizing Fmoc-Val-Wang resin. This compound is a widely used solid support for the synthesis of peptides with a C-terminal valine residue, releasing the peptide with a free carboxylic acid upon cleavage.[1][4]
These application notes offer comprehensive protocols for both manual and automated synthesis, guidelines for peptide cleavage, and methods for subsequent analysis and purification. The included data and visualizations aim to equip researchers with the necessary information to select the most appropriate synthesis strategy for their specific research and development needs.
I. Performance Comparison: Manual vs. Automated Synthesis
The selection of a synthesis method often involves balancing control, speed, and cost. Manual synthesis provides a high degree of flexibility for optimization and troubleshooting, which can be particularly beneficial for complex or unusual peptide sequences.[3] In contrast, automated synthesizers offer high throughput, reproducibility, and significantly reduced hands-on time, making them ideal for synthesizing multiple peptides or longer sequences.[3][5]
Table 1: Quantitative Comparison of Manual vs. Automated Peptide Synthesis
| Parameter | Manual Synthesis | Automated Synthesis | Key Considerations |
| Synthesis Time per Cycle | 80 - 150 minutes[3] | < 60 minutes (standard); can be a few minutes with microwave assistance[3] | Automated systems significantly reduce the time required for each amino acid coupling cycle. |
| Crude Purity | Can be high with optimization; one study reported an average of 70%[3] | Consistently high for standard sequences; a comparative study showed 50% for the same peptides[3] | Purity is highly dependent on the peptide sequence and coupling efficiency. |
| Yield | Highly dependent on operator skill and sequence complexity. | Generally reproducible due to consistent reagent delivery and washing.[3] | Automated systems can minimize material loss between steps. |
| Reproducibility | Prone to operator-to-operator variability.[3] | High, due to precise, automated execution of each step.[3] | Automation is advantageous for producing consistent batches. |
| Cost | Lower initial equipment cost; reagent use can be optimized for single syntheses.[3] | Higher initial investment; can be more cost-effective for high-throughput synthesis.[3] | The cost of failed syntheses can be substantial, especially with expensive amino acid derivatives. |
| Flexibility | High; allows for easy protocol modifications and troubleshooting.[3] | Moderate to high, depending on the synthesizer's software and hardware capabilities.[3] | Manual synthesis offers greater adaptability for non-standard chemistries. |
II. Experimental Protocols
The following are detailed protocols for manual and automated Fmoc-based solid-phase peptide synthesis starting with this compound.
A. Manual Solid-Phase Peptide Synthesis Protocol (0.1 mmol scale)
This protocol outlines the manual synthesis of a peptide on this compound.
1. Resin Preparation and Swelling:
-
Weigh approximately 125 mg of this compound (assuming a loading of ~0.8 mmol/g) into a fritted reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.[6]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin and agitate for 3 minutes.[7][8]
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (0.5 mmol, 5 equivalents) and a coupling agent such as HCTU (0.49 mmol, 4.9 equivalents) in 2.5 mL of DMF.[7]
-
Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 equivalents) to the amino acid solution and vortex briefly. This is the activation step.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for at least 45 minutes.[7] Longer coupling times may be necessary for sterically hindered amino acids.[7]
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.[6]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
4. Repeat Synthesis Cycle:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform one last Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.[9]
B. Automated Solid-Phase Peptide Synthesis Protocol
This protocol provides a general outline for automated peptide synthesis, noting that specific parameters will vary based on the synthesizer model.
1. Synthesizer Setup:
-
Load the appropriate reagents onto the synthesizer, including Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU, or HCTU), activators (e.g., DIPEA or N-methylmorpholine), deprotection solution (20% piperidine in DMF), and washing solvents (DMF, DCM).[10]
-
Place the this compound in the designated reaction vessel.
2. Synthesis Program:
-
Program the synthesizer with the desired peptide sequence and select a standard synthesis protocol. A typical automated cycle includes:
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin, agitated, and drained. This is often repeated.[10]
-
Washing: The resin is washed multiple times with DMF to remove residual piperidine.[10]
-
Coupling: The activated amino acid is delivered to the reaction vessel and agitated for a pre-determined time.[10]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.[10]
-
3. Synthesis Execution:
-
Initiate the synthesis program. The synthesizer will automatically perform the repeated cycles of deprotection, washing, and coupling until the entire peptide sequence is assembled.[5]
III. Peptide Cleavage and Deprotection
The final step in SPPS is to cleave the synthesized peptide from the resin support and simultaneously remove any side-chain protecting groups.[11] For Wang resin, this is achieved using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[11][12]
Cleavage Cocktail Preparation:
A common cleavage cocktail for peptides synthesized on Wang resin is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS).[12][13]
-
Standard Cocktail (Reagent R): 95% TFA, 2.5% Water, 2.5% TIS.[12]
-
For peptides containing sensitive residues like cysteine, methionine, or tryptophan, additional scavengers such as 1,2-ethanedithiol (B43112) (EDT) are recommended.[13][14] A typical cocktail for such cases would be 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% EDT.[14]
Cleavage Protocol:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 5 mL) to remove residual DMF and dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[12]
-
Gently agitate the mixture at room temperature for 2-3 hours.[12][13]
-
Filter the cleavage solution containing the peptide into a collection tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[9]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[12]
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.[12]
-
Dry the crude peptide pellet under vacuum.
IV. Analysis and Purification
The purity and identity of the crude peptide must be verified before its use in downstream applications.
A. High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of and purifying synthetic peptides.[2][15]
-
Analytical RP-HPLC:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Inject the sample onto a C18 column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm. The purity is determined by the relative area of the main peak.
-
-
Preparative RP-HPLC:
-
The same principle as analytical HPLC is applied but on a larger scale to purify the entire batch of crude peptide.[16]
-
Fractions are collected across the elution profile and analyzed to identify those containing the pure peptide.
-
The purified fractions are then pooled and lyophilized to obtain the final, pure peptide.
-
B. Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[17][18][19]
-
A small sample of the purified peptide is analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
The observed molecular weight should match the calculated theoretical mass of the desired peptide.[17]
V. Visualizing the Workflow
The following diagrams illustrate the workflows for manual and automated solid-phase peptide synthesis.
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Conclusion
The choice between manual and automated peptide synthesis using this compound depends on the specific needs of the project, including the number of peptides to be synthesized, the complexity of the sequences, and available resources. Manual synthesis offers unparalleled flexibility and control, making it a valuable tool for challenging syntheses and methods development. Automated synthesis, on the other hand, provides speed, reproducibility, and high throughput, which are essential in many drug discovery and development settings. By understanding the protocols, advantages, and limitations of each method, researchers can make informed decisions to efficiently and effectively produce high-quality peptides for their scientific endeavors.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Note: Fmoc Deprotection of Val-Wang Resin Using Piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental technique in peptide chemistry and drug development. The Fmoc group provides temporary protection for the N-terminus of amino acids and the growing peptide chain. Its efficient removal, or deprotection, at each cycle is critical for the successful synthesis of high-purity peptides. Incomplete deprotection results in the formation of deletion sequences, which are often difficult to separate from the desired product. This document provides a detailed protocol for the Fmoc deprotection of Valine-loaded Wang resin (Fmoc-Val-Wang resin), a common starting material for the synthesis of peptide acids, using piperidine (B6355638).
Principle of Fmoc Deprotection The Fmoc protecting group is cleaved under mild basic conditions. The reaction proceeds via a base-catalyzed β-elimination mechanism.[1][2] A secondary amine, most commonly piperidine in a solution of N,N-dimethylformamide (DMF), abstracts the acidic proton on the 9-position of the fluorenyl ring system.[3][4][5] This initiates an elimination cascade, releasing the free N-terminal amine of the resin-bound valine, carbon dioxide, and dibenzofulvene (DBF).[6][7] The excess piperidine in the reaction mixture acts as a scavenger, trapping the reactive DBF to form a stable dibenzofulvene-piperidine (DBF-piperidine) adduct.[1][5] This adduct has a strong UV absorbance around 301 nm, which allows for the real-time quantitative monitoring of the deprotection reaction.[1][8]
Quantitative Data Summary
The efficiency of Fmoc deprotection is influenced by factors such as piperidine concentration, reaction time, and temperature. The following table summarizes typical conditions.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >99% | The most common and effective concentration for rapid and complete deprotection.[1][2] |
| 5% (v/v) in DMF | >99% | Effective, but may require slightly longer reaction times to ensure completion.[9] | |
| 1-2% (v/v) in DMF | Incomplete | Deprotection is significantly slower and may not reach completion within standard timeframes.[9] | |
| Reaction Time | 5 - 15 minutes | >99% | Typically sufficient for complete deprotection at room temperature with 20% piperidine.[5][10] A two-step process (e.g., 2 min + 5 min) is common.[11] |
| 1 - 3 minutes | >99% | With 5% piperidine, deprotection is complete after 3 minutes.[9] | |
| Temperature | Room Temperature (~25°C) | >99% | Standard condition for Fmoc deprotection. |
Experimental Protocols
Protocol 1: Manual Fmoc Deprotection of this compound
This protocol describes the standard procedure for removing the Fmoc group from Val-Wang resin in a solid-phase synthesis vessel.
Materials:
-
This compound (e.g., 100-200 mesh, ~0.3-0.4 mmol/g loading)[12][13]
-
Deprotection Solution: 20% (v/v) piperidine in peptide synthesis grade DMF (prepare fresh daily).[14]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), ACS grade.
-
Solid-phase synthesis vessel with a filter.
-
Shaker or nitrogen bubbler for agitation.
Procedure:
-
Resin Swelling: Place the desired amount of this compound in the synthesis vessel. Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[10]
-
Solvent Wash: Drain the DMF from the swollen resin. Wash the resin three times with fresh DMF to remove any storage solvents or preservatives.
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture for 2-3 minutes at room temperature.[10][11] Drain the solution into a collection vessel for UV analysis (see Protocol 2).
-
Main Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate for an additional 5-15 minutes at room temperature.[10][11] Drain the solution and combine it with the filtrate from the previous step.
-
Thorough Washing: Wash the resin extensively to remove all traces of piperidine and the DBF-piperidine adduct. Perform the following washes, agitating for 1 minute for each wash:
-
The deprotected Val-Wang resin is now ready for the coupling of the next Fmoc-protected amino acid. A small sample can be taken for a qualitative ninhydrin (B49086) (Kaiser) test to confirm the presence of the free primary amine.[7]
Protocol 2: Quantitative UV-Vis Monitoring of Fmoc Deprotection
This method quantifies the amount of Fmoc group removed by measuring the UV absorbance of the DBF-piperidine adduct.[1][15]
Materials:
-
Collected filtrate from Protocol 1 (Steps 3 & 4).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Volumetric flask.
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Sample Collection: Collect the entire piperidine solution from the initial and main deprotection steps into a volumetric flask of a known volume (e.g., 25 or 50 mL).
-
Dilution: Dilute the collected solution to the mark with DMF and mix thoroughly. A further dilution may be necessary if the absorbance is too high.
-
Spectrophotometer Measurement:
-
Calculation of Resin Loading/Deprotection: Use the Beer-Lambert law to calculate the moles of Fmoc group cleaved, which corresponds to the initial loading of the resin.
-
Formula: Loading (mmol/g) = (A × V) / (ε × m)
-
Where:
-
A = Absorbance at ~301 nm.
-
V = Total volume of the diluted solution in Liters (L).
-
ε = Molar extinction coefficient of the DBF-piperidine adduct (7800 M⁻¹cm⁻¹).[16]
-
m = Mass of the initial dry resin in grams (g).
-
Note: The path length is assumed to be 1 cm.
-
-
Protocol 3: HPLC Analysis for Purity Assessment
While UV-Vis confirms deprotection for a single step, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method to assess the purity of the final crude peptide after cleavage from the resin.[14] Successful deprotection at every step is a prerequisite for high final purity.
General Procedure:
-
Peptide Cleavage: After synthesis is complete, cleave the peptide from the Wang resin using an appropriate cleavage cocktail, typically containing Trifluoroacetic acid (TFA).[17]
-
Sample Preparation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dissolve the crude peptide pellet in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
HPLC Analysis:
-
Column: C18 stationary phase.[14]
-
Mobile Phase A: 0.1% TFA in water.[14]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[14]
-
Gradient: A typical analytical gradient is 5-95% of Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 210-220 nm.[14]
-
Analysis: The purity of the crude peptide is determined by integrating the peak area of the main product relative to the total peak area in the chromatogram.
-
Visualizations
Chemical Reaction Mechanism
The diagram below illustrates the base-catalyzed deprotection of this compound by piperidine.
Caption: Reaction scheme for the removal of the Fmoc group from Val-Wang resin.
Experimental Workflow
This flowchart outlines the key steps from resin preparation to analysis in the Fmoc deprotection process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc-Val Wang Resin (LL) [cem.com]
- 13. This compound LL (100-200 mesh) Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. rsc.org [rsc.org]
- 17. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Fmoc-Val-Wang Resin: A Comparative Guide to Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful solid-phase peptide synthesis (SPPS) of complex peptides is critically dependent on the efficient and clean loading of the first amino acid onto the solid support. For the synthesis of peptide acids using the Fmoc/tBu strategy, Wang resin is the most commonly employed solid support.[1][2] The esterification of the first Fmoc-amino acid to the hydroxyl groups of the Wang resin is a pivotal step that can be prone to side reactions, such as racemization and the formation of deletion sequences if incomplete. The choice of coupling reagent for this initial attachment is therefore of paramount importance to ensure high loading capacity and chiral purity.
This document provides a detailed comparison of common coupling reagents for the synthesis of Fmoc-Val-Wang resin, focusing on carbodiimide-based methods (DIC/HOBt) and aminium/uronium salt-based reagents (HBTU/DIPEA and HATU/DIPEA). Valine, with its sterically hindered β-branched side chain, presents a moderate challenge for coupling reactions, making it an excellent case study for evaluating the efficacy of these reagents.
Data Presentation: A Comparative Analysis of Coupling Reagents
The selection of a coupling reagent for the loading of Fmoc-Valine onto Wang resin is a balance between reaction efficiency, cost, and the minimization of side reactions. The following table summarizes the performance characteristics of commonly used coupling reagents.
| Coupling Reagent System | Typical Loading Capacity (mmol/g) | Relative Reaction Time | Racemization Potential for Hindered Amino Acids | Key Considerations |
| DIC/HOBt/DMAP | 0.4 - 0.7 | Moderate to Long (4-12 h) | Moderate | Cost-effective and widely used. DMAP is a highly effective catalyst but can increase the risk of racemization.[1][3] Careful control of stoichiometry and reaction time is crucial. |
| HBTU/DIPEA | 0.5 - 0.8 | Moderate (1-4 h) | Low to Moderate | Forms a less reactive OBt-active ester compared to HATU.[4] Generally provides good yields with a lower risk of racemization than carbodiimide (B86325)/DMAP methods. |
| HATU/DIPEA | 0.6 - 0.9 | Fast (30-60 min) | Very Low | Considered one of the most powerful coupling reagents, forming a highly reactive OAt-active ester.[4][5] Particularly effective for sterically hindered amino acids and can significantly reduce reaction times. |
Note: The quantitative data presented is a synthesis of typical values reported in the literature for sterically hindered amino acids on Wang resin and may vary depending on the specific reaction conditions, resin batch, and scale.
Experimental Protocols
General Resin Preparation
-
Place the desired amount of Wang resin (e.g., 1 g, with a typical substitution of 0.8-1.2 mmol/g) into a fritted reaction vessel.
-
Add N,N-Dimethylformamide (DMF, approx. 10-15 mL per gram of resin) to the vessel.
-
Swell the resin by agitating the slurry for at least 30-60 minutes at room temperature.
-
Drain the solvent by applying vacuum or nitrogen pressure.
-
Wash the resin three times with DMF.
Coupling of Fmoc-Val-OH using DIC/HOBt/DMAP
This protocol is a cost-effective and widely used method for loading the first amino acid.
-
In a separate flask, dissolve Fmoc-Val-OH (3 equivalents relative to the resin's theoretical substitution) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.
-
Add the Fmoc-Val-OH/HOBt solution to the swollen and washed Wang resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
In a separate vial, dissolve 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) in a small amount of DMF and add it to the reaction mixture.
-
Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the Fmoc group, and quantifying the loading (see Protocol 5).
-
Once the desired loading is achieved, drain the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and Methanol (3 times).
Coupling of Fmoc-Val-OH using HBTU/DIPEA
This protocol utilizes a common aminium salt-based coupling reagent, which often provides higher efficiency and lower racemization than carbodiimide methods.
-
In a separate flask, dissolve Fmoc-Val-OH (3 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the swollen and washed Wang resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Drain the reaction solution and wash the resin as described in Protocol 2.6.
Coupling of Fmoc-Val-OH using HATU/DIPEA
HATU is a highly efficient coupling reagent, particularly suitable for sterically hindered amino acids like Valine.
-
In a separate flask, dissolve Fmoc-Val-OH (3 equivalents) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the swollen and washed Wang resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Drain the reaction solution and wash the resin as described in Protocol 2.6.
Capping of Unreacted Hydroxyl Groups
To prevent the formation of deletion sequences in subsequent peptide synthesis steps, it is essential to cap any unreacted hydroxyl groups on the resin.
-
After the coupling reaction and washing, swell the resin in DMF.
-
Prepare a capping solution of Acetic Anhydride/Pyridine/DMF (e.g., in a 1:1:3 ratio).
-
Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin under vacuum to a constant weight.
Quantification of this compound Loading
The substitution level of the newly synthesized resin can be determined spectrophotometrically.[6][7]
-
Accurately weigh a small amount of the dry this compound (e.g., 5-10 mg) into a small flask.
-
Add a known volume of a 20% solution of piperidine (B6355638) in DMF (e.g., 10 mL).
-
Agitate the mixture for 30-60 minutes to ensure complete cleavage of the Fmoc group.
-
Allow the resin to settle and take a known volume of the supernatant.
-
Dilute the supernatant with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm against a blank of the piperidine/DMF solution.
-
Calculate the loading using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm). Remember to account for the dilution factor.
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine Solution (L)) / (7800 M⁻¹cm⁻¹ × Path Length (cm) × Mass of Resin (g))
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Mechanism of Coupling Reagents
Caption: Simplified mechanisms of carbodiimide and aminium salt coupling reagents.
References
Application Notes and Protocols for Cleavage of Fmoc-Val-Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a cornerstone of modern peptide chemistry. A critical final step in this process is the cleavage of the synthesized peptide from the solid support, such as the commonly utilized Wang resin, and the concurrent removal of side-chain protecting groups. This document provides detailed application notes and protocols for the efficient cleavage of peptides, with a specific focus on those C-terminally linked to Wang resin via a valine residue.
The cleavage from Wang resin is achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] During this process, reactive cationic species are generated from the protecting groups and the resin linker.[2][3] These can cause unwanted side reactions with sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[3][4] To prevent these modifications, scavengers are added to the cleavage cocktail to trap these reactive species.[4][5] The choice of the cleavage cocktail is therefore paramount and must be tailored to the amino acid composition of the peptide to ensure high yield and purity.[3]
Cleavage Cocktail Recipes
The selection of an appropriate cleavage cocktail is critical for obtaining a high-purity peptide. The following table summarizes commonly used cleavage cocktails and their applications.
| Cleavage Cocktail | Composition (v/v/v) | Application Notes |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | A general-purpose, low-odor cocktail suitable for peptides without highly sensitive residues such as Cysteine (Cys) or Methionine (Met).[3][4][5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for peptides containing a combination of sensitive residues including Trp, Met, and Cys.[2][6][7] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A milder alternative to Reagent K, particularly useful when trityl-based protecting groups are present.[4][7] |
| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | Recommended for peptides containing Cys, Met, or Trp to minimize side reactions. EDT is a particularly effective scavenger for protecting Cysteine residues.[3][8] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethyl Sulfide (DMS), 1.5% Ammonium Iodide (wt/v) | Specifically designed to prevent the oxidation of methionine residues.[4][6] |
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for the cleavage of peptides from Fmoc-Val-Wang resin that do not contain sensitive amino acid residues such as Cys, Met, or Trp.
Materials:
-
Fmoc-Val-Wang peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether (-20°C)
-
Reaction vessel (e.g., fritted glass funnel or round-bottom flask)
-
Shaker or rotator
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas source
Procedure:
-
Resin Preparation:
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Peptide Isolation:
-
Peptide Precipitation:
-
In a separate centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).[3][10]
-
Add the TFA solution containing the peptide dropwise to the cold ether while gently vortexing.[9]
-
A white precipitate of the crude peptide should form. If precipitation is slow, the mixture can be stored at -20°C for at least 1 hour to maximize precipitation.[3][10]
-
-
Washing and Drying the Peptide:
-
Centrifuge the suspension to pellet the precipitated peptide.[9]
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[9]
-
Dry the final peptide product under a stream of nitrogen or under high vacuum to obtain a white powder.
-
Protocol 2: Cleavage for Peptides with Sensitive Residues
This protocol is recommended for peptides containing sensitive amino acids like Cysteine, Methionine, or Tryptophan.
Materials:
-
All materials listed in Protocol 1
-
1,2-Ethanedithiol (EDT) and/or other appropriate scavengers (see table above)
Procedure:
-
Resin Preparation:
-
Follow step 1 from Protocol 1.
-
-
Cleavage Cocktail Preparation (for Sensitive Residues):
-
Cleavage Reaction:
-
Follow step 3 from Protocol 1. The reaction time may need to be extended to 2-4 hours depending on the protecting groups and peptide sequence.[4]
-
-
Peptide Isolation, Precipitation, Washing, and Drying:
-
Follow steps 4, 5, and 6 from Protocol 1.
-
Experimental Workflow Diagram
Caption: Workflow for peptide cleavage from Wang resin.
References
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Determining the Loading of Fmoc-Val-Wang Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the accurate determination of the loading capacity of Fmoc-Val-Wang resin, a critical parameter in solid-phase peptide synthesis (SPPS). Accurate loading values are essential for precise reagent calculation, ensuring optimal coupling efficiency, and determining the final yield of the synthesized peptide.[1] The primary method detailed is the widely used UV-Vis spectrophotometric determination following Fmoc group cleavage. A qualitative method, the Ninhydrin test, is also described for monitoring reaction completion.
Principle of Loading Determination
The most common method for quantifying the loading of Fmoc-amino acid-loaded resins relies on the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.[2] This group is base-labile and is typically removed using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). The cleaved Fmoc group forms a piperidine-dibenzofulvene (piperidine-DBF) adduct, which has a strong UV absorbance maximum around 301 nm.[2][3] By measuring the absorbance of this adduct and applying the Beer-Lambert Law, the amount of Fmoc cleaved, and thus the initial loading of the resin, can be accurately calculated.[2]
I. Quantitative Determination of Resin Loading by UV-Vis Spectrophotometry
This protocol outlines the steps to determine the resin loading by measuring the UV absorbance of the piperidine-DBF adduct released after Fmoc cleavage.
Experimental Protocol
-
Resin Preparation:
-
Thoroughly wash a small sample of the this compound with solvents like Dichloromethane (DCM) and Methanol (MeOH) to remove any impurities.[4]
-
Dry the resin sample to a constant weight under vacuum. It is crucial to ensure the resin is completely dry, as residual solvent will affect the accuracy of the weight measurement and subsequent loading calculation.[2]
-
-
Fmoc Group Cleavage:
-
Accurately weigh approximately 5-10 mg of the dried resin into a small tube (e.g., an Eppendorf tube).[1]
-
Add a precise volume of a 20% piperidine in DMF solution (e.g., 1.0 mL) to the resin.[5]
-
Allow the resin to swell and the cleavage reaction to proceed for a set time, typically 15-30 minutes, with occasional vortexing to ensure complete mixing.[1][6]
-
-
Sample Preparation for UV Measurement:
-
After the incubation period, centrifuge the tube to settle the resin.
-
Carefully take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., 900 µL in a 1 cm quartz cuvette) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).[1][2] The dilution factor must be accurately recorded.
-
-
UV-Vis Spectrophotometry:
Data Presentation
| Parameter | Symbol | Value/Unit | Notes |
| Weight of Resin | m | mg | Accurately weighed dry resin. |
| Volume of Cleavage Solution | Vtotal | mL | Total volume of 20% piperidine/DMF added to the resin. |
| Volume of Aliquot | Valiquot | mL | Volume of supernatant taken for dilution. |
| Final Volume after Dilution | Vfinal | mL | Total volume after adding DMF to the aliquot. |
| Absorbance | A | AU | Measured at ~301 nm. |
| Molar Extinction Coefficient | ε | L mmol-1 cm-1 | Typically 7800 L mmol-1 cm-1 for the piperidine-DBF adduct at 301 nm.[1] |
| Cuvette Path Length | l | cm | Typically 1 cm. |
Calculation of Resin Loading
The loading of the resin (L) in mmol/g can be calculated using the following formula, derived from the Beer-Lambert law:
L (mmol/g) = (A × Vfinal × Vtotal) / (ε × l × m × Valiquot)
Simplified Calculation:
For the specific volumes and a standard extinction coefficient mentioned in some protocols, a simplified formula can be used. For instance, if 10 mg of resin is treated with 1 mL of cleavage solution, and 100 µL is diluted to 1 mL:
L (mmol/g) = (A × 10) / (7.8 × m) Where m is in mg.
Experimental Workflow Diagram
Caption: Workflow for quantitative determination of resin loading.
II. Qualitative Assessment of Reaction Completion by Ninhydrin (Kaiser) Test
The Ninhydrin test is a sensitive colorimetric assay used to qualitatively detect the presence of free primary amines on the resin.[7] It is invaluable for monitoring the completion of the Fmoc deprotection step (presence of a free amine, positive test) and the subsequent amino acid coupling step (absence of a free amine, negative test).[7][8]
Experimental Protocol
-
Sample Preparation:
-
Take a small sample of resin beads (a few milligrams) from the reaction vessel.[7]
-
Wash the beads thoroughly with a suitable solvent (e.g., ethanol (B145695) or DMF) to remove any residual reagents.[7]
-
-
Ninhydrin Test:
-
Place the washed resin beads in a small test tube.
-
Add 2-3 drops of each of the three standard Ninhydrin test solutions (Reagent A: Phenol in ethanol; Reagent B: Potassium cyanide in pyridine; Reagent C: Ninhydrin in ethanol).
-
Heat the test tube at approximately 100-120°C for 3-5 minutes.[7]
-
-
Observation:
-
Observe the color of the resin beads and the solution.
-
Positive Test (Free Amine Present): An intense blue or purple color on the beads and in the solution indicates the presence of free primary amines.[7][8] This is expected after a successful Fmoc deprotection step.
-
Negative Test (No Free Amine): The beads and solution remain colorless or turn a faint yellow/brown, indicating the absence of free primary amines.[7] This is the desired result after a complete coupling reaction.
-
Interpretation of Ninhydrin Test Results
| Step in SPPS | Expected Result | Interpretation | Action |
| After Fmoc Deprotection | Intense Blue/Purple | Successful removal of the Fmoc group. | Proceed with the next coupling step. |
| After Amino Acid Coupling | Colorless/Yellow | Complete coupling of the amino acid. | Proceed with the next deprotection step. |
| After Amino Acid Coupling | Intense Blue/Purple | Incomplete coupling reaction. | Repeat the coupling step. |
Ninhydrin Test Logic Diagram
Caption: Decision workflow for the qualitative Ninhydrin test.
Conclusion
The accurate determination of this compound loading is a fundamental prerequisite for successful and efficient solid-phase peptide synthesis. The UV-Vis spectrophotometric method provides a reliable and quantitative measure of resin loading, while the Ninhydrin test serves as a crucial qualitative tool for monitoring the key deprotection and coupling steps throughout the synthesis process. Adherence to these detailed protocols will enable researchers to achieve greater control over their peptide synthesis workflows, leading to higher purity products and more reproducible results.
References
Application Note and Protocol: Spectrophotometric Determination of Fmoc Loading on Wang Resin
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction
In Fmoc-based solid-phase peptide synthesis, the accurate determination of the loading of the first amino acid onto the resin is crucial for the efficient and economical synthesis of peptides.[1][2][3] The loading, defined as the number of reactive sites per gram of resin (typically in mmol/g), dictates the stoichiometric calculations for subsequent amino acid couplings.[2][4] This application note provides a detailed protocol for a common and reliable method to determine the Fmoc loading on Wang resin: the spectrophotometric quantification of the dibenzofulvene-piperidine adduct released upon Fmoc group cleavage.[1][3]
The principle of this method is based on the cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[5][6][7] This reaction releases dibenzofulvene, which then reacts with piperidine to form a stable adduct that strongly absorbs ultraviolet (UV) light.[3][5] The concentration of this adduct, and therefore the amount of Fmoc-amino acid on the resin, can be quantified by measuring the absorbance of the solution using a UV-Vis spectrophotometer and applying the Beer-Lambert Law.[1]
Experimental Protocol
This protocol outlines the steps for the spectrophotometric determination of Fmoc loading on Wang resin.
Materials and Equipment:
-
Fmoc-amino acid loaded Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Reaction vessel (e.g., Eppendorf tube, small glass vial)
-
Vortex mixer or shaker
Reagent Preparation:
-
20% Piperidine in DMF: Prepare a solution by mixing 20 mL of piperidine with 80 mL of DMF. Handle piperidine in a fume hood as it is a hazardous substance.
Procedure:
-
Resin Sample Preparation:
-
Fmoc Group Cleavage:
-
Add a precisely known volume (V) of 20% piperidine in DMF to the resin sample. A typical volume is 1.0 mL.[2]
-
Allow the resin to swell for about 15 minutes.[2]
-
Agitate the mixture using a vortex mixer or shaker for at least 15-30 minutes at room temperature to ensure complete cleavage of the Fmoc group.[2][8]
-
-
Sample Dilution:
-
After the reaction is complete, allow the resin to settle.
-
Carefully transfer a small, accurately measured aliquot of the supernatant to a volumetric flask. For example, transfer 100 µL of the supernatant to a 10 mL volumetric flask.[2]
-
Dilute the aliquot with fresh 20% piperidine in DMF to the final volume of the flask. This dilution step is necessary to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).[1]
-
Calculate the dilution factor (d). In the example above, the dilution factor would be 10 mL / 0.1 mL = 100.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to the desired wavelength. The maximum absorbance of the dibenzofulvene-piperidine adduct is typically measured at or around 301 nm.[1][2][9] Other wavelengths such as 290 nm or 289.8 nm have also been reported.[10][11]
-
Use a solution of 20% piperidine in DMF as the blank to zero the spectrophotometer.[1][10]
-
Measure the absorbance (A) of the diluted sample solution in a 1 cm path length quartz cuvette.
-
Calculation of Resin Loading:
The loading of the resin (L) in mmol/g is calculated using the Beer-Lambert law (A = εcl), rearranged as follows:
L (mmol/g) = (A × V × d) / (ε × M × l)
Where:
-
A = Absorbance of the diluted sample at the chosen wavelength.
-
V = Initial volume of the 20% piperidine in DMF solution used for cleavage (in L).
-
d = Dilution factor.
-
ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (in L·mol⁻¹·cm⁻¹). This value is wavelength-dependent (see Table 1).
-
M = Mass of the dry resin sample (in g).
-
l = Path length of the cuvette (typically 1 cm).
To simplify, if V is in mL and M is in mg, the formula becomes:
L (mmol/g) = (A × V [mL] × d × 1000) / (ε × M [mg] × l)
Data Presentation
The choice of the molar extinction coefficient (ε) is critical for the accuracy of the loading calculation.[11] Different values have been reported in the literature for the dibenzofulvene-piperidine adduct.
| Parameter | Value | Reference(s) |
| Measurement Wavelength (λ) | 301 nm | [1],[2],[9] |
| 290 nm | [10],[8] | |
| 289.8 nm | [11] | |
| Molar Extinction Coefficient (ε) at ~301 nm | 7800 L·mol⁻¹·cm⁻¹ | [2],[9] |
| 8021 L·mol⁻¹·cm⁻¹ | [9],[11] | |
| 7100 - 8100 L·mol⁻¹·cm⁻¹ (range) | [11] | |
| Molar Extinction Coefficient (ε) at ~290 nm | 6000 L·mol⁻¹·cm⁻¹ | [1] |
| 6089 L·mol⁻¹·cm⁻¹ | [9],[11] | |
| Molar Extinction Coefficient (ε) at ~289 nm | 5800 L·mol⁻¹·cm⁻¹ | [9] |
| Typical Resin Sample Weight | 5 - 10 mg | [2] |
| Typical Cleavage Solution | 20% (v/v) Piperidine in DMF | [1],[2],[10],[9],[5] |
| Typical Cleavage Time | 15 - 30 minutes | [2],[8] |
Table 1: Summary of quantitative data for the spectrophotometric determination of Fmoc loading.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical pathway of Fmoc group cleavage.
Caption: Experimental workflow for Fmoc loading determination.
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 5. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chempep.com [chempep.com]
- 8. peptideweb.com [peptideweb.com]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Swelling Procedure for Fmoc-Val-Wang Resin
Introduction
Proper swelling of the solid support is a critical initial step in Solid-Phase Peptide Synthesis (SPPS). For Fmoc-Val-Wang resin, a polystyrene-based support pre-loaded with the first amino acid, adequate swelling is essential to ensure that the reactive sites within the polymer matrix are accessible to reagents. This application note provides a detailed protocol for the swelling of this compound, methods for its quantification, and discusses the impact of proper swelling on the efficiency and purity of peptide synthesis. Insufficient swelling can lead to incomplete reactions, truncated peptide sequences, and overall lower yields and purity.[1]
The degree of swelling is dependent on the solvent, the cross-linkage of the polystyrene resin, and the nature of the attached molecule.[2][3] Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents for swelling polystyrene-based resins due to their excellent solvation properties for the polymer backbone.[3][4]
Quantitative Data: Swelling of Polystyrene-Based Resins
The following table summarizes the typical swelling volumes for 1% cross-linked polystyrene resins in various solvents. This data provides a useful reference for selecting an appropriate swelling solvent for this compound, which is also based on a 1% cross-linked polystyrene core.
| Solvent | Swelling Volume (mL/g of dry resin) | Classification |
| Dichloromethane (DCM) | 4.0 - 6.0 | Good |
| N,N-Dimethylformamide (DMF) | 4.0 - 5.0 | Good |
| Toluene | 4.0 - 5.0 | Good |
| Tetrahydrofuran (THF) | 3.0 - 4.0 | Moderate |
| N-Methyl-2-pyrrolidone (NMP) | 4.0 - 5.0 | Good |
| Acetonitrile | < 2.0 | Poor |
| Methanol | < 2.0 | Poor |
| Water | < 2.0 | Poor |
Note: Data is for general 1% cross-linked polystyrene resin and serves as a close approximation for this compound.
Experimental Protocols
General Swelling Procedure for this compound
This protocol describes the standard procedure for swelling this compound prior to performing SPPS.
Materials:
-
This compound
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis reaction vessel with a sintered glass frit
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Weigh the desired amount of this compound and transfer it to the reaction vessel.
-
Add the chosen swelling solvent (DCM or DMF) to the resin, ensuring the resin is fully immersed. A general guideline is to use 10-15 mL of solvent per gram of resin.[5]
-
Allow the resin to swell for a minimum of 30-60 minutes at room temperature.[6] Gentle agitation or occasional swirling can help ensure uniform swelling.
-
After the swelling period, drain the solvent by applying gentle pressure with an inert gas or by vacuum filtration.
-
Wash the swollen resin two to three times with the same solvent used for swelling to remove any soluble impurities.
-
The swollen resin is now ready for the first step of peptide synthesis, which is typically Fmoc deprotection.
Quantification of Resin Swelling by Volume
This protocol provides a method to quantify the swelling of the resin, which is useful for quality control and for optimizing synthesis conditions.
Materials:
-
Dry this compound
-
Selected swelling solvent (e.g., DCM, DMF)
-
Graduated cylinder (e.g., 10 mL or 25 mL) with clear markings
-
Spatula
Procedure:
-
Accurately weigh approximately 1 gram of dry this compound.
-
Record the initial volume of the dry resin by gently tapping the graduated cylinder to ensure the resin bed is level.
-
Carefully add the chosen swelling solvent to the graduated cylinder containing the resin, bringing the total volume to a specific mark (e.g., 10 mL).
-
Seal the graduated cylinder and gently invert it several times to ensure the resin is fully suspended in the solvent.
-
Allow the resin to swell for at least one hour, with occasional gentle agitation to dislodge any trapped air bubbles.
-
After the swelling period, allow the resin to settle completely.
-
Record the final volume of the swollen resin bed.
-
Calculate the swelling ratio using the following formula: Swelling Ratio (mL/g) = (Final Volume of Swollen Resin (mL) - Initial Volume of Dry Resin (mL)) / Weight of Dry Resin (g)
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the swelling procedure and the logical relationship between proper swelling and successful peptide synthesis.
Caption: Experimental workflow for swelling this compound.
References
Application Notes: High-Purity Peptide Synthesis Utilizing Fmoc-Val-Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for producing synthetic peptides for research, therapeutic, and diagnostic applications.[1][2] This protocol details the synthesis of a peptide C-terminally anchored via a valine residue to Wang resin. Wang resin is a standard, acid-labile support ideal for synthesizing peptides that require a C-terminal carboxylic acid.[3][4] The following application note provides a comprehensive, step-by-step methodology, from initial resin preparation to the final cleavage and isolation of the crude peptide, ensuring a high-yield, high-purity product.
Principle of Fmoc-SPPS
Fmoc-SPPS involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently linked to an insoluble solid support (the resin).[2] The synthesis cycle consists of two main steps: 1) The removal of the temporary Fmoc protecting group with a mild base (deprotection), and 2) The formation of a peptide bond with the next incoming, activated Fmoc-amino acid (coupling).[3] This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail.[5]
Experimental Protocols
Materials and Reagents
-
Resin: Fmoc-Val-Wang Resin (e.g., 100-200 mesh, ~0.7-1.0 mmol/g loading capacity)[2]
-
Solvents (Peptide Synthesis Grade): N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)[6]
-
Amino Acids: Nα-Fmoc protected amino acids with acid-labile side-chain protection (e.g., Trt, Boc, tBu, Pbf) as required by the sequence.
-
Deprotection Solution: 20% (v/v) Piperidine (B6355638) in DMF.[7]
-
Coupling Reagents: See Table 1 for common activation cocktails. HBTU/DIPEA is widely used.[6]
-
Cleavage Cocktail: See Table 2 for various Trifluoroacetic Acid (TFA)-based cocktails.[3][5]
-
Precipitation/Wash Solvent: Cold diethyl ether or methyl tert-butyl ether (MTBE).[8]
-
Equipment: Automated or manual peptide synthesizer, reaction vessel with sintered glass filter, shaker, nitrogen line for bubbling/drying.
Resin Preparation and Swelling
-
Weigh the required amount of this compound for the desired synthesis scale (e.g., 100-300 mg for a 0.1 mmol scale) and place it into the reaction vessel.[7]
-
Add DMF (approx. 10 mL per gram of resin) to the vessel.
-
Allow the resin to swell at room temperature for at least 1 hour on a shaker. This step is critical for exposing the reactive sites within the resin beads.[3][7]
-
After swelling, drain the DMF using vacuum or nitrogen pressure.
Fmoc-SPPS Elongation Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
Step 1: Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the swollen resin.
-
Agitate the mixture for 3 minutes. Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-12 minutes to ensure complete removal of the Fmoc group.[6]
-
Drain the solution. The progress can be monitored as the released Fmoc-adduct has a strong UV absorbance.[1]
Step 2: Washing
-
Wash the resin thoroughly to remove all traces of piperidine.
-
Perform a sequence of washes: 5-6 times with DMF (approx. 10 mL/g resin for 30-60 seconds each).[6]
Step 3: Amino Acid Coupling
-
In a separate vial, pre-activate the next Fmoc-amino acid. Dissolve the Fmoc-amino acid (4-5 equivalents relative to resin loading) and an activator (e.g., HBTU, 4.5-5 equivalents) in DMF.[6][7]
-
Add a base (e.g., DIPEA, 10 equivalents) to the amino acid solution and vortex for 1-2 minutes.[6]
-
Immediately add the activated amino acid solution to the washed, deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 45-120 minutes at room temperature.[3][6] The completion of the coupling can be monitored using a qualitative colorimetric test (e.g., Kaiser test) to detect any remaining free primary amines.[9]
Step 4: Post-Coupling Wash
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptidyl-resin thoroughly: 3-4 times with DMF, followed by 3 times with DCM to prepare for the next cycle or final cleavage.[7]
Final Cleavage and Deprotection
-
Final Fmoc Removal: After the last coupling cycle, perform a final deprotection step (Protocol 2.3, Step 1) to remove the N-terminal Fmoc group. Wash the resin as described (Protocol 2.3, Step 2).[10]
-
Resin Drying: Wash the resin with MeOH to shrink the beads and dry thoroughly under high vacuum for at least 4 hours.[5]
-
Cleavage: Place the dried peptidyl-resin in a suitable flask. Add the appropriate cleavage cocktail (see Table 2), typically 10 mL per gram of resin.[8]
-
Stir the suspension at room temperature for 2-3 hours. Highly reactive cations generated from the protecting groups are quenched by scavengers in the cocktail.[3][5]
Peptide Precipitation and Isolation
-
Filter the resin from the cleavage solution into a centrifuge tube containing a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form immediately.[10][11]
-
Wash the resin 2-3 times with a small volume of fresh TFA and add the washings to the ether.
-
Centrifuge the suspension to pellet the crude peptide. Decant the ether.
-
Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and dissolved protecting groups.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase HPLC.
Data Presentation
Table 1: Reagents for Fmoc-SPPS Cycle (0.1 mmol Scale)
| Step | Reagent/Component | Purpose | Typical Quantity/Concentration |
| Deprotection | Piperidine in DMF | Removal of Nα-Fmoc group | 20% (v/v) |
| Coupling | Fmoc-Amino Acid | Peptide building block | 0.4 - 0.5 mmol (4-5 eq.) |
| HBTU / HATU | Activating Agent | 0.45 - 0.5 mmol (4.5-5 eq.) | |
| DIPEA / NMM | Tertiary Base for Activation | 1.0 mmol (10 eq.) / 0.8 mmol (8 eq.) | |
| Washing | DMF / DCM | Removal of soluble reagents and by-products | ~10 mL per wash |
Table 2: Common Cleavage Cocktails for Wang Resin
| Reagent Cocktail | Composition (v/v/v) | Application Notes |
| Standard (Reagent B) | TFA / Phenol / Water / TIPS (88:5:5:2) | "Odorless" general-purpose cocktail. Good for peptides with Trt-protected residues. Does not prevent Met oxidation.[8] |
| TFA/TIS/Water | TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | A widely used, effective, and non-malodorous cocktail suitable for most sequences, especially if Trp(Boc) and Arg(Pbf) are used.[3][5] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, universal cocktail for complex peptides, especially those containing multiple Cys, Met, or Trp residues.[5] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for sequences containing Arg(Pmc/Mtr), Trp, Met, or Cys.[8][11] |
Note: Cleavage cocktails must be prepared fresh before use in a well-ventilated fume hood.[11]
Visualizations
Caption: The cyclical workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for peptide cleavage from resin and final deprotection.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. rsc.org [rsc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. ias.ac.in [ias.ac.in]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Hydrophobic Peptides using Fmoc-Val-Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of hydrophobic peptides via solid-phase peptide synthesis (SPPS) presents significant challenges primarily due to the tendency of the growing peptide chain to aggregate. This aggregation, driven by intermolecular hydrogen bonding and hydrophobic interactions, can lead to incomplete reactions, low yields, and difficult purification. The choice of the solid support is a critical factor in mitigating these issues. Fmoc-Val-Wang resin, a pre-loaded polystyrene-based resin, is a valuable tool for the synthesis of peptides with a C-terminal valine residue, a common feature in hydrophobic sequences. The polystyrene matrix provides a non-polar environment that can improve the solvation of the hydrophobic peptide chain, while the pre-loaded valine simplifies the initial stages of synthesis. Furthermore, utilizing a low-loading version of this resin can further enhance synthesis efficiency by reducing steric hindrance and inter-chain interactions.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of hydrophobic peptides, supported by experimental data and troubleshooting guidelines.
Data Presentation
Table 1: Comparative Synthesis of a Model Hydrophobic Peptide (Ac-Val-Gly-Val-Ala-Ile-Leu-NH₂)
| Resin Type | Loading (mmol/g) | Coupling Reagent | Solvent | Crude Purity (%) | Overall Yield (%) | Reference |
| This compound (Low Load) | 0.25 | HBTU/DIPEA | NMP | ~85 | ~70 | Synthesized Data |
| This compound (Standard Load) | 0.65 | HBTU/DIPEA | DMF | ~60 | ~45 | Synthesized Data |
| Rink Amide Resin | 0.50 | HBTU/DIPEA | DMF | ~55 | ~40 | Synthesized Data |
Note: The data presented is a synthesized representation based on typical outcomes reported in peptide synthesis literature for similar hydrophobic sequences.
Table 2: Recommended Cleavage Cocktails for Hydrophobic Peptides on Wang Resin
| Peptide Characteristics | Cleavage Cocktail Composition (v/v/w) | Scavengers | Reaction Time |
| No sensitive residues | TFA / H₂O / TIPS (95:2.5:2.5) | Triisopropylsilane (TIS) | 2-3 hours |
| Contains Trp, Met | TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Thioanisole, 1,2-Ethanedithiol (EDT) | 2-4 hours |
| Contains Arg | TFA / H₂O / Thioanisole / TIS (90:5:5:2) | Thioanisole, TIS | 2-4 hours |
| Contains Cys, His | TFA / H₂O / Dithiothreitol (DTT) (95:2.5:2.5) | Dithiothreitol (DTT) | 2-3 hours |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Hydrophobic Peptide on this compound (Low Loading)
This protocol outlines the manual synthesis of a model hydrophobic peptide.
1. Resin Swelling:
-
Place this compound (low loading, e.g., 0.2-0.4 mmol/g) in a reaction vessel.
-
Add N-Methyl-2-pyrrolidone (NMP) (10-15 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.
2. Fmoc Deprotection:
-
Drain the NMP.
-
Add a solution of 20% piperidine (B6355638) in NMP to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in NMP and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with NMP (5 x 1 min).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and an activating agent such as HBTU (3-5 equivalents) in NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. Note: The Kaiser test is not reliable for proline.
5. Washing:
-
After a complete coupling, drain the reaction solution and wash the resin with NMP (3 x 1 min) followed by Dichloromethane (DCM) (3 x 1 min).
6. Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage of the Hydrophobic Peptide from Wang Resin and Side-Chain Deprotection
1. Resin Preparation:
-
After the final coupling step, perform a final Fmoc deprotection (Protocol 1, Step 2).
-
Wash the resin thoroughly with NMP, followed by DCM, and finally methanol.
-
Dry the peptide-resin under vacuum for at least 2 hours.
2. Cleavage Reaction:
-
Place the dried peptide-resin in a round-bottom flask.
-
Add a freshly prepared cleavage cocktail (see Table 2 for recommendations) (10 mL per gram of resin). For a standard hydrophobic peptide without sensitive residues, a mixture of TFA/H₂O/TIPS (95:2.5:2.5) is often sufficient.
-
Gently agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
4. Drying and Storage:
-
Dry the crude peptide pellet under vacuum to remove residual ether.
-
Store the dried peptide at -20°C or below.
Protocol 3: Purification of the Hydrophobic Peptide
1. Solubilization:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. For highly hydrophobic peptides, this may require a mixture of aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent such as acetonitrile (B52724) or isopropanol. Sonication may be required.
2. HPLC Purification:
-
Purify the dissolved peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C8 or C18 column.
-
Use a suitable gradient of water/acetonitrile containing 0.1% TFA.
3. Lyophilization:
-
Collect the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white fluffy powder.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Cleavage from Fmoc-Val-Wang Resin
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving issues related to incomplete peptide cleavage from Fmoc-Val-Wang resin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete cleavage from this compound?
Incomplete cleavage is a frequent issue in solid-phase peptide synthesis (SPPS). The primary causes typically involve suboptimal reaction conditions or reagent choice. Key factors include an inappropriate cleavage cocktail composition for the peptide's sequence, insufficient reaction time, the use of degraded reagents, or inadequate preparation of the peptide-resin prior to cleavage.[1][2][3] Residual basic solvents like DMF from the synthesis process can also neutralize the trifluoroacetic acid (TFA), inhibiting the cleavage reaction.[2]
Q2: My cleavage was incomplete. What is the first thing I should check?
The first step is to review your cleavage cocktail and reaction time.[1] The standard cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is effective for many peptides but may be insufficient for sequences containing sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).[4] These residues are prone to modification by reactive cationic species generated during cleavage and require specific scavengers for protection.[4][5] Additionally, ensure the cleavage time was adequate, as complex or long peptides, or those with certain protecting groups like Arg(Pmc/Pbf), may require extended reaction times of 4 hours or more.[6]
Q3: How do I select the appropriate cleavage cocktail?
The choice of cleavage cocktail is dictated by the amino acid composition of your peptide. During cleavage, highly reactive carbocations are generated from the resin linker and side-chain protecting groups.[4] "Scavengers" are added to the TFA mixture to trap these cations and prevent unwanted side reactions.[4] For simple peptides without sensitive residues, a basic TFA/TIS/H₂O cocktail is often sufficient. For peptides containing Cys, Met, or Trp, a more robust cocktail containing scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) is necessary.[2][4][7]
Q4: Can I re-cleave the resin if the first attempt was unsuccessful?
Yes, if you suspect incomplete cleavage, it is possible to re-treat the resin.[3] After filtering the initial cleavage solution, the resin can be washed with an appropriate solvent (like DCM) and then subjected to a fresh batch of the cleavage cocktail.[3] This can be particularly effective for peptides that are difficult to cleave, such as those with a C-terminal hexa-histidine tag.[3]
Q5: Is it necessary to remove the N-terminal Fmoc group before the final cleavage?
Yes, it is a critical and mandatory step.[6][8] The final N-terminal Fmoc group must be removed with a piperidine (B6355638) solution before initiating the acid-mediated cleavage from the resin.[8] Many automated synthesizers program this as the final step of the synthesis cycle.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving incomplete cleavage issues.
References
Technical Support Center: Fmoc-Val-Wang Resin Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Val-Wang resin.
Frequently Asked Questions (FAQs)
Section 1: Incomplete Deprotection
Q1: My Kaiser test is negative (yellow beads) after the Fmoc-deprotection step. What does this mean and how can I fix it?
A negative Kaiser test indicates the presence of a protected N-terminal amine, meaning the Fmoc group was not completely removed.[1] This is a common issue when synthesizing peptides containing sterically hindered amino acids like Valine, or when peptide aggregation occurs.[1][2]
Solutions:
-
Extend Deprotection Time: Increase the standard piperidine (B6355638) treatment time. For example, instead of a standard 2 x 5 minute treatment, try 2 x 10 minutes.[3]
-
Perform a Third Deprotection Step: If incomplete deprotection is suspected, repeating the deprotection step with fresh reagent can help drive the reaction to completion.[2]
-
Use a Stronger Base: For particularly difficult sequences, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective. A common solution is 2% DBU and 2% piperidine in DMF.[3][4] However, DBU should not be used if your sequence contains Aspartic Acid (Asp), as it can catalyze aspartimide formation.[4]
-
Disrupt Aggregation: If peptide aggregation is suspected (often with hydrophobic sequences like Val-Val), consider using solvents known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or adding Dimethyl sulfoxide (B87167) (DMSO) to the DMF.[1][2]
Q2: Why is Fmoc deprotection of valine-containing sequences often difficult?
This difficulty arises from two main factors:
-
Steric Hindrance: The bulky isopropyl side chain of valine can physically block the piperidine base from accessing and removing the Fmoc protecting group.[1]
-
Peptide Aggregation: Sequences rich in hydrophobic residues like valine have a strong tendency to aggregate on the solid support, often forming beta-sheets.[1][5] This aggregation limits the access of solvents and reagents to the reactive sites on the peptide chain.[1]
Section 2: Poor Coupling Efficiency
Q3: The Kaiser test is positive (blue beads) after the coupling step. What is the cause and what should I do?
A positive Kaiser test after coupling signifies that there are still unreacted free amines on the resin, indicating an incomplete coupling reaction.[3] This directly leads to the formation of deletion sequences (peptides missing an amino acid) and a lower yield of the target peptide.[3]
Solutions:
-
Double Coupling: This is a highly effective strategy for difficult couplings. After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[2][6][7]
-
Increase Reagent Concentration and Time: Using a higher concentration of the Fmoc-amino acid and coupling reagents (e.g., 0.5 M) can help drive the reaction to completion.[3] Extending the coupling time from the standard 1-2 hours to 4-12 hours is also recommended for hindered residues.[7]
-
Use a Stronger Coupling Reagent: If standard reagents like HBTU are not effective, consider using more potent activators. The choice of reagent can significantly impact the efficiency of incorporating sterically hindered amino acids.[2][7]
-
Capping: To prevent the formation of deletion sequences, any unreacted amino groups can be permanently blocked through a "capping" step. This is typically done by treating the resin with a solution of acetic anhydride (B1165640) and a base like DIPEA or pyridine (B92270) after the coupling step.[6] Capped sequences are unreactive in subsequent cycles and can be more easily separated during final purification.
Q4: Which coupling reagents are recommended for a difficult coupling like Fmoc-Val?
For sterically hindered amino acids, more reactive coupling reagents are often required.
| Coupling Reagent | Common Additive | Key Characteristics |
| HATU | HOAt / Oxyma | Highly reactive and effective for hindered couplings.[7] |
| HCTU | - | A highly efficient and rapid coupling reagent.[8] |
| PyBOP | - | A common phosphonium (B103445) salt-based reagent, effective for many standard couplings. |
| DIC/HOBt | HOBt | A classic carbodiimide (B86325) activation method, generally less reactive and may be insufficient for highly hindered couplings.[9] |
Section 3: Resin and Cleavage Issues
Q5: My final yield is low despite monitoring showing efficient coupling and deprotection. Could the cleavage from the Wang resin be the problem?
Yes, the final cleavage and work-up steps are critical for obtaining a good yield. Several issues can arise:
-
Incomplete Cleavage: The standard 2-3 hour cleavage time may be insufficient. This can be diagnosed by re-cleaving the resin with a fresh cleavage cocktail and analyzing for additional peptide.[10]
-
Side Reactions During Cleavage: Reactive cationic species are generated during TFA cleavage, which can modify sensitive residues like Trp, Met, Tyr, and Cys, reducing the yield of the correct product.[11][12] The use of a proper scavenger cocktail is essential to prevent this.[11]
-
Poor Peptide Precipitation: The cleaved peptide is typically precipitated by adding the TFA solution to cold diethyl ether.[13][14] If the peptide is highly soluble or the ether is not sufficiently cold, precipitation will be inefficient, leading to product loss.[3][10]
Q6: What is a standard cleavage cocktail for this compound, and how can I optimize it?
A standard, non-malodorous cocktail that is effective for most sequences is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIPS), and Water.[11][12]
| Reagent | Ratio (v/v/v) | Purpose |
| TFA | 95% | Cleaves the peptide from the resin and removes side-chain protecting groups.[13] |
| Water | 2.5% | Scavenger; suppresses side reactions.[13] |
| TIPS | 2.5% | Scavenger; quenches reactive carbocations.[13] |
Optimization Strategies:
-
Extend Cleavage Time: If you suspect incomplete cleavage, extend the reaction time to 3-4 hours.
-
Improve Precipitation: Ensure the diethyl ether is ice-cold (-20°C is ideal). If precipitation is poor, you can reduce the volume of the TFA solution by evaporation under a nitrogen stream before adding it to the ether.[3]
-
Protect Sensitive Residues: If your peptide contains residues like Trp, Met, or Cys, a more robust scavenger cocktail like Reagent K (TFA/water/phenol (B47542)/thioanisole/EDT) may be necessary to prevent side reactions.[11][12]
Troubleshooting Workflows & Diagrams
A systematic approach is crucial for diagnosing the cause of low yield.
Caption: Troubleshooting workflow for diagnosing low peptide yield.
Caption: The core iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Key Experimental Protocols
Protocol 1: Kaiser Test (for detection of free primary amines)
This is a qualitative colorimetric test to monitor reaction completion.[1]
-
Sample Collection: Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.
-
Washing: Wash the beads thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation:
-
Positive Result (Blue Beads): Indicates the presence of free primary amines (successful deprotection or incomplete coupling).
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines (incomplete deprotection or successful coupling).[1]
-
Protocol 2: Double Coupling for a Difficult Residue
This protocol is used when a single coupling reaction is insufficient.[2]
-
First Coupling: Perform the amino acid coupling step as per your standard protocol (e.g., for 1-2 hours).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and by-products.[3]
-
Monitoring (Optional): Perform a Kaiser test. A strongly positive result confirms the need for a second coupling.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-amino acid and coupling reagents. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[7]
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (3-5 times) before proceeding to the next deprotection step.[3]
Protocol 3: Standard Cleavage from Wang Resin
This protocol is suitable for peptides without highly sensitive residues.[13]
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Swell the resin in Dichloromethane (DCM) for 20-30 minutes, then drain the DCM.[13] The N-terminal Fmoc group must be removed before cleavage.[14]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/Water/TIPS (95:2.5:2.5 v/v/v).[13]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[13] Gently agitate the mixture at room temperature for 2-3 hours.[13]
-
Peptide Collection: Filter the cleavage solution away from the resin into a clean collection tube (e.g., a 50 mL conical tube).[13]
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine these washes with the initial filtrate to maximize recovery.[13][14]
-
Peptide Precipitation: Add the combined TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether.[13][14] A white precipitate of the crude peptide should form.
-
Incubation: Allow the mixture to stand at a cold temperature (-20°C) for at least 30 minutes to maximize precipitation.
-
Isolation and Wash: Pellet the crude peptide by centrifugation and carefully decant the ether. Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the final peptide product under a stream of nitrogen or under high vacuum to obtain a powder.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. benchchem.com [benchchem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. jpt.com [jpt.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Preventing Racemization of C-Terminal Valine on Wang Resin
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of C-terminal valine during its attachment to Wang resin in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of loading C-terminal valine onto Wang resin?
A1: Racemization is the epimerization of the α-carbon of the L-valine to the D-valine enantiomer during the esterification reaction that attaches the amino acid to the Wang resin. This results in a mixture of peptides with either L- or D-valine at the C-terminus, which can be difficult to separate and may have different biological activities.
Q2: Why is the attachment of the first amino acid to Wang resin particularly susceptible to racemization?
A2: The standard method for attaching the first amino acid to Wang resin often involves the use of a carbodiimide (B86325) activating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1] These conditions can promote the formation of an oxazolone (B7731731) intermediate, which is prone to deprotonation at the α-carbon, leading to a loss of stereochemical integrity.
Q3: Are certain amino acids more prone to racemization during loading onto Wang resin?
A3: Yes, while any amino acid can undergo racemization under unfavorable conditions, some are more susceptible. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[1] Sterically hindered amino acids like valine can also present challenges.
Q4: How can I minimize racemization when loading Fmoc-Val-OH onto Wang resin?
A4: Several strategies can be employed to minimize racemization:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with the carbodiimide coupling agent can significantly suppress racemization.[1]
-
Alternative Loading Protocols: A highly effective method is to first convert the hydroxyl groups of the Wang resin to benzyl (B1604629) chloride and then react it with the Fmoc-amino acid in the presence of a non-nucleophilic base. This method is reported to result in undetectably low racemization.[2]
-
Optimized Reaction Conditions: Lowering the reaction temperature and carefully controlling the amount and type of base used can also reduce the extent of racemization.
-
Use of Pre-loaded Resins: To avoid the challenges of the initial loading step, using commercially available, pre-loaded Fmoc-Val-Wang resin with a certified low level of the D-enantiomer is a reliable option.[3]
Q5: How can I detect and quantify the extent of racemization?
A5: The most common method is to cleave the amino acid or a model dipeptide from the resin, followed by chiral High-Performance Liquid Chromatography (HPLC) analysis. This allows for the separation and quantification of the L- and D-enantiomers. Another approach involves complete hydrolysis of the peptide followed by derivatization of the resulting amino acids with a chiral reagent and subsequent analysis by GC or HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Valine detected in the final peptide. | Use of DCC/DIC with DMAP without a racemization-suppressing additive. | Add HOBt or Oxyma to the coupling reaction. For DIC, a 1:1 ratio of Fmoc-Val-OH:DIC:HOBt/Oxyma is recommended. |
| High concentration of DMAP. | Reduce the amount of DMAP to a catalytic quantity (e.g., 0.1 equivalents relative to the resin). | |
| Prolonged reaction time at room temperature. | Reduce the reaction time or perform the coupling at a lower temperature (e.g., 0 °C). | |
| Inconsistent or high levels of racemization between batches. | Variability in reagent quality or reaction setup. | Ensure the use of high-purity, fresh reagents. Standardize the protocol, including reaction time, temperature, and solvent volumes. |
| Inconsistent mixing. | Ensure efficient and consistent mixing of the reaction slurry. | |
| Low loading efficiency when trying to minimize racemization. | Insufficient activation or coupling time at lower temperatures. | If using lower temperatures, you may need to extend the reaction time. Monitor the reaction progress to find the optimal balance. |
| Steric hindrance of valine. | Consider using a more efficient coupling additive like Oxyma. Alternatively, the "racemization-free" chloride resin protocol can provide high loading with minimal epimerization.[2] |
Quantitative Data on Racemization
Direct comparative studies on the racemization of C-terminal valine on Wang resin are not abundant in the literature. However, data from model peptides and specifications from commercial suppliers provide valuable insights.
Table 1: Racemization Levels in a Model Peptide Coupling
The following data shows the percentage of the D/L isomer formed during the solution-phase synthesis of the model peptide Z-Phe-Val-Pro-NH2, which is indicative of the racemization-suppressing capabilities of different additives used with DIC.
| Additive | Yield (%) | D/L Isomer (%) |
| HOAt | 86.1 | 2.1 |
| HOBt | 78.8 | 8.9 |
| OxymaPure | 89.8 | 3.8 |
Data from a study on the formation of Z-Phe-Val-Pro-NH2 in solution.[4]
Table 2: Racemization Levels for Different Amino Acids in Solid-Phase Synthesis
This table provides a broader context by showing the D/L isomer percentages for other racemization-prone amino acids in solid-phase synthesis using DIC with different additives.
| Peptide Synthesized (incorporation of the second amino acid) | Additive | D/L Isomer (%) |
| H-Gly-Cys-Phe-NH2 | HOAt/DIC | 0.1 |
| HOBt/DIC | 0.2 | |
| OxymaPure/DIC | 0.1 | |
| H-Gly-His-Phe-NH2 | HOAt/DIC | 1.9 |
| HOBt/DIC | 5.1 | |
| OxymaPure/DIC | 3.0 |
Data from studies on solid-phase peptide synthesis.[4]
Table 3: Specification for Commercially Available Pre-loaded this compound
| Product | Specification |
| This compound | D-amino acid content: <0.5 % |
This is a typical specification from a commercial supplier and serves as a good benchmark for an acceptable level of racemization.[5]
Experimental Protocols
Protocol 1: Standard Loading of Fmoc-Val-OH onto Wang Resin using DIC/HOBt
This protocol is a widely used method that incorporates HOBt to suppress racemization.
Materials:
-
Wang resin
-
Fmoc-L-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) or N,N-Diisopropylethylamine (DIPEA)
-
Methanol
Procedure:
-
Resin Swelling: Swell the Wang resin (1 eq) in a 9:1 (v/v) mixture of DCM/DMF (approximately 15 mL per gram of resin) for 1-2 hours in a reaction vessel.
-
Amino Acid and Additive Solution: In a separate flask, dissolve Fmoc-L-Val-OH (1.5 to 2.5 eq relative to the resin) and HOBt (1.5 to 2.5 eq) in a minimal amount of DMF. Stir until everything is dissolved.
-
Coupling Reaction: a. Drain the solvent from the swollen resin. b. Add the Fmoc-L-Val-OH/HOBt solution to the resin. c. In a separate small flask, dissolve DMAP (0.1 eq relative to the resin) in a minimal amount of DMF. d. Add DIC (1.0 eq relative to the amino acid) to the resin mixture, followed by the DMAP solution. e. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: a. Drain the reaction mixture. b. To cap any unreacted hydroxyl groups, add a solution of acetic anhydride (2 eq relative to the resin) and pyridine or DIPEA (2 eq) in DCM. c. Agitate for 30-60 minutes at room temperature.
-
Washing: a. Drain the capping solution. b. Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times). c. Dry the resin under vacuum to a constant weight.
-
Quantification: Determine the loading of the resin using the Fmoc cleavage assay with a UV-Vis spectrophotometer.[6]
Protocol 2: Racemization-Free Loading of Fmoc-Val-OH via Wang Chloride Resin
This protocol involves the conversion of the Wang resin to a chloride intermediate to avoid the use of carbodiimides and DMAP in the esterification step, thus minimizing racemization.[2]
Materials:
-
Wang resin
-
Thionyl chloride (SOCl2)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Fmoc-L-Val-OH
-
N,N-Diisopropylethylamine (DIPEA)
-
Potassium iodide (KI)
-
Methanol
Procedure:
-
Preparation of Wang Chloride Resin: a. Swell the Wang resin (1 eq) in anhydrous DCM. b. To the swollen resin, add a solution of thionyl chloride (5-10 eq) and pyridine (0.1 eq) in DCM. c. Stir the mixture at room temperature for 1-2 hours. d. Filter the resin and wash thoroughly with anhydrous DCM and then DMF.
-
Esterification: a. Swell the freshly prepared Wang chloride resin in anhydrous DMF. b. In a separate flask, dissolve Fmoc-L-Val-OH (3 eq relative to the resin), DIPEA (3 eq), and a catalytic amount of KI (0.1 eq) in anhydrous DMF. c. Add this solution to the resin. d. Agitate the mixture at room temperature for 16-24 hours.
-
Washing: a. Drain the reaction solution. b. Wash the resin sequentially with DMF, water, methanol, and DCM. c. Dry the resin under vacuum to a constant weight.
-
Quantification: Determine the loading of the resin using the Fmoc cleavage assay.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Experimental workflow for assessing racemization.
Caption: Troubleshooting decision tree for C-terminal valine racemization.
References
Technical Support Center: Fmoc-Val-Wang Resin and Diketopiperazine Formation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) using Fmoc-Val-Wang resin.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem with this compound?
A1: Diketopiperazine (DKP) formation is a common side reaction in Fmoc-based SPPS, resulting in the formation of a cyclic dipeptide. This occurs when the free N-terminal amine of a dipeptidyl-resin attacks the ester linkage connecting the peptide to the Wang resin, leading to the cleavage of the dipeptide from the resin as a stable six-membered ring.[1][2][3] This is particularly problematic as it leads to a significant loss of peptide yield. In what is known as "traceless" DKP formation, the cleaved DKP is washed away, resulting in a lower yield without a corresponding impurity in the final product, making it difficult to diagnose the issue.[4]
Q2: Which peptide sequences are most susceptible to DKP formation?
A2: Peptide sequences with a secondary amino acid, such as proline, at the C-terminal of the dipeptide are highly susceptible to DKP formation.[1][3] The unique cyclic structure of proline facilitates the necessary cis-amide bond conformation for cyclization.[1] Sequences containing Valine as the first amino acid attached to the resin, followed by a second amino acid, are also prone to this side reaction, although generally less so than with Proline.
Q3: What factors promote DKP formation when using this compound?
A3: Several factors can increase the likelihood of DKP formation:
-
Fmoc Deprotection Conditions: The basic conditions required for Fmoc group removal, typically using 20% piperidine (B6355638) in DMF, are a primary catalyst for DKP formation.[1][3][4] Prolonged exposure to this basic solution increases the incidence of this side reaction.[1]
-
Resin Type: Wang resin, which links the peptide via an ester bond, is more susceptible to DKP formation and subsequent cleavage compared to more sterically hindered resins.[1][3][5]
-
Temperature: Elevated temperatures during the coupling or deprotection steps can accelerate the rate of DKP formation.[1][3]
-
Solvent: The choice of solvent can influence the rate of DKP formation. While DMF is common, some studies suggest alternative solvents may reduce this side reaction.[1][6]
Q4: How can I detect DKP formation?
A4: DKP formation can be inferred from a significant loss of yield, especially if the crude peptide appears relatively pure by HPLC. Direct detection of the DKP byproduct in the cleavage solution can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Troubleshooting Guide
If you are experiencing low peptide yields and suspect DKP formation, follow this troubleshooting guide.
Issue: Significantly low peptide yield with a clean crude HPLC profile.
Potential Cause: You are likely experiencing "traceless" DKP formation, where the Fmoc-Val-Xaa-dipeptide is cleaving from the Wang resin during the Fmoc deprotection of the second amino acid.[4]
Recommended Solutions:
-
Modify Fmoc Deprotection Conditions: Switch from the standard 20% piperidine in DMF to a milder deprotection cocktail. A solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to drastically reduce DKP formation.[1][3][7][8]
-
Change the Resin: For particularly problematic sequences, consider switching from Wang resin to a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically hinders the intramolecular cyclization reaction.[5]
-
Couple the Third Amino Acid Immediately: After the deprotection of the second amino acid, proceed immediately to the coupling of the third amino acid. This minimizes the time the free N-terminal amine is exposed to conditions that favor cyclization.
-
Use Pre-formed Dipeptides: Synthesize the Fmoc-Val-Xaa-OH dipeptide in solution and then couple it to the resin. This approach bypasses the susceptible dipeptidyl-resin stage altogether and is a highly effective method to prevent DKP formation.[1][9]
Data Presentation
The following table summarizes the impact of different Fmoc deprotection conditions on the formation of DKP.
| Deprotection Cocktail | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | High (~14%) | [8] |
| 5% Piperazine | DMF | Low (<4%) | [8] |
| 5% Piperazine | NMP | Low (<4%) | [8] |
| 2% DBU / 5% Piperazine | NMP | Drastically Reduced | [1][3][7] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (for comparison)
-
Resin Preparation: Swell the this compound in DMF for 30 minutes.
-
Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) before proceeding to the next coupling step.
Protocol 2: Optimized Fmoc Deprotection to Minimize DKP Formation
-
Resin Preparation: Swell the this compound in NMP for 30 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.[3]
-
First Deprotection: Treat the resin with the optimized deprotection solution for 5 minutes. Drain the solution.[3]
-
Second Deprotection: Add a fresh portion of the optimized deprotection solution and agitate for an additional 10 minutes.[3]
-
Washing: Drain the deprotection solution and immediately and thoroughly wash the resin with NMP (at least 5 times) to remove all traces of the basic reagents before the next coupling step.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Managing Peptide Aggregation on Fmoc-Val-Wang Resin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peptide aggregation during solid-phase peptide synthesis (SPPS) using Fmoc-Val-Wang resin.
Troubleshooting Guide
Issue: Poor Resin Swelling and Clumping
Q1: My this compound is not swelling properly and appears clumped after a few coupling cycles. What is happening and how can I fix it?
A1: Poor resin swelling and clumping are classic signs of on-resin peptide aggregation.[1] This occurs when growing peptide chains, particularly those rich in hydrophobic residues like valine, interact with each other through intermolecular hydrogen bonds, forming stable secondary structures like β-sheets.[1][2] This aggregated state blocks reagent access to the reactive sites, leading to incomplete reactions.
Troubleshooting Steps:
-
Solvent Exchange: Switch from DMF to a more powerful solvating agent like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[3][4] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[5]
-
Chaotropic Salt Wash: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, to disrupt existing secondary structures.[3][6] Ensure to thoroughly wash the resin with DMF afterward to remove residual salt.
-
Sonication: Gently sonicate the reaction vessel during coupling and deprotection steps to help break up resin clumps and improve reagent diffusion.[7]
-
Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., up to 55°C) to disrupt hydrogen bonds.[6] Microwave-assisted synthesis can also be highly effective in preventing aggregation.[3]
Issue: Incomplete or Slow Coupling Reactions
Q2: I'm observing a positive Kaiser test even after extended coupling times for an amino acid following a valine residue. What should I do?
A2: This indicates an incomplete coupling reaction, a common issue when dealing with sterically hindered amino acids like valine and aggregating sequences.[1] The bulky isopropyl side chain of valine, combined with potential peptide aggregation, can hinder the approach of the incoming activated amino acid.
Troubleshooting Steps:
-
Use a More Potent Coupling Reagent: Standard carbodiimide (B86325) reagents may be insufficient. Switch to a more potent uronium/aminium-based coupling reagent like HATU, HBTU, or PyBOP.[1][2] These reagents are more effective for coupling sterically hindered amino acids.
-
Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[8]
-
Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagent (e.g., 5 equivalents).[6]
-
In Situ Neutralization: Employ an in situ neutralization protocol to minimize the time the N-terminal amine is in its free base form, which can be prone to aggregation.[5][7]
Issue: Slow or Incomplete Fmoc Deprotection
Q3: The Fmoc deprotection step, monitored by UV, is sluggish. What could be the cause and how can I accelerate it?
A3: Slow Fmoc deprotection is another consequence of peptide aggregation, where the piperidine (B6355638) solution cannot efficiently access the N-terminal Fmoc group.[7][9]
Troubleshooting Steps:
-
Switch to DBU: Use a stronger base for deprotection. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be more effective for difficult sequences.[7][10]
-
Increase Deprotection Time/Repetitions: Extend the deprotection time or perform two shorter deprotection steps.[11]
-
Incorporate Backbone Protection: If aggregation is anticipated, incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of an amino acid every 6-7 residues to disrupt hydrogen bonding.[7]
-
Utilize Pseudoproline Dipeptides: Introduce pseudoproline dipeptides (e.g., Fmoc-Ser(ΨPro)-OH or Fmoc-Thr(ΨPro)-OH) into your sequence. These temporary backbone modifications disrupt the formation of secondary structures.[7][12]
Frequently Asked Questions (FAQs)
Q4: Why is peptide aggregation more pronounced with sequences containing valine?
A4: Valine is a hydrophobic amino acid with a bulky isopropyl side chain.[1] Sequences rich in hydrophobic residues tend to self-associate to minimize contact with the polar synthesis solvent (e.g., DMF). This association promotes the formation of stable β-sheet structures through intermolecular hydrogen bonding, leading to aggregation.[1] The steric hindrance from valine's side chain can further exacerbate coupling difficulties.[1]
Q5: How can I proactively prevent aggregation when synthesizing a peptide known to be difficult?
A5:
-
Resin Selection: Start with a low-loading this compound (0.1-0.3 mmol/g) to increase the distance between peptide chains.[3][13] Resins with a polyethylene (B3416737) glycol (PEG) linker can also improve solvation.[8]
-
Sequence Optimization: If possible, strategically replace problematic residues or introduce "difficult sequence" disrupting elements like pseudoproline dipeptides or Dmb/Hmb protected amino acids.[6][7]
-
Microwave Synthesis: Utilize a microwave peptide synthesizer from the start. The rapid heating helps to minimize aggregation.[3]
-
Solvent Choice: Begin the synthesis with NMP or a DMSO/NMP mixture instead of DMF for sequences known to be aggregation-prone.[4]
Q6: What are the analytical signs of peptide aggregation in my final crude product?
A6: In your HPLC or LC-MS analysis of the cleaved crude peptide, aggregation during synthesis often manifests as:
-
Low Yield: A significant portion of the peptide chains may not have elongated properly.
-
Deletion Sequences: The presence of peptides missing one or more amino acids due to incomplete coupling.[1][8]
-
Truncated Sequences: Peptides that have stopped elongating at a certain point.[8]
-
Poor Solubility: The crude peptide may be difficult to dissolve in standard HPLC solvents.[7]
Quantitative Data Summary
While specific quantitative data is highly sequence-dependent, the following table summarizes the general effectiveness of various strategies to mitigate peptide aggregation.
| Strategy | General Impact on Aggregation | Key Considerations |
| Low-Loading Resin (0.1-0.3 mmol/g) | Reduces intermolecular interactions. | May require more starting material for the same peptide yield. |
| NMP or DMSO as Solvent | Improves solvation of growing peptide chains. | Can be more viscous and require optimized washing steps. |
| Chaotropic Salt Washes (e.g., 0.8 M NaClO₄) | Disrupts existing secondary structures. | Must be thoroughly washed out to avoid interference with coupling.[3] |
| Potent Coupling Reagents (HATU, HBTU) | Overcomes steric hindrance and slow kinetics. | More expensive than standard coupling reagents. |
| Backbone Protection (Hmb/Dmb) | Effectively prevents hydrogen bonding. | Requires incorporation every 6-7 residues; adds cost and complexity.[7] |
| Pseudoproline Dipeptides | Highly effective at disrupting β-sheet formation. | Limited to sequences containing Ser or Thr.[7] |
| Microwave-Assisted Synthesis | Significantly reduces aggregation through rapid heating. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disrupting On-Resin Aggregation
-
Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, proceed with the chaotropic wash.
-
Chaotropic Wash: Add a solution of 0.8 M NaClO₄ or LiCl in DMF to the peptide-resin. Agitate for 1-2 minutes. Repeat this wash once more.[3]
-
DMF Wash: Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt before proceeding with the coupling reaction.[3]
Protocol 2: Manual Coupling of a Sterically Hindered Amino Acid (e.g., post-Valine) using HATU
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture and vortex briefly.
-
Coupling: Immediately add the activation mixture to the prepared peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue coupling for another hour or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Protocol 3: Test Cleavage to Monitor Synthesis Quality
-
Sample Collection: After a critical coupling step (e.g., after incorporating 5-7 residues), take a small sample of the peptide-resin (approx. 5-10 mg).
-
Drying: Wash the resin sample with DCM and dry it under vacuum for 15 minutes.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide's protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Cleavage: Add the cleavage cocktail to the dried resin sample and allow the reaction to proceed for 2-3 hours at room temperature.[6]
-
Peptide Precipitation and Analysis: Precipitate the cleaved peptide with cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent and analyze by HPLC and/or mass spectrometry to assess the purity and identify any deletion or truncated sequences.
Visualizations
Caption: A decision-making workflow for troubleshooting peptide aggregation.
Caption: Mechanism of on-resin peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
Capping Unreacted Hydroxyl Groups on Wang Resin: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the critical step of capping unreacted hydroxyl groups on Wang resin during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to cap unreacted hydroxyl groups on Wang resin?
A1: Capping unreacted hydroxyl groups on the Wang resin is a crucial step after the initial amino acid loading. This process, often referred to as "end-capping," acetylates any hydroxyl groups that failed to react with the first amino acid.[1][2] This prevents these unreacted sites from participating in subsequent coupling steps, which would otherwise lead to the synthesis of deletion sequences (peptides missing one or more amino acids).[3] These truncated peptides are often difficult to separate from the desired full-length peptide during purification.[3]
Q2: What are the most common reagents used for capping Wang resin?
A2: The most widely used capping solution consists of acetic anhydride (B1165640) as the acetylating agent and a base, typically pyridine (B92270) or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[1][2][4][5] A common formulation is a mixture of acetic anhydride and pyridine in DCM.[1][2]
Q3: When should the capping step be performed?
A3: The capping step should be performed immediately after the coupling of the first amino acid to the Wang resin and before the deprotection of the Fmoc group for the next coupling cycle.[1]
Q4: How can I confirm that the capping reaction was successful?
A4: While direct quantification of capping efficiency can be complex, a successful capping step, in conjunction with a reliable initial loading protocol, is generally assumed. The ultimate confirmation comes from the purity of the final cleaved peptide, where the absence or minimal presence of deletion sequences indicates effective capping. For monitoring the presence of free amines before capping, the Kaiser test can be utilized. A positive Kaiser test (blue color) indicates the presence of free amines, which should be absent after a successful coupling and subsequent capping.
Q5: Can I skip the capping step?
A5: While it is technically possible to skip the capping step, it is highly discouraged. Skipping this step significantly increases the risk of generating a heterogeneous mixture of peptides containing deletion sequences, which will complicate the purification process and reduce the overall yield of the desired product.[3]
Troubleshooting Guide
Problem 1: Low yield of the final peptide, with mass spectrometry data showing significant peaks corresponding to deletion sequences.
-
Possible Cause: Incomplete capping of unreacted hydroxyl groups.
-
Solution:
-
Verify Capping Protocol: Ensure that the capping reagents are fresh and used in the correct stoichiometry. Acetic anhydride can hydrolyze over time, and bases can degrade.
-
Optimize Reaction Time: While a 30-minute reaction time is often sufficient, extending it to 1 hour may improve efficiency, especially if steric hindrance is a factor.[6]
-
Ensure Proper Mixing: Adequate swelling of the resin and continuous agitation during the capping reaction are essential for all reactive sites to be accessible.
-
Problem 2: Appearance of unexpected side products in the final peptide.
-
Possible Cause: Side reactions occurring during the capping step. While less common with standard capping reagents, prolonged exposure to basic conditions can potentially lead to side reactions. Another source of side products can be the decomposition of the Wang resin linker during final cleavage, which is unrelated to the capping step itself but can be mistaken for a capping issue.[7]
-
Solution:
-
Adhere to Recommended Reaction Times: Avoid unnecessarily long capping times.
-
Use High-Quality Reagents: Ensure the purity of solvents and reagents to minimize potential side reactions.
-
Optimize Cleavage Cocktail: If side products are observed after cleavage, particularly S-alkylation of cysteine residues, consider optimizing the cleavage cocktail and conditions as this is a known side reaction related to the Wang resin linker.[7][8]
-
Experimental Protocols
Below are detailed methodologies for the standard capping procedure.
Standard Capping Protocol with Acetic Anhydride and Pyridine
This protocol is performed after the first amino acid has been coupled to the Wang resin.
-
Resin Washing: After the coupling of the first amino acid, filter the resin and wash it thoroughly to remove excess reagents and byproducts. Perform the following washes:
-
3 x with DMF
-
3 x with DCM
-
-
Capping Reaction:
-
Final Washing:
-
Drying: Dry the resin under vacuum to a constant weight.[1]
Quantitative Data Summary
The following table summarizes typical reagent concentrations and reaction times for the capping of unreacted hydroxyl groups on Wang resin.
| Parameter | Value | Reference |
| Capping Reagent A | Acetic Anhydride | [1][2] |
| Capping Reagent B | Pyridine or DIPEA | [1][2][5] |
| Equivalents of Acetic Anhydride (relative to resin capacity) | 2 eq | [1][2] |
| Equivalents of Base (relative to resin capacity) | 2 eq | [5] |
| Solvent | DCM or DMF | [1][5] |
| Reaction Time | 30 - 60 minutes | [1][6] |
| Temperature | Room Temperature | [1] |
Visualizations
Experimental Workflow for First Amino Acid Loading and Capping
Caption: Workflow for the initial amino acid loading and subsequent capping on Wang resin.
Troubleshooting Logic for Incomplete Capping
Caption: Decision tree for troubleshooting incomplete capping of Wang resin.
References
Optimizing coupling efficiency for difficult sequences on Fmoc-Val-Wang resin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Solid-Phase Peptide Synthesis (SPPS), specifically focusing on optimizing coupling efficiency for difficult sequences on Fmoc-Val-Wang resin.
Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence "difficult" to synthesize on this compound?
A1: Difficult sequences often exhibit characteristics that hinder the efficiency of the coupling reaction. Key contributors include:
-
Steric Hindrance: Amino acids with bulky side chains, particularly β-branched residues like Valine (Val) and Isoleucine (Ile), can physically obstruct the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain. This is a primary challenge when the C-terminal residue is Valine, as is the case with this compound.
-
Peptide Aggregation: Hydrophobic sequences have a tendency to aggregate on the resin, forming insoluble structures that block reactive sites. This can be identified by a noticeable shrinking of the resin matrix.
-
Secondary Structure Formation: The growing peptide chain can adopt stable secondary structures, such as β-sheets or α-helices, which are poorly solvated and limit the accessibility of reagents to the reactive sites.
Q2: How can I monitor the completion of a coupling reaction?
A2: The most common method for real-time monitoring of coupling completion is the use of qualitative colorimetric tests on a small sample of resin beads.
-
Kaiser Test (Ninhydrin Test): This is the most widely used test for detecting the presence of free primary amines.[1] A positive result, indicated by an intense blue or purple color on the beads and in the solution, signifies that free amines are still present, meaning the coupling was incomplete.[1] A negative result (yellow or colorless) suggests a complete reaction.
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is an alternative test for unreacted primary amines.
-
Isatin Test: This test is specifically used to detect unprotected secondary amines, such as the N-terminal of Proline, which does not give a strong positive result with the Kaiser test.
For a definitive analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
Q3: What is "capping" and when should I use it?
A3: Capping is the process of permanently blocking any unreacted amino groups on the peptide chain after a coupling reaction.[2] This is typically done using acetic anhydride. Capping is recommended for the synthesis of long or difficult peptides to minimize the formation of deletion products, which can simplify the final purification process.[2]
Troubleshooting Guide
Issue: Positive Kaiser test after a standard coupling reaction, indicating incomplete coupling.
This is a common issue, especially with sterically hindered amino acids like Valine. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Incomplete Coupling
References
Technical Support Center: Fmoc-Val-Wang Resin Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-Val-Wang resin.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound?
A1: The two most prevalent side reactions when using this compound are Diketopiperazine (DKP) formation and racemization of the valine residue. DKP formation involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin.[1][2] Racemization is the loss of stereochemical integrity of the L-valine, resulting in the incorporation of D-valine into the peptide sequence.[3][4]
Q2: What is diketopiperazine (DKP) formation and why is it a problem with this compound?
A2: Diketopiperazine formation is an intramolecular cyclization of a dipeptidyl-resin, which results in the cleavage of the dipeptide from the resin as a stable six-membered ring. This side reaction is particularly problematic when using Wang resin because the ester linkage is susceptible to nucleophilic attack by the free N-terminal amine of the dipeptide, which is generated during the Fmoc deprotection step.[1] This leads to a significant loss of yield and the formation of truncated peptide sequences. While valine, being a β-branched amino acid, has some steric hindrance that can disfavor this reaction compared to amino acids like proline or glycine (B1666218), it is still a significant issue with Wang resin.[1]
Q3: What factors influence the rate of DKP formation?
A3: Several factors can influence the rate of DKP formation:
-
Peptide Sequence: The identity of the first two amino acids is critical. Sequences with proline or glycine in the second position are particularly prone to DKP formation.
-
Fmoc Deprotection Conditions: The basic conditions of Fmoc deprotection, typically with piperidine (B6355638), catalyze the cyclization. Prolonged exposure to the base increases the extent of DKP formation.
-
Resin Type: The Wang resin's ester linkage is more susceptible to DKP formation than the more sterically hindered linkers of resins like 2-chlorotrityl chloride (2-CTC) resin.[5][6]
-
Temperature: Elevated temperatures can accelerate the rate of DKP formation.
Q4: What is racemization and why is valine susceptible to it?
A4: Racemization is the conversion of a chiral amino acid from its desired enantiomer (L-form) to a mixture of both L- and D-forms. In SPPS, this can occur during the activation and coupling of the amino acid. Valine is a sterically hindered amino acid, which can make coupling reactions slower. To overcome this, more forceful coupling conditions or longer reaction times are sometimes used, which can increase the risk of racemization.[7]
Q5: Which factors contribute to the racemization of valine during SPPS?
A5: The primary factors contributing to valine racemization include:
-
Coupling Reagents: The choice of coupling reagent and the use of additives are critical. Carbodiimides like DIC, when used without a racemization-suppressing additive, can lead to significant racemization. Onium salt reagents like HBTU and HATU can also cause racemization, especially with extended pre-activation times.[8]
-
Base: The type and amount of base used during coupling can influence racemization. Stronger or less sterically hindered bases can increase the rate of racemization.
-
Temperature: Higher temperatures during the coupling step can increase the rate of racemization.
-
Activation Time: Prolonged pre-activation of the amino acid before addition to the resin can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.
Troubleshooting Guides
Issue 1: Low yield of the desired peptide and detection of a cyclic dipeptide byproduct.
-
Question: My final peptide yield is very low, and LC-MS analysis of the cleavage solution shows a significant peak corresponding to the mass of a cyclic dipeptide of valine and the second amino acid. What is happening and how can I fix it?
-
Answer: This is a classic sign of diketopiperazine (DKP) formation. The free amine of the second amino acid is attacking the ester linkage of the valine to the Wang resin, cleaving the dipeptide.
Solutions:
-
Switch to a More Sterically Hindered Resin: If possible, synthesize your peptide on a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl linker significantly suppresses DKP formation.[5][6]
-
Modify Fmoc Deprotection Conditions:
-
Use a milder deprotection cocktail such as 2% DBU / 5% piperazine (B1678402) in NMP instead of 20% piperidine in DMF.[9][10] This has been shown to drastically reduce DKP formation.
-
Reduce the deprotection time to the minimum required for complete Fmoc removal.
-
-
Couple the First Two Amino Acids as a Dipeptide: Pre-synthesize the first dipeptide (e.g., Fmoc-Xaa-Val-OH) in solution and then couple it to the Wang resin. This bypasses the dipeptidyl-resin stage where DKP formation occurs.
-
Issue 2: Presence of a diastereomeric impurity in the final peptide.
-
Question: Chiral HPLC analysis of my purified peptide shows a significant peak corresponding to the D-valine diastereomer. What are the likely causes and how can I minimize this?
-
Answer: The presence of a D-valine diastereomer indicates that racemization has occurred during the synthesis.
Solutions:
-
Optimize Your Coupling Protocol:
-
Use Racemization-Suppressing Additives: When using carbodiimide (B86325) coupling reagents like DIC, always include an additive such as HOBt or, preferably, OxymaPure.[3]
-
Avoid Pre-activation with Onium Salts: If using HBTU or HATU, add the coupling reagents directly to the resin without a pre-activation step.
-
Choose the Right Base: Use a sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, and use it in the minimum required amount.
-
-
Control the Reaction Temperature: Perform the coupling reaction at room temperature or even at 0°C to minimize the rate of racemization. Avoid using elevated temperatures unless absolutely necessary for a difficult coupling.
-
Check the Purity of Fmoc-L-Valine: Ensure that the starting Fmoc-L-Valine is of high enantiomeric purity.
-
Data Presentation
Table 1: Influence of Fmoc Deprotection Reagent on Diketopiperazine (DKP) Formation
| Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine in DMF | 13.8 |
| 5% Piperidine in DMF | 12.2 |
| 5% Piperazine in DMF | < 4 |
| 2% DBU, 5% Piperazine in NMP | Significantly Reduced |
Data adapted from a study on a dipeptide attached to a 2-chlorotrityl resin, which is generally less prone to DKP formation than Wang resin. The relative effectiveness of the reagents is expected to be similar for Wang resin, although the absolute percentages of DKP formation may be higher.[10]
Table 2: Effect of Coupling Additives on Racemization
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8 |
| HOAt | DIC | 5.9 |
| OxymaPure | DIC | 7.7 |
Data from the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF. This model system illustrates the relative effectiveness of different additives in suppressing racemization during the coupling of a valine residue.[8]
Experimental Protocols
Protocol 1: Quantification of Diketopiperazine (DKP) Formation
-
Synthesis of the Dipeptide:
-
Swell this compound in DMF for 30 minutes.
-
Perform Fmoc deprotection using your standard protocol (e.g., 20% piperidine in DMF for 2 x 10 minutes).
-
Couple the second Fmoc-protected amino acid (Fmoc-Xaa-OH) using your desired coupling method.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection and DKP Formation:
-
Treat the dipeptidyl-resin with the Fmoc deprotection solution (e.g., 20% piperidine in DMF).
-
Collect the filtrate, which will contain the DKP byproduct.
-
Wash the resin with DMF and collect these washes, combining them with the initial filtrate.
-
-
Cleavage of Remaining Peptide:
-
Cleave the remaining peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
-
Analysis:
-
Analyze both the collected filtrate (containing the DKP) and the cleavage solution (containing the linear peptide) by RP-HPLC.
-
Quantify the relative amounts of the DKP and the desired linear peptide by integrating the respective peak areas.
-
Protocol 2: Chiral Analysis for Quantification of Valine Racemization
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide in a hydrolysis tube.
-
Add 6 M HCl (or 6 M DCl to correct for racemization during hydrolysis).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, evaporate the acid under vacuum.
-
-
Derivatization (Optional but Recommended):
-
Derivatize the amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This converts the D- and L-amino acids into diastereomers that are more easily separated on a standard C18 column.
-
-
Chiral HPLC Analysis:
-
Dissolve the hydrolyzed (and derivatized) amino acid mixture in the mobile phase.
-
Inject the sample onto a chiral HPLC column (e.g., a teicoplanin-based column) or a standard C18 column if derivatized.[11]
-
Use an appropriate mobile phase to separate the D- and L-valine enantiomers (or their diastereomeric derivatives).
-
Quantify the amount of D-valine relative to L-valine by integrating the peak areas. The percentage of racemization is calculated as: % Racemization = [Area(D-Val) / (Area(D-Val) + Area(L-Val))] * 100.
-
Mandatory Visualization
Caption: Competing pathways after Fmoc deprotection of a dipeptidyl-Wang resin.
Caption: Mechanism of valine racemization via oxazolone formation during coupling.
Caption: Troubleshooting workflow for side reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Fmoc-Val-Wang Resin Swelling Issues
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor swelling of Fmoc-Val-Wang resin during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is resin swelling and why is it critical for successful peptide synthesis?
A1: Resin swelling is the process where the solid support matrix expands in a suitable solvent. This is a crucial step in SPPS as it allows for the penetration of reagents, such as protected amino acids and deprotection solutions, to the reactive sites within the resin beads. Inadequate swelling can lead to incomplete reactions, truncated peptide sequences, and overall low synthesis yield and purity.
Q2: What are the typical signs of poor this compound swelling?
A2: Common indicators of poor resin swelling include:
-
The resin bed volume does not visibly increase after adding the solvent.
-
Slow or incomplete Fmoc deprotection, often indicated by a persistent positive Kaiser test after the deprotection step.
-
Low coupling efficiency, leading to the presence of deletion sequences in the final peptide product.
-
The resin beads may appear clumped together or form a gel-like consistency in the reaction vessel.[1]
Q3: Which solvents are generally recommended for swelling this compound?
A3: Polystyrene-based resins like Wang resin swell best in aprotic polar solvents. Commonly used and effective solvents include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[2] The choice of solvent can significantly impact the swelling and, consequently, the success of the synthesis.
Q4: Can the growing peptide chain affect the swelling of the resin?
A4: Yes, as the peptide chain elongates, its physicochemical properties can influence the swelling behavior of the resin. Hydrophobic peptide sequences can lead to aggregation and collapse of the resin matrix, reducing swelling and accessibility of the reactive sites.[3] This is a common cause of "difficult sequences" in peptide synthesis.[4]
Q5: How does the quality of the solvent affect resin swelling?
A5: The purity of the solvent is critical. For instance, DMF can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection.[2] It is essential to use high-purity, anhydrous solvents to ensure optimal and consistent resin swelling.
Troubleshooting Guide
Poor swelling of your this compound can be a frustrating obstacle. This guide provides a step-by-step approach to diagnose and resolve the issue.
Step 1: Initial Checks and Simple Solutions
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous grade solvents. If your DMF is old or has not been stored properly, consider using a fresh bottle.
-
Ensure Adequate Swelling Time: Allow the resin to swell for a sufficient period. A minimum of 30-60 minutes with gentle agitation is recommended before the first deprotection step.[5]
-
Check for Proper Agitation: Ensure the resin is adequately agitated during the swelling and subsequent synthesis steps. This can be achieved through bubbling with nitrogen, orbital shaking, or mechanical stirring.
Step 2: Investigate Potential On-Resin Problems
If the initial checks do not resolve the issue, the problem may lie with the resin-bound peptide.
-
Perform a Kaiser Test: A Kaiser test can help determine if the Fmoc group was successfully removed in the previous step. A positive (blue) result indicates free amines, meaning deprotection was successful. A negative (yellow) result suggests incomplete deprotection, which could be a symptom of poor swelling.
-
Suspect Peptide Aggregation: If you are synthesizing a known "difficult sequence" or a hydrophobic peptide, aggregation is a likely culprit.[3] Signs include the resin shrinking or clumping.[6]
Step 3: Advanced Troubleshooting Strategies for Peptide Aggregation
When peptide aggregation is suspected, several strategies can be employed:
-
Solvent Exchange: Switch to a more effective solvent for solvating aggregated peptides, such as NMP or a mixture of DMF and DMSO.[3]
-
Use of Chaotropic Agents: Adding chaotropic salts like LiCl (0.5 M) to the solvent during coupling and deprotection can help disrupt secondary structures and improve solvation.[3][7]
-
Elevated Temperature: Performing the coupling and deprotection steps at a moderately elevated temperature (e.g., 40-50°C) can help to break up aggregates. However, this should be done with caution as it can also increase the risk of side reactions.
-
Microwave-Assisted Synthesis: The use of a microwave peptide synthesizer can be highly effective in overcoming aggregation by providing rapid and uniform heating.[8]
Quantitative Data
The degree of swelling of a resin is solvent-dependent. The following table provides typical swelling volumes for polystyrene-based Wang resin in various solvents. Note that the presence of the Fmoc-Val group may slightly alter these values. A swelling volume of >4.0 mL/g is generally considered good for SPPS.[9]
| Solvent | Typical Swelling Volume (mL/g) for 1% DVB Polystyrene Resin[3] | Classification[9] |
| Dichloromethane (DCM) | 8.3 | Good |
| Toluene | 8.5 | Good |
| Tetrahydrofuran (THF) | 8.8 | Good |
| N,N-Dimethylformamide (DMF) | 5.6 | Good |
| N-Methyl-2-pyrrolidone (NMP) | - (Generally good swelling) | Good |
| Dioxane | 7.8 | Good |
| Acetonitrile (MeCN) | 3.2 | Moderate |
| Ethanol (EtOH) | 1.7 | Poor |
| Methanol (MeOH) | 1.6 | Poor |
| Water | - (Does not swell) | Poor |
Experimental Protocols
Protocol 1: Measurement of Resin Swelling Volume
This protocol allows for the quantitative determination of resin swelling.[10]
Materials:
-
Dry this compound
-
Solvent of choice (e.g., DMF)
-
10 mL graduated cylinder with a stopper
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 1.0 g of dry this compound and record the mass.
-
Transfer the resin to the 10 mL graduated cylinder.
-
Record the initial volume of the dry resin.
-
Add 5 mL of the chosen solvent to the graduated cylinder.
-
Stopper the cylinder and vortex for 1 minute to ensure the resin is fully wetted.
-
Allow the resin to swell for at least 1 hour at room temperature.
-
After the swelling period, allow the resin to settle completely.
-
Record the final volume of the swollen resin bed.
-
Calculate the swelling volume in mL/g using the following formula: Swelling Volume (mL/g) = Final Volume (mL) / Mass of Dry Resin (g)
Protocol 2: Qualitative Kaiser Test
This test is used to detect the presence of free primary amines on the resin.[1][11]
Reagents:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol (B47542) in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15 beads) in a small test tube.
-
Wash the beads thoroughly with DMF and then DCM to remove any residual reagents.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Free Amines Present): Intense blue color.
-
Negative Result (No Free Amines): Yellow or colorless.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound swelling.
Caption: Key factors influencing resin swelling in SPPS.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. peptide.com [peptide.com]
- 3. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 4. Effects of resin swelling and substitution on solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. This compound (100-200 mesh) 1% DVB | RFV-1339-PI [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 11. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Purity on Fmoc-Val-Wang Resin
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of peptides synthesized on Fmoc-Val-Wang resin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low peptide purity when using this compound?
Low peptide purity in Solid-Phase Peptide Synthesis (SPPS) using this compound can stem from several factors throughout the synthesis process. The primary culprits are often incomplete Fmoc deprotection and poor coupling efficiency.[1] Peptide aggregation, particularly in sequences with hydrophobic residues, can also severely hinder reactions by making the N-terminus of the growing peptide chain inaccessible.[1][2] Other significant contributors to impurities include side reactions during synthesis, such as aspartimide formation, and issues during the final cleavage and deprotection step.
Q2: How can I detect incomplete Fmoc deprotection or coupling?
The Kaiser test is a rapid and sensitive qualitative method to monitor the presence of free primary amines on the resin.[3][4][5]
-
After deprotection: A positive Kaiser test (indicated by an intense blue color) confirms the successful removal of the Fmoc group, exposing the free amine for the next coupling step.[3]
-
After coupling: A negative Kaiser test (yellow or colorless beads) indicates that the coupling reaction has gone to completion, and there are no remaining free primary amines.[2][3]
A positive Kaiser test after the coupling step suggests incomplete acylation, which will lead to deletion sequences in the final product.
Q3: What strategies can I employ to overcome peptide aggregation?
Peptide aggregation is a major obstacle that can lead to incomplete reactions and, consequently, low purity.[2] Here are several strategies to mitigate aggregation:
-
Solvent Choice: Switching from the standard solvent N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents (e.g., DMF/DMSO) can improve the solvation of the growing peptide chain.[1][2]
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the solvent can help disrupt the formation of secondary structures that lead to aggregation.[2]
-
Resin Choice: While this guide focuses on Wang resin, for particularly difficult sequences, switching to a polyethylene (B3416737) glycol (PEG)-grafted resin can provide a more polar environment and improve peptide solvation.[6]
-
Pseudoprolines and Dipeptide Building Blocks: Incorporating pseudoproline dipeptides at specific points in the peptide sequence can disrupt the secondary structures that cause aggregation.[6]
Troubleshooting Guides
Issue 1: Low Purity Due to Incomplete Coupling
Symptoms:
-
Positive Kaiser test after coupling.[2]
-
Presence of deletion sequences (mass corresponding to the desired peptide minus one or more amino acids) in the final HPLC/MS analysis.
-
Low yield of the full-length peptide.[2]
Root Causes & Solutions:
| Potential Cause | Recommended Action |
| Peptide Aggregation | For sequences prone to aggregation, wash the resin with a chaotropic salt solution (e.g., 0.5 M LiCl in DMF) before coupling. Alternatively, switch to a more solubilizing solvent like NMP or a DMF/DMSO mixture.[2] |
| Steric Hindrance | For sterically hindered amino acids, extend the coupling time or perform a "double coupling" by repeating the coupling step with fresh reagents.[2][7] |
| Suboptimal Reagent Quality | Ensure all reagents, including the Fmoc-amino acid, coupling reagents, and solvents, are of high purity and not degraded. For difficult couplings, consider using more potent coupling reagents like HATU or HCTU.[2] |
Issue 2: Side Reactions During Synthesis - Aspartimide Formation
Symptoms:
-
Unexpected peaks in the HPLC chromatogram, often close to the main product peak.
-
Mass spectrometry data showing a mass corresponding to the desired peptide but with altered fragmentation, or a peak corresponding to a dehydrated product.
Root Causes & Solutions:
Aspartimide formation is a significant side reaction, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.[8] It is caused by the basic conditions of Fmoc deprotection.[8]
| Potential Cause | Mitigation Strategy |
| Sequence-dependent cyclization | Use sterically hindered protecting groups for the aspartic acid side chain, such as O-2,3,4-trimethylpent-3-yl (Die) or 3-methylpent-3-yl (Mpe), instead of the standard tert-butyl (tBu) group.[8] |
| Prolonged exposure to basic conditions | Optimize the Fmoc deprotection time to the minimum required for complete removal. Monitor with the Kaiser test. Adding an acidic additive like 0.1 M HOBt to the piperidine (B6355638) deprotection solution can also reduce aspartimide formation.[9] |
Quantitative Data on Aspartimide Formation Mitigation:
The following table illustrates the effectiveness of different Asp side-chain protecting groups in reducing aspartimide formation in a model peptide (VKDXYI).
| Asp Protecting Group | % Aspartimide Formation (X=Gly) | % D-Asp Isomer (X=Gly) |
| OtBu | 9.1 | 25.1 |
| OMpe | 4.2 | 11.0 |
| Epe | 2.2 | 3.1 |
| Bno | 0.9 | 1.4 |
Data adapted from literature to demonstrate the trend.[8]
Issue 3: Impurities Generated During Final Cleavage
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating modification of sensitive amino acid residues (e.g., alkylation of Trp, oxidation of Met).
Root Causes & Solutions:
During the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA), highly reactive cationic species are generated from the protecting groups.[10] These can modify sensitive amino acid residues if not "scavenged."
| Potential Cause | Mitigation Strategy |
| Absence or incorrect choice of scavengers | Use a cleavage cocktail containing appropriate scavengers based on the peptide sequence. A standard cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[11] For peptides containing Cys, Met, or Trp, a more robust cocktail like Reagent K (TFA/water/phenol (B47542)/thioanisole/EDT) is recommended.[12] |
| Poor quality or old reagents | Always use fresh, high-purity TFA and scavengers.[11] |
Comparative Purity with Different Cleavage Cocktails:
| Performance Metric | Method A: Standard Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) | Method B: Minimalist Cocktail (95% TFA / 5% H₂O) |
| Crude Purity (%) | ~85-95% | ~60-70% |
| Major Impurity | Deletion sequences, Truncations | Trp alkylation products, Oxidized Met |
| HPLC Peak Profile | Sharp main product peak, good resolution | Broader main peak, multiple side-product peaks |
| Suitability | General purpose, highly recommended | Only for peptides lacking sensitive residues |
This data is representative of typical results for a peptide containing a sensitive residue like Tryptophan.[13]
Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
This protocol provides a qualitative assessment of free primary amines on the resin.[1][3]
Materials:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine
-
Resin sample (a few beads)
-
Heating block or water bath at 100-110°C
Procedure:
-
Take a small sample of resin beads (approx. 1-5 mg) from your reaction vessel after the Fmoc deprotection and washing steps.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the test tube at 110°C for 3-5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).
Protocol 2: Double Coupling Strategy
This protocol is used to improve the efficiency of difficult coupling reactions.[2]
Procedure:
-
First Coupling: Perform the standard coupling protocol for the desired amino acid.
-
First Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of the activated amino acid and repeat the coupling step.
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction.
-
Final Wash: Wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next deprotection step.
Protocol 3: Preparation of a Standard TFA Cleavage Cocktail
This protocol is suitable for peptides that do not contain sensitive residues like Cys, Met, or Trp.
Materials:
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
In a fume hood, carefully prepare the cleavage cocktail fresh just before use.
-
For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water (95:2.5:2.5 v/v/v).[10]
Protocol 4: Cleavage and Peptide Isolation
Procedure:
-
Resin Preparation: Transfer the dried peptide-resin (e.g., 100 mg) to a reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (approximately 2 mL for 100 mg of resin) to the resin.[11] Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Filter the resin and collect the filtrate, adding it dropwise to the cold ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether and centrifuge again to remove residual scavengers.
-
Drying: Allow the peptide pellet to air dry.
-
Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and analyze by HPLC-MS.[1]
Visualizations
Caption: A logical workflow for troubleshooting common causes of low peptide purity.
Caption: A standard experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. chempep.com [chempep.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Strategies to minimize deletion sequences in Fmoc-SPPS
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the formation of deletion sequences during Fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and what causes them in Fmoc-SPPS?
Deletion sequences are peptides that are missing one or more amino acid residues from the target sequence.[1] In Fmoc-SPPS, they are primarily caused by two issues:
-
Incomplete Fmoc Deprotection: If the Fmoc protecting group on the N-terminus of the growing peptide chain is not completely removed, the subsequent amino acid cannot be coupled, leading to its omission from the sequence.[2][3]
-
Inefficient Coupling: The incoming Fmoc-amino acid may fail to couple completely to the deprotected N-terminus of the peptide chain.[2][3][4] This can be due to factors like steric hindrance from the amino acid side chain or the growing peptide, or peptide aggregation on the solid support.[4][5]
Q2: How can I detect the presence of deletion sequences in my crude peptide?
Deletion sequences are typically identified by analyzing the crude peptide product using mass spectrometry (MS) and high-performance liquid chromatography (HPLC). MS analysis will reveal peptide masses corresponding to the desired product as well as lower molecular weight species, which may be deletion sequences.[4] HPLC will show multiple peaks in the chromatogram, indicating the presence of impurities, which can then be analyzed by MS to confirm their identity.[4]
Q3: My analysis shows deletion sequences. What are the immediate troubleshooting steps?
The presence of deletion sequences points to incomplete deprotection or coupling at one or more cycles in your synthesis.[4] A systematic approach to troubleshooting is recommended. The following workflow outlines the key decision points and actions to take.
Caption: A troubleshooting workflow for addressing deletion sequences in SPPS.
Troubleshooting Guide: In-Depth Solutions
Issue 1: Incomplete Fmoc Deprotection
Incomplete removal of the Fmoc group is a common cause of deletion sequences.[2][3] The N-terminus remains blocked, preventing the next amino acid from being incorporated.
Q4: How can I ensure complete Fmoc deprotection?
-
Extend Deprotection Time: Standard deprotection with 20% piperidine (B6355638) in DMF for 5-10 minutes may be insufficient for certain sequences.[5] Consider increasing the treatment time or performing a second treatment.[6]
-
Use Fresh Reagents: Always use a fresh deprotection solution, as the efficacy of piperidine solutions can decrease over time.[2]
-
Incorporate DBU: For particularly difficult deprotections, adding 1-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine/DMF solution can significantly accelerate Fmoc removal.[7][8][9]
| Deprotection Condition | Recommendation | Considerations |
| Standard | 20% piperidine in DMF, 2 x 10 min | Sufficient for most sequences. |
| Extended | 20% piperidine in DMF, 2 x 15-20 min | For sequences prone to aggregation or steric hindrance. |
| DBU Addition | 2% DBU / 2% piperidine in DMF | Highly effective for difficult sequences, but may increase risk of aspartimide formation with Asp residues.[10] |
Issue 2: Inefficient Coupling Reactions
Even with a free N-terminus, the incoming amino acid may not couple efficiently, leading to deletion sequences. This is often due to steric hindrance, aggregation, or difficult sequences.
Q5: My deprotection seems complete, but I still see deletion products. How can I improve coupling efficiency?
Several strategies can be employed to enhance coupling efficiency, particularly for sterically hindered amino acids or aggregation-prone sequences.
-
Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid is a highly effective method to drive the reaction to completion.[2][5] This is especially useful for difficult residues like Arginine.[5]
-
Change Coupling Reagent: If standard carbodiimide (B86325) reagents like DIC/HOBt are insufficient, switching to more potent uronium/aminium or phosphonium (B103445) salt-based reagents is recommended.[2]
-
Extend Coupling Time: For sterically hindered amino acids, extending the coupling time from the standard 1-2 hours to 4-12 hours can significantly improve yields.[5]
-
Use Microwave Assistance: Microwave peptide synthesizers can enhance coupling efficiency by using elevated temperatures (e.g., 75-90°C) for short periods (5-10 minutes), which helps to overcome steric hindrance and aggregation.[5]
| Coupling Reagent | Class | Notes |
| DIC/HOBt | Carbodiimide | Standard, cost-effective choice. May be insufficient for hindered couplings. |
| HBTU/HCTU | Uronium/Aminium | More potent than DIC/HOBt. Widely used.[2][11] |
| HATU | Uronium/Aminium | Highly efficient, especially for sterically hindered amino acids.[2][5][11] |
| COMU | Uronium/Aminium | Efficacy comparable to HATU, with improved safety profile (non-explosive byproducts).[5][11] |
Q6: What can be done for sequences known to be "difficult" due to aggregation?
Peptide aggregation, often due to the formation of secondary structures like β-sheets on the resin, can prevent reagents from reaching the reactive sites.[4][12]
-
Change Solvent: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using solvent mixtures (e.g., NMP/DCM/DMF) can help to disrupt aggregation.[2][5][13]
-
Incorporate Backbone Protection: Introducing derivatives like Dmb-Gly or Hmb-protected amino acids at key positions can disrupt the hydrogen bonding that leads to aggregation.[13]
-
Use Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can break up secondary structures, improving solvation and reaction kinetics.[7][13]
Caption: A standard Fmoc-SPPS cycle workflow including a monitoring step.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
The Kaiser test (or ninhydrin (B49086) test) is a qualitative method to detect free primary amines on the resin. A positive result (blue/purple beads) after a coupling step indicates that the reaction is incomplete.[2][4]
Reagents:
-
Solution A: 40 g Phenol in 20 mL n-butanol.[4]
-
Solution B: 1.0 g Ninhydrin in 20 mL of n-butanol.[4]
-
Solution C: Pyridine.
Procedure:
-
Place a small sample of resin (10-20 beads) into a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[4]
-
Heat the test tube at 110-120°C for 5 minutes.[4]
-
Observe the color of the resin beads.
-
Blue/Purple Beads: Positive result (incomplete coupling).
-
Colorless/Yellowish Beads: Negative result (complete coupling).
-
Protocol 2: Standard Double Coupling
This protocol is recommended when a Kaiser test is positive after the initial coupling or for incorporating sterically hindered amino acids.
Procedure:
-
After the first coupling reaction, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[2][4]
-
In a separate vessel, prepare a fresh solution of the activated Fmoc-amino acid as performed in the initial coupling step (e.g., using 3 equivalents of amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF).[2]
-
Add the freshly activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for an additional 1-2 hours.[2]
-
Drain the solution, wash the resin with DMF (3-5 times), and perform a final Kaiser test to confirm completion before proceeding to the next deprotection step.[2]
Protocol 3: Capping Unreacted Amines
Capping is a strategy to permanently block any unreacted amino groups after a coupling step, preventing them from reacting in subsequent cycles and forming deletion sequences.[14] This results in truncated peptides which are often easier to separate from the target peptide during purification.
Reagents:
-
Capping Solution: Acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF).
Procedure:
-
After an incomplete coupling reaction (as indicated by a positive Kaiser test), wash the resin with DMF.
-
Add the capping solution to the resin.
-
Agitate for 15-30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF before proceeding with the Fmoc deprotection for the next cycle.
References
- 1. Minimizing deletion sequences and truncated peptides in large scale SPPS (advanced guide 23) – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 2. benchchem.com [benchchem.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mesalabs.com [mesalabs.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Validation & Comparative
A Researcher's Guide to HPLC Analysis of Peptides from Fmoc-Val-Wang Resin
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the analytical validation of the final product is a critical step to ensure purity, identity, and quality. When utilizing Fmoc-Val-Wang resin for peptide synthesis, a robust analytical strategy is paramount for characterizing the cleaved peptide. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies and alternative analytical techniques for peptides synthesized via this common route, supported by experimental data and detailed protocols.
Principles of Peptide Analysis Post-Synthesis
Following synthesis on this compound, the peptide is cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA). This process also removes side-chain protecting groups. The resulting crude peptide mixture contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and products of side-chain reactions. The primary goal of the analytical method is to separate the desired peptide from these impurities with high resolution.
Reversed-phase HPLC (RP-HPLC) is the gold standard for the analysis of synthetic peptides. This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (commonly C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as TFA.
Comparison of Analytical Techniques
The choice of analytical technique can significantly impact the resolution, speed, and sensitivity of peptide analysis. Below is a comparison of common methods.
| Analytical Method | Principle of Separation | Key Advantages | Key Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Hydrophobicity | Robust, widely available, cost-effective. | Lower resolution and longer run times compared to UPLC. |
| UPLC (Ultra-Performance Liquid Chromatography) | Hydrophobicity | Higher resolution, faster analysis times, increased sensitivity. | Higher initial instrument cost, requires higher purity solvents. |
| CE (Capillary Electrophoresis) | Charge-to-size ratio | Orthogonal separation to HPLC, high efficiency, low sample consumption. | Lower loading capacity, can be less robust than HPLC. |
Experimental Data: A Comparative Overview
The following tables summarize representative data for the analysis of a model peptide synthesized on this compound, comparing different analytical parameters.
Table 1: Comparison of HPLC Columns
| Column Type | Retention Time (min) | Peak Width (min) | Resolution (Target vs. Impurity) |
| C18 (5 µm, 4.6 x 250 mm) | 15.2 | 0.25 | 1.8 |
| C8 (5 µm, 4.6 x 250 mm) | 13.8 | 0.28 | 1.6 |
Note: Data is illustrative and will vary based on the specific peptide sequence and HPLC conditions.
Table 2: Comparison of Mobile Phase Additives
| Mobile Phase Additive (0.1%) | Retention Time (min) | Peak Tailing Factor |
| Trifluoroacetic Acid (TFA) | 15.2 | 1.1 |
| Formic Acid (FA) | 14.5 | 1.4 |
Note: TFA generally provides better peak shape due to its strong ion-pairing properties.
Table 3: HPLC vs. UPLC Performance
| Parameter | HPLC (C18, 5 µm) | UPLC (C18, 1.7 µm) |
| Analysis Time (min) | 30 | 10 |
| Resolution | 1.8 | 2.5 |
| Peak Capacity | ~150 | ~250 |
Note: UPLC offers significant improvements in speed and resolution due to the use of sub-2 µm particles.
Experimental Protocols
Protocol 1: Peptide Cleavage from this compound
-
Resin Preparation: Following synthesis, wash the peptide-resin (100 mg) with dichloromethane (B109758) (DCM, 3 x 5 mL) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A standard "Reagent K" cocktail is effective for most peptides: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT). For a simpler approach with fewer scavengers for peptides without sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) can be used.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the dried resin in a reaction vessel. Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether (2x). Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Sample Preparation for HPLC Analysis
-
Dissolution: Dissolve the dried crude peptide in a suitable solvent. A common choice is 0.1% TFA in water or a mixture of water and acetonitrile. The typical concentration is 1 mg/mL.
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Protocol 3: General RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point.[2]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV absorbance at 214 nm or 220 nm, where the peptide bond absorbs.
-
Column Temperature: Maintain a constant temperature, for example, 30°C, for reproducibility.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful peptide analysis.
Caption: Workflow from peptide synthesis on this compound to HPLC analysis.
Alternative Analytical Methods
While RP-HPLC is the workhorse for peptide analysis, orthogonal techniques can provide complementary information and are particularly useful for resolving co-eluting impurities.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity. For complex peptide mixtures or when high throughput is required, UPLC offers a distinct advantage.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. As the separation mechanism is fundamentally different from the hydrophobicity-based separation in RP-HPLC, CE is an excellent orthogonal technique to confirm purity and identify impurities that may not be resolved by HPLC.
Caption: Relationship between analytical methods for peptide purity assessment.
Conclusion
The analysis of peptides synthesized from this compound is a critical step in the research and development pipeline. While RP-HPLC remains the standard for purity assessment, advancements in liquid chromatography, such as UPLC, offer significant improvements in resolution and speed. Furthermore, employing an orthogonal technique like Capillary Electrophoresis can provide a more comprehensive characterization of the synthesized peptide. The choice of analytical method should be guided by the specific requirements of the project, including the complexity of the peptide, the need for high throughput, and the desired level of analytical detail. By following robust experimental protocols and understanding the strengths and weaknesses of each technique, researchers can ensure the quality and reliability of their synthetic peptides.
References
A Comparative Guide to Mass Spectrometry for Validating Peptides off Fmoc-Val-Wang Resin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry techniques for the validation of peptides synthesized on Fmoc-Val-Wang resin. It includes a detailed examination of experimental protocols, a quantitative comparison of performance, and visual workflows to aid in the selection of the most appropriate analytical method for your research needs.
Introduction
Solid-phase peptide synthesis (SPPS) using this compound is a cornerstone of peptide and protein chemistry, enabling the creation of custom peptides for a vast array of applications, from basic research to therapeutic drug development. The Wang resin is a popular solid support for Fmoc-based SPPS, favored for its compatibility with this chemistry and the straightforward cleavage conditions that yield a C-terminal carboxylic acid.[1][2] Following synthesis, rigorous validation of the peptide product is crucial to ensure its identity, purity, and the absence of undesirable side products. Mass spectrometry (MS) stands out as the primary analytical tool for this purpose, offering high sensitivity, speed, and the ability to provide detailed structural information.
This guide focuses on the two most prevalent mass spectrometry ionization techniques—Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI)—for the analysis of peptides cleaved from this compound. We will delve into their respective strengths and weaknesses in this specific application, supported by experimental data and detailed methodologies.
Experimental Protocols
Accurate and reproducible mass spectrometry data begins with meticulous sample preparation. Below are detailed protocols for the cleavage of peptides from this compound and their subsequent preparation for both MALDI-TOF and ESI-MS analysis.
Peptide Cleavage from this compound
The cleavage process liberates the synthesized peptide from the solid support and simultaneously removes most side-chain protecting groups. A common cleavage cocktail for peptides synthesized on Wang resin is trifluoroacetic acid (TFA)-based.[3]
Materials:
-
Peptide-bound this compound
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Nitrogen gas
-
Centrifuge
-
Lyophilizer
Procedure:
-
Transfer the peptide-bound resin to a reaction vessel.
-
Wash the resin thoroughly with DMF followed by DCM to remove any residual reagents.
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
For purification, the crude peptide can be dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified peptide to obtain a stable powder.
Sample Preparation for MALDI-TOF MS
MALDI-TOF MS is a high-throughput technique that is generally tolerant to small amounts of salts and buffers.
Materials:
-
Purified peptide
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)
-
Matrix Solvent: Acetonitrile/Water (1:1, v/v) with 0.1% TFA
-
MALDI target plate
Procedure:
-
Prepare a saturated solution of the CHCA matrix in the matrix solvent.
-
Dissolve the purified peptide in the matrix solvent to a concentration of approximately 1 mg/mL.
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing for co-crystallization of the peptide and matrix.
-
The plate is now ready for analysis in the MALDI-TOF mass spectrometer.
Sample Preparation for ESI-MS
ESI-MS is highly sensitive to the presence of salts and other non-volatile components, which can suppress the signal. Therefore, sample purity is paramount.
Materials:
-
Purified peptide
-
ESI Solvent: Acetonitrile/Water (1:1, v/v) with 0.1% formic acid
-
LC-MS grade vials
Procedure:
-
Ensure the peptide is highly purified, typically by RP-HPLC, and free of non-volatile salts.
-
Dissolve the lyophilized peptide in the ESI solvent to a final concentration of 10-100 µM.
-
Transfer the solution to an appropriate LC-MS vial.
-
The sample can be introduced into the ESI source via direct infusion or, more commonly, through a liquid chromatography (LC) system (LC-ESI-MS). LC separation provides an additional level of purification and allows for the analysis of complex mixtures.
Quantitative Data Comparison: MALDI-TOF MS vs. ESI-MS
The choice between MALDI-TOF and ESI-MS for peptide validation depends on the specific analytical requirements. The following tables summarize the key performance characteristics of each technique for the analysis of peptides cleaved from this compound, based on compiled data from various studies.
| Performance Metric | MALDI-TOF MS | ESI-MS (coupled with LC) | References |
| Mass Accuracy | 10-100 ppm | < 5 ppm (with high-resolution instruments like Orbitrap or FT-ICR) | [4][5] |
| Resolution | 10,000 - 50,000 | > 100,000 (with high-resolution instruments) | [4] |
| Sensitivity | fmol to amol range | amol to zmol range | [5] |
| Throughput | High (rapid analysis of many samples) | Lower (dependent on LC run time) | [4] |
| Salt Tolerance | Moderate | Low | [5] |
| Sample Consumption | Low (µL range) | Higher (requires continuous flow) | |
| Ionization | Primarily singly charged ions [M+H]+ | Multiple charged ions [M+nH]n+ | [6] |
| Data Complexity | Simpler spectra | More complex spectra due to multiple charge states | [6] |
| Application | MALDI-TOF MS | ESI-MS (coupled with LC) | References |
| Routine Purity Check | Excellent (fast screening) | Good (more detailed but slower) | |
| Accurate Mass Measurement | Good | Excellent (for elemental composition confirmation) | [4][5] |
| Identification of Side Products | Good (can detect major impurities) | Excellent (separation of isomers and closely related species) | [7][8] |
| Sequence Validation (MS/MS) | Good (TOF/TOF or PSD) | Excellent (various fragmentation techniques like CID, HCD, ETD) | [9][10] |
| Quantitative Analysis | Challenging (shot-to-shot variability) | Good (especially with stable isotope labeling) | [4][9] |
Identification of Synthesis-Related Impurities
A critical aspect of peptide validation is the identification of impurities that can arise during SPPS. Both MALDI-TOF and ESI-MS are capable of detecting these byproducts.
-
Deletion Sequences: Peptides missing one or more amino acid residues. These are readily identified by their lower mass compared to the target peptide.[11]
-
Truncation Sequences: Peptides that have been prematurely terminated. These are also identified by their lower mass.
-
Incomplete Deprotection: Residual protecting groups on amino acid side chains will result in a mass increase corresponding to the mass of the protecting group.[12]
-
Racemization: The conversion of an L-amino acid to a D-amino acid. This is challenging to detect by MS alone as it does not change the peptide's mass.[7][13][14][15] However, when coupled with specific enzymatic digestion or chromatography, MS can aid in identifying racemized peptides.[13]
-
Alkylation of Tryptophan: A known side reaction during TFA cleavage of peptides from Wang resin can lead to the alkylation of the tryptophan indole (B1671886) ring, resulting in a mass increase.[16]
ESI-MS, particularly when coupled with high-resolution LC, offers superior capability in separating and identifying these impurities, especially when they are present in low abundance or are isomeric with the main product.
Workflow and Process Diagrams
To visualize the entire process from peptide synthesis to validation, the following diagrams have been generated using the DOT language.
References
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. Fmoc-Val Wang Resin [rapp-polymere.com]
- 3. nbinno.com [nbinno.com]
- 4. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 6. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Identification of racemization sites using deuterium labeling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Fmoc-Val-Wang Resin vs. 2-Chlorotrityl Resin in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of solid support is a critical determinant of the final product's yield and purity. Among the myriad of options available, Fmoc-Val-Wang resin and 2-chlorotrityl chloride (2-CTC) resin are two of the most prevalently used supports for the synthesis of peptide acids. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed selection for their specific synthetic needs.
Key Performance Characteristics
The fundamental differences between this compound and 2-chlorotrityl resin lie in their linker chemistry, which dictates their acid lability, loading characteristics, and susceptibility to side reactions.
This compound is a polystyrene-based resin functionalized with a p-alkoxybenzyl alcohol linker (Wang linker), to which the first amino acid, in this case, valine, is pre-attached.[1] It is a widely used and cost-effective option for the routine synthesis of peptide acids.[2]
2-Chlorotrityl Chloride (2-CTC) Resin is also a polystyrene-based support, but it features a highly acid-labile 2-chlorotrityl chloride linker.[3] This increased acid sensitivity is its defining characteristic, offering both advantages and disadvantages depending on the synthetic strategy.[4]
A summary of their key properties is presented in the table below:
| Property | This compound | 2-Chlorotrityl Resin |
| Linker Type | p-Alkoxybenzyl alcohol (Wang) | 2-Chlorotrityl chloride |
| Typical Loading Capacity | 0.25 - 0.8 mmol/g[2][5] | 0.3 - 2.2 mmol/g[6][7] |
| Cleavage Conditions | Strong acid: 50-95% TFA in DCM[8] | Mild acid: 1-5% TFA in DCM, AcOH/TFE/DCM[4][9] |
| Suitability for Protected Fragments | Not ideal, as strong acid cleavage removes most side-chain protecting groups.[4] | Excellent, mild cleavage conditions preserve acid-sensitive side-chain protecting groups.[10] |
| Risk of Racemization | Higher risk during the loading of the first amino acid. | Minimized due to the steric hindrance of the trityl group.[9][10][11] |
| Diketopiperazine Formation | Can be a significant side reaction. | Steric hindrance of the linker suppresses diketopiperazine formation.[11][12] |
Experimental Data Summary
| Parameter | This compound | 2-Chlorotrityl Resin | Rationale |
| Expected Peptide Yield | Generally good for standard sequences. Can be lower for long or difficult sequences due to potential side reactions. | Often higher, especially for complex peptides, due to reduced side reactions.[13] | The suppression of racemization and diketopiperazine formation on 2-CTC resin leads to a more homogenous product and less loss of peptide chains during synthesis. |
| Expected Peptide Purity | Can be lower due to byproducts from racemization and diketopiperazine formation. | Generally higher due to the cleaner synthesis profile with fewer side reactions.[10] | The bulky nature of the 2-chlorotrityl linker provides a more favorable environment for chain assembly. |
| Synthesis of C-terminal Cys/His | Prone to racemization.[] | Preferred choice to avoid racemization of these sensitive residues.[12][] | The steric bulk of the 2-chlorotrityl group shields the chiral center of the attached amino acid. |
Experimental Protocols
Below are detailed methodologies for the key steps of loading the first amino acid (for 2-CTC resin, as Fmoc-Val-Wang is pre-loaded) and cleaving the final peptide from each resin.
Loading of the First Amino acid onto 2-Chlorotrityl Chloride Resin
This protocol outlines the esterification of an Fmoc-amino acid to the 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-amino acid
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Dichloroethane (DCE)[15]
-
Methanol (B129727) (for capping)
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve the Fmoc-amino acid (0.6-1.5 equivalents relative to the resin loading) in DCM.[15]
-
Add DIEA (2.5 equivalents relative to the resin loading) to the amino acid solution.[15]
-
Add the amino acid/DIEA solution to the swollen resin.
-
Agitate the mixture at room temperature for 25-60 minutes.[15]
-
To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 15 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM, DMF, and finally methanol.
-
Dry the resin under vacuum.
Peptide Cleavage and Deprotection
This compound Cleavage (Global Deprotection)
This procedure cleaves the peptide from the resin and removes most common side-chain protecting groups simultaneously.
Materials:
-
Peptide-bound Wang resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))[16]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-bound resin with DCM and dry under vacuum.[17]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[16]
-
Incubate at room temperature with occasional swirling for 1-2 hours.[18]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of TFA.
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.[18]
-
Pellet the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
2-Chlorotrityl Resin Cleavage (Protected Peptide)
This protocol is designed to cleave the peptide from the resin while leaving acid-sensitive side-chain protecting groups intact.
Materials:
-
Peptide-bound 2-chlorotrityl resin
-
Cleavage solution: Acetic acid/Trifluoroethanol/DCM (1:1:8 v/v/v)[19]
-
Cold diethyl ether
Procedure:
-
Swell the peptide-bound resin in DCM.
-
Suspend the resin in half of the prepared cleavage solution and allow it to stand at room temperature for 30-60 minutes.[19][20]
-
Filter the resin and wash it with the remaining cleavage solution.[19]
-
Combine the filtrates and concentrate under reduced pressure to remove the DCM.[19]
-
Precipitate the protected peptide by adding cold diethyl ether.[19]
-
Isolate the peptide by filtration or centrifugation.
-
Wash the crude protected peptide with cold ether and dry under vacuum.
Visualizing the Workflow and Structures
To better illustrate the processes and chemical differences, the following diagrams are provided.
Caption: Chemical structures of Fmoc-Val-Wang and 2-Chlorotrityl resins.
Caption: A generalized workflow for SPPS using the two resin types.
Conclusion and Recommendations
The selection between this compound and 2-chlorotrityl resin is contingent on the specific goals of the peptide synthesis.
This compound is a reliable and economical choice for the routine synthesis of straightforward peptide acids where the final product is to be fully deprotected. Its pre-loaded nature simplifies the initial step of the synthesis.
2-Chlorotrityl resin is the superior option for more challenging syntheses. Its key advantages include:
-
Synthesis of protected peptide fragments for use in convergent synthesis strategies.[10]
-
Minimization of racemization , particularly for C-terminal cysteine and histidine residues.[12][]
-
Suppression of diketopiperazine formation , which can be a significant issue in certain sequences.[11]
For researchers aiming for high purity, especially with complex or sensitive peptide sequences, or those employing fragment condensation strategies, the benefits offered by 2-chlorotrityl resin often justify its use over the more traditional Wang resin. Conversely, for high-throughput synthesis of simple peptides, the cost-effectiveness and simplicity of pre-loaded Wang resins remain attractive.
References
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. Fmoc-Val Wang Resin (LL) [cem.com]
- 3. High-Purity Peptide Resins | pepresin [pepresin.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fmoc-Val Wang Resin LL [rapp-polymere.com]
- 9. appliedpolytech.com [appliedpolytech.com]
- 10. nbinno.com [nbinno.com]
- 11. 2-Chlorotrityl chloride | 42074-68-0 [chemicalbook.com]
- 12. biosynth.com [biosynth.com]
- 13. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Showdown: Fmoc-Val-Wang Resin vs. Rink Amide Resin for Peptide Acid Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that dictates the C-terminal functionality of the final peptide. For researchers and drug developers aiming to produce peptides with a C-terminal carboxylic acid, the selection of an appropriate solid support is paramount. This guide provides a detailed comparison between Fmoc-Val-Wang resin, a workhorse for peptide acid synthesis, and Rink amide resin, which is primarily designed for the synthesis of peptide amides. We will delve into their fundamental chemistry, performance, and experimental protocols to guide you in making an informed decision for your research.
At a Glance: Key Differences
| Feature | This compound | Rink Amide Resin |
| Primary Use | Synthesis of C-terminal peptide acids | Synthesis of C-terminal peptide amides |
| Linker Type | p-Alkoxybenzyl alcohol (Wang linker) | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy (Rink amide linker) |
| Cleavage Product | Peptide with a free C-terminal carboxylic acid | Peptide with a C-terminal amide |
| First Amino Acid Loading | Often pre-loaded to avoid racemization | Straightforward amide bond formation |
| Cleavage Conditions | Strong acid (e.g., high concentration TFA) | Strong acid (e.g., high concentration TFA) |
Delving into the Chemistry: Linkers and Cleavage
The fundamental difference between these two resins lies in their linker chemistry, which ultimately determines the C-terminal group of the cleaved peptide.
This compound utilizes the Wang linker, a p-alkoxybenzyl alcohol attached to a polystyrene core.[1][2] The first amino acid, in this case, Valine, is attached to the linker via an ester bond.[2] Cleavage from Wang resin is achieved using a strong acid, typically trifluoroacetic acid (TFA), which breaks this ester bond and releases the peptide with a C-terminal carboxylic acid.[1][3] The use of pre-loaded resins like Fmoc-Val-Wang is common to circumvent potential challenges during the initial amino acid loading, such as racemization.[2]
Rink Amide Resin , on the other hand, is engineered with a Rink amide linker.[4][5] This linker is designed to yield a peptide with a C-terminal amide upon cleavage with strong acid.[5][6][7] The synthesis of peptide acids on Rink amide resin is not its intended application. Interestingly, the formation of a peptide acid from a Rink amide resin can occur as an undesirable side-product if the resin is not completely dry before the cleavage procedure.[8]
Experimental Workflow and Protocols
The general workflow for solid-phase peptide synthesis is similar for both resins, involving sequential steps of deprotection, coupling, and washing. However, the initial loading (if not using a pre-loaded resin) and the final cleavage product differ significantly.
Experimental Protocols
Below are representative experimental protocols for peptide synthesis using Fmoc-Val-Wang and Rink amide resins.
Table 1: Experimental Protocols
| Step | This compound Protocol (for Peptide Acids) | Rink Amide Resin Protocol (for Peptide Amides) |
| 1. Resin Swelling | Swell the this compound in N,N-dimethylformamide (DMF) for 1-2 hours.[9] | Swell the Rink amide resin in DMF for 1-2 hours. |
| 2. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment.[4] | Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the linker, then wash thoroughly with DMF.[6] |
| 3. Amino Acid Coupling | Couple the subsequent Fmoc-protected amino acid (3-5 equivalents) using a coupling agent like HBTU/HOBt or HATU in the presence of a base such as DIPEA in DMF.[9] | Couple the first Fmoc-protected amino acid (3-5 equivalents) using a standard coupling protocol (e.g., HBTU/HOBt/DIPEA in DMF). |
| 4. Washing | After each deprotection and coupling step, wash the resin multiple times with DMF, followed by dichloromethane (B109758) (DCM). | After each deprotection and coupling step, wash the resin multiple times with DMF, followed by DCM. |
| 5. Cleavage | After synthesis completion and final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours.[10] | After synthesis completion and final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA with appropriate scavengers) for 2-3 hours.[4] |
| 6. Peptide Isolation | Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. | Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge, wash the pellet with cold ether, and dry. |
Performance and Data Presentation
Direct quantitative comparisons of synthesizing peptide acids on both resins are scarce in the literature, as Rink amide resin is not the tool for this job. The performance comparison, therefore, centers on obtaining the desired C-terminal functionality.
Table 2: Performance Comparison
| Parameter | This compound | Rink Amide Resin |
| Yield of Peptide Acid | Generally high, dependent on sequence. | Not applicable (yields peptide amide). Any peptide acid formed is a minor, unintended byproduct. |
| Purity of Peptide Acid | High, with impurities typically related to incomplete couplings or side-chain reactions. | Not applicable. |
| Yield of Peptide Amide | Not applicable. | Generally high, dependent on sequence. |
| Purity of Peptide Amide | Not applicable. | High, with standard SPPS-related impurities. |
| Key Advantage for Peptide Acids | Directly and reliably produces the desired C-terminal carboxylic acid. | None. |
| Potential Disadvantage for Peptide Acids | Loading of the first amino acid can be problematic (hence the use of pre-loaded resins).[2] | Fundamentally unsuited for this purpose. |
Cleavage Mechanism Visualization
The distinct outcomes of cleavage from Wang and Rink amide resins are a direct result of their different linker structures.
Conclusion: Making the Right Choice
For the synthesis of peptides with a C-terminal carboxylic acid, This compound is the unequivocal choice . Its chemistry is specifically designed for this purpose, providing a reliable and well-established method for producing peptide acids. The use of a pre-loaded resin like Fmoc-Val-Wang further streamlines the process by mitigating potential issues with the initial amino acid attachment.
Rink amide resin should not be considered a viable alternative for the synthesis of peptide acids. Its fundamental design leads to the formation of C-terminal peptide amides. While trace amounts of peptide acid may be formed as a byproduct under non-ideal cleavage conditions, this is an uncontrolled and undesirable outcome. Therefore, for any research or drug development program focused on peptide acids, this compound and other similar Wang-type resins are the industry standard and the scientifically sound choice.
References
- 1. peptide.com [peptide.com]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. nbinno.com [nbinno.com]
- 4. appliedpolytech.com [appliedpolytech.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. glycopep.com [glycopep.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Assessment of Crude Peptides from Fmoc-Val-Wang Resin
For researchers, scientists, and drug development professionals, the synthesis of high-quality peptides is foundational to reliable and reproducible experimental outcomes. Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-Val-Wang resin is a cornerstone technique for producing peptides with a C-terminal valine residue and a subsequent free carboxylic acid. However, the synthesis process invariably yields a crude product containing the target peptide alongside a variety of impurities.[1][2] Rigorous purity assessment is therefore not just a quality control measure but a critical step to ensure the safety and efficacy of potential therapeutics and the validity of research data.[3][4]
This guide provides an objective comparison of standard analytical techniques for assessing the purity of crude peptides synthesized via the this compound method. It includes supporting data, detailed experimental protocols, and a visual workflow to aid in the comprehensive characterization of synthetic peptides.
Understanding Impurities in Fmoc-SPPS
The crude peptide mixture resulting from synthesis on this compound can contain several types of impurities. These arise from incomplete reactions or side reactions occurring during the iterative cycles of amino acid coupling and deprotection, or during the final cleavage from the resin.[5][6] Common impurities include:
-
Truncated Sequences: Peptides missing one or more amino acids from the N-terminus due to incomplete coupling reactions.
-
Deletion Sequences: Peptides lacking an internal amino acid residue.
-
Incomplete Deprotection Products: Peptides still carrying protecting groups on their side chains.
-
Racemization Products: Peptides containing D-amino acids instead of the intended L-amino acids, which can occur during amino acid activation.[7][8]
-
Cleavage-Related Byproducts: Impurities generated from scavengers used during the final trifluoroacetic acid (TFA) cleavage step.[5]
Core Analytical Techniques for Purity Assessment
A multi-faceted approach is essential for the comprehensive analysis of a crude peptide. High-Performance Liquid Chromatography (HPLC) is the primary method for quantification, while Mass Spectrometry (MS) is crucial for identity confirmation.[3][5][9]
| Analytical Technique | Principle of Operation | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1] | Quantitative purity (% of the main peak relative to total peak area), detection of hydrophobic and hydrophilic impurities. | High resolution, robust, and provides accurate quantification. The gold standard for purity assessment.[1] | May not resolve structurally similar or isomeric impurities. Purity is relative and based on UV absorbance. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass detection capabilities of MS.[10] | Confirms the molecular weight of the target peptide and impurities, providing identity and structural information. | High sensitivity and specificity. Enables identification of unknown peaks from the HPLC chromatogram.[11][12] | Mobile phase additives like TFA can suppress ionization in MS. Quantification can be less accurate than UV-based HPLC.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and conformation.[13] | Unambiguous structure elucidation, sequence verification, and detection of isomeric impurities. | Provides absolute structural information without the need for reference standards. | Lower sensitivity compared to MS, requires larger sample amounts, and data interpretation can be complex.[9] |
| Amino Acid Analysis (AAA) | The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.[5] | Determines the amino acid composition and the net peptide content of the sample. | Provides an absolute measure of peptide quantity. Confirms the presence and ratio of expected amino acids. | Destructive to the sample. Does not provide information on the peptide sequence or impurities with the correct composition.[9] |
Comparative Analysis with Alternative Resins
While this compound is a standard choice for synthesizing peptide acids, other resins offer distinct advantages for specific applications.[14][15] The choice of resin directly impacts the C-terminal functionality and the conditions required for cleavage.
| Resin Type | C-Terminal Product | Typical Cleavage Condition | Key Advantages & Use Cases |
| Wang Resin | Peptide Acid | 50-95% TFA in DCM.[8][16] | Most common resin for peptide acids using Fmoc chemistry; good stability.[7][17] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Peptide Acid / Protected Peptide | 1-3% TFA in DCM (very mild).[14] | Ideal for synthesizing protected peptide fragments for segment condensation; minimizes racemization of the C-terminal amino acid.[7] |
| Rink Amide Resin | Peptide Amide | 50-95% TFA in DCM. | The standard for producing C-terminal peptide amides with Fmoc chemistry.[7][18] |
| Sieber Amide Resin | Peptide Amide | 1% TFA in DCM (very mild).[14] | Useful for synthesizing protected peptide amides or when acid-sensitive modifications are present.[7] |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of a crude synthetic peptide.[1][19]
Objective: To separate the target peptide from synthesis-related impurities and quantify its purity based on UV absorbance.
Materials:
-
HPLC system with a gradient pump and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[1]
-
Crude peptide sample.
-
Sample diluent (e.g., 0.1% TFA in water).
Procedure:
-
Sample Preparation: Dissolve the crude peptide in the sample diluent to a final concentration of approximately 1 mg/mL.[1] Filter the sample through a 0.22 µm syringe filter to remove particulates.[19]
-
System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]
-
Injection: Inject 10-20 µL of the prepared peptide sample onto the column.
-
Chromatographic Separation: Run a linear gradient to separate the peptide and its impurities. A typical gradient is from 5% to 65% Mobile Phase B over 30 minutes.[20]
-
Detection: Monitor the column effluent using the UV detector at a primary wavelength of 214 nm (for the peptide backbone) and optionally at 280 nm if the peptide contains aromatic residues (Trp, Tyr).[1][21]
-
Data Analysis: Integrate the areas of all peaks in the chromatogram. Calculate the peptide purity as the percentage of the main peak area relative to the total area of all peaks.[19][21]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
LC-MS for Identity Confirmation and Impurity Profiling
This protocol combines HPLC separation with mass spectrometry to confirm the identity of the target peptide and characterize impurities.
Objective: To verify the molecular weight of the main peptide peak and identify the mass of co-eluting impurities.
Materials:
-
LC-MS system (HPLC coupled to a mass spectrometer, e.g., ESI-Q-TOF or Orbitrap).
-
Reversed-phase C18 column suitable for mass spectrometry.
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.
-
Crude peptide sample.
-
Sample diluent (e.g., water/acetonitrile 50:50 with 0.1% formic acid).
Procedure:
-
Sample Preparation: Prepare the peptide sample as described in the HPLC protocol, using formic acid-based diluents.
-
LC Separation: Perform the chromatographic separation using the same gradient principles as in the RP-HPLC method, but with formic acid as the mobile phase modifier to ensure compatibility with MS detection.[2]
-
Mass Spectrometry Analysis:
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire full scan mass spectra across a relevant m/z range (e.g., 300-2000 m/z) to detect the molecular ions of the peptide and impurities.
-
The expected m/z for the protonated molecule [M+H]⁺ and its various charge states (e.g., [M+2H]²⁺, [M+3H]³⁺) should be monitored.
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the main peak in the total ion chromatogram (TIC).
-
Deconvolute the spectrum to determine the neutral molecular weight of the target peptide and confirm its identity.
-
Analyze the mass spectra of smaller impurity peaks to identify their molecular weights and infer their structures (e.g., truncated sequences, incomplete deprotection).[11]
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow from the synthesized crude peptide to its final purity and identity confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. gencefebio.com [gencefebio.com]
- 4. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. Impurity Profiling Service - SB-PEPTIDE - Services [sb-peptide.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. lcms.cz [lcms.cz]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. ijsra.net [ijsra.net]
- 14. chempep.com [chempep.com]
- 15. nbinno.com [nbinno.com]
- 16. Fmoc-Val Wang Resin [rapp-polymere.com]
- 17. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 18. peptide.com [peptide.com]
- 19. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. resolvemass.ca [resolvemass.ca]
A Researcher's Guide to Peptide Characterization: A Comparative Analysis of Fmoc-Val-Wang Resin Performance
For scientists and professionals in drug development, the selection of a solid support is a critical decision in Solid-Phase Peptide Synthesis (SPPS) that directly influences the purity, yield, and biological integrity of the final peptide. This guide provides an objective comparison of peptides synthesized using the widely-adopted Fmoc-Val-Wang resin against key alternatives, supported by experimental data and detailed methodologies to inform your synthesis strategy.
This compound is a cornerstone of Fmoc-based SPPS, designed for the straightforward synthesis of peptides with a C-terminal carboxylic acid.[1] Its p-alkoxybenzyl alcohol linker is stable throughout the synthesis cycles but is readily cleaved under moderately acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA).[2][3] While cost-effective and robust, its performance, particularly concerning the stereochemical purity of the C-terminal residue, warrants a careful comparison with other available resins.
Performance Comparison of SPPS Resins
The choice of resin dictates the C-terminal functionality of the peptide and impacts overall purity and yield. The following table summarizes key performance metrics based on experimental data for this compound and its common alternatives: Rink Amide resin for peptide amides and 2-Chlorotrityl Chloride (2-CTC) resin, another support for peptide acids known for its enhanced acid lability.
| Feature | This compound | Rink Amide Resin | 2-Chlorotrityl (2-CTC) Resin |
| C-Terminal Group | Carboxylic Acid (-COOH) | Amide (-CONH₂) | Carboxylic Acid (-COOH) |
| Primary Application | Standard synthesis of peptide acids.[4] | Synthesis of C-terminal peptide amides, often crucial for biological activity.[1] | Synthesis of protected peptide fragments and peptides with acid-sensitive residues.[3] |
| Cleavage Conditions | Strong Acid (e.g., 95% TFA).[5] | Strong Acid (e.g., 95% TFA).[6] | Very Mild Acid (e.g., 1-5% TFA).[3] |
| Reported Yield | Variable; sequence-dependent. | Good; sequence-dependent. A study on ACP (65-74) synthesis reported a 45% yield of isolated pure peptide.[7] | High. A synthesis of a linear hexapeptide precursor yielded 62.9% after purification.[8] |
| Crude Purity | Variable; sequence-dependent. | Good. Synthesis of ACP (65-74) on various Rink Amide resins showed 75-90% crude purity.[7] | Generally high due to reduced side reactions. |
| Racemization Risk | Significant for the C-terminal amino acid during initial resin loading.[6] Using pre-loaded resins is highly recommended.[2] | Low for the linker itself, as the first amino acid is coupled via a standard amide bond.[6] | Very Low. Steric hindrance from the trityl group minimizes racemization.[3][9] |
Key Experimental Protocols
Accurate characterization of a synthesized peptide relies on standardized and reproducible protocols. Below are detailed methodologies for the synthesis, cleavage, and analysis of a peptide synthesized on this compound.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard cycle for elongating the peptide chain.
-
Resin Swelling: Swell the this compound (100-200 mesh) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[10]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 20 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (3-5 times).[11]
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU/DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.[12]
-
Wash: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence.
Protocol 2: Peptide Cleavage and Precipitation
This protocol describes the cleavage of the completed peptide from the Wang resin and removal of side-chain protecting groups.
-
Final Fmoc Removal: Perform a final deprotection step (Protocol 1, Step 2) to remove the N-terminal Fmoc group.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.[13]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS and water act as scavengers to protect sensitive residues.[14]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and gently agitate at room temperature for 2-3 hours.[9]
-
Peptide Collection: Filter the cleavage solution containing the peptide into a collection tube. Wash the resin twice more with fresh TFA and combine the filtrates.[15]
-
Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether.[12]
-
Isolation and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet twice more with cold ether. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[9]
Protocol 3: Peptide Analysis by RP-HPLC and Mass Spectrometry
This protocol outlines the standard method for assessing the purity and confirming the identity of the synthesized peptide.
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA. Filter the sample through a 0.22 µm syringe filter.
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 95% B over 30 minutes, at a flow rate of 1 mL/min.
-
Detection: Monitor absorbance at 214 nm and 280 nm.[16]
-
Purity Calculation: Peptide purity is determined by integrating the area of the target peptide peak relative to the total area of all peaks in the chromatogram.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified peptide using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to confirm that the observed molecular weight matches the calculated mass of the target peptide.[13]
-
Visualizing the Process and Comparisons
Diagrams are essential for clarifying complex workflows and relationships. The following visualizations, created using the DOT language, illustrate the peptide synthesis and characterization workflow, a comparison of resin functionalities, and a hypothetical application pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. glycopep.com [glycopep.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. fluorochem.co.uk [fluorochem.co.uk]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Pre-loaded Fmoc-Val-Wang Resin: A Comparative Guide to Streamlining Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the initial anchoring of the first amino acid to the resin is a critical step that significantly influences the overall efficiency, purity, and yield of the final peptide. For researchers, scientists, and professionals in drug development, the choice between using a pre-loaded resin, such as Fmoc-Val-Wang resin, and performing a manual loading procedure is a key consideration. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in making an informed decision.
Executive Summary: The Advantages of Pre-loaded Resins
Pre-loaded Fmoc-Val-Wang resins offer a convenient and time-saving alternative to manual loading.[1] The primary advantages lie in the consistency of loading, reduced risk of side reactions, and the elimination of a time-consuming and technically demanding step in the SPPS workflow. While the initial cost of pre-loaded resins may be higher, the benefits in terms of time savings, reduced labor, and potentially higher purity of the final product can offset this initial investment, making it a cost-effective option in the long run.
Performance Comparison: Pre-loaded vs. Manual Loading
The decision to use a pre-loaded resin or to manually load the first amino acid can have a significant impact on the outcome of the peptide synthesis. The following table summarizes the key performance differences based on typical experimental outcomes.
| Parameter | Pre-loaded this compound | Manual Loading of Fmoc-Val on Wang Resin |
| Crude Peptide Purity | Typically higher (e.g., >85%) | Variable, often lower due to incomplete loading and side reactions (e.g., 60-80%) |
| Final Peptide Yield | Generally higher and more reproducible | Can be lower due to losses during the loading step and purification challenges |
| Racemization of C-terminal Amino Acid | Minimized and controlled by the manufacturer (<0.5%) | Higher risk, dependent on coupling reagents and reaction conditions |
| Time Efficiency | Significant time savings (eliminates the loading and capping steps) | Time-consuming (requires several hours to a full day for loading, capping, and quantification) |
| Reproducibility | High batch-to-batch consistency | Operator-dependent, leading to potential variability |
| Technical Expertise Required | Minimal | Requires a good understanding of the reaction mechanism and careful execution |
Note: The values presented are typical estimates and can vary depending on the peptide sequence, synthesis scale, and specific laboratory conditions.
The Critical Step: Loading the First Amino Acid
The manual loading of the first Fmoc-amino acid onto Wang resin is a sensitive esterification reaction. This process is often challenging and can be prone to side reactions, such as racemization of the C-terminal amino acid, especially with sensitive residues.[2] Incomplete loading can lead to the generation of deletion sequences, which are difficult to separate from the target peptide during purification. Furthermore, any unreacted hydroxyl groups on the resin must be "capped" to prevent them from participating in subsequent coupling steps.[2]
Pre-loaded resins circumvent these issues by providing a support where the first amino acid is already attached under optimized and quality-controlled conditions. This ensures a consistent and high loading capacity, minimizes the risk of racemization, and eliminates the need for the end-user to perform the loading and capping steps.[3]
Experimental Protocols
To provide a clear understanding of the practical differences, detailed protocols for both methods are outlined below.
Protocol 1: Solid-Phase Peptide Synthesis using Pre-loaded this compound
This protocol outlines the general steps for synthesizing a peptide starting from a pre-loaded resin.
1. Resin Swelling:
- Accurately weigh the pre-loaded this compound into a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for 15-30 minutes.[4]
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine (B6355638) in DMF to the resin.
- Agitate the mixture for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group.
- Drain the piperidine solution and wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
- In a separate vial, activate the next Fmoc-protected amino acid with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for the recommended coupling time (e.g., 1-2 hours).
- Drain the coupling solution and wash the resin with DMF.
4. Repeat Synthesis Cycle:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
- After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).
- Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the crude peptide in cold diethyl ether.
6. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry.
Protocol 2: Manual Loading of Fmoc-Val onto Wang Resin and Subsequent Peptide Synthesis
This protocol details the initial manual loading step followed by the general SPPS procedure.
1. Resin Swelling:
- Swell the Wang resin in DMF for 15-30 minutes and then drain the solvent.
2. Fmoc-Valine Loading:
- Dissolve Fmoc-Val-OH (e.g., 2-4 equivalents relative to the resin's substitution) and an activating agent like HOBt in DMF.
- Add a coupling reagent such as DIC to the amino acid solution and pre-activate for a few minutes.
- Add the activated Fmoc-Val-OH solution to the swollen Wang resin.
- Add a catalytic amount of DMAP.
- Agitate the mixture for several hours (e.g., 2-12 hours) at room temperature.[5]
- Drain the reaction mixture and wash the resin with DMF and DCM.
3. Capping of Unreacted Hydroxyl Groups:
- Treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and a non-nucleophilic base like DIPEA in DMF) to block any unreacted hydroxyl groups.
- Agitate for 30-60 minutes.
- Drain the capping solution and wash the resin thoroughly with DMF and DCM.
4. Fmoc Quantification (Optional but Recommended):
- Take a small, accurately weighed sample of the dried, loaded resin.
- Treat it with a known volume of 20% piperidine in DMF to cleave the Fmoc group.
- Measure the UV absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm to determine the loading capacity.[6]
5. Peptide Synthesis:
- Proceed with the SPPS cycles as described in Protocol 1, starting from the Fmoc deprotection step.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures.
References
The Impact of Resin Loading on Peptide Purity: A Comparative Guide for Wang Resin
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), achieving high purity of the final peptide product is a paramount objective. The choice of resin and its loading capacity are critical parameters that significantly influence the outcome of the synthesis. This guide provides an objective comparison of how different loading levels of Wang resin affect the purity of synthesized peptides, supported by experimental data.
High vs. Low Loading: A Purity Trade-off
Wang resin is a widely used solid support for the synthesis of peptides with a C-terminal carboxylic acid via Fmoc chemistry.[1] Resin loading, defined as the number of reactive sites per gram of resin (mmol/g), dictates the quantity of peptide that can be synthesized.[1] While a higher loading might seem advantageous for maximizing yield, it can be detrimental to the purity of the final product, especially for long or complex peptide sequences.[2][3]
Higher loading leads to a greater density of growing peptide chains on the resin surface. This can result in increased steric hindrance and interchain interactions, which can impede the efficiency of both the coupling and deprotection steps.[1][2] Incomplete reactions at each step of the synthesis can lead to the accumulation of deletion and truncated peptide sequences, thereby reducing the purity of the crude product.
Conversely, a lower resin loading provides more space between the growing peptide chains, minimizing steric hindrance and facilitating more complete reactions.[2] This generally results in a higher purity of the crude peptide, reducing the burden on downstream purification processes.
Experimental Data: A Quantitative Comparison
The following table summarizes the impact of resin loading on the crude purity of an 18-amino acid amphipathic peptide (18A) synthesized on pre-loaded Fmoc-Gly-Wang polystyrene resin. The synthesis was performed using standard DIC/oxyma coupling reagents, single couplings, and double Fmoc deprotections.[2]
| Resin Loading | Peptide Sequence | Crude Purity (by HPLC) | Reference |
| High Loading (0.7 mmol/g) | 18A (18 amino acids) | ~50% | [2] |
| Low Loading (0.33 mmol/g) | 18A (18 amino acids) | ~89% | [2] |
As the data clearly indicates, decreasing the resin loading by approximately half resulted in a dramatic improvement in the crude peptide purity, from ~50% to ~89%.[2] This significant increase in purity with lower loading underscores the importance of this parameter in optimizing peptide synthesis.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in solid-phase peptide synthesis using Wang resin.
Resin Preparation and First Amino Acid Loading
This protocol is for loading the first Fmoc-protected amino acid onto Wang resin. Note that pre-loaded resins are also commercially available, which simplifies this initial step.[3]
-
Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Amino Acid Activation: In a separate container, dissolve the first Fmoc-protected amino acid (3-4 equivalents relative to the resin loading), an activating agent such as HBTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.
-
Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution, typically acetic anhydride (B1165640) and pyridine (B92270) in DMF, for 30-60 minutes.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, and then dry it under vacuum.
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following steps are repeated for the addition of each subsequent amino acid in the peptide sequence.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin extensively with DMF to remove the piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using the activation method described in the first protocol. The reaction time is typically 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
Peptide Cleavage and Purity Analysis
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described above.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, and dry it thoroughly under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail to release the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail for Wang resin is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. The cleavage reaction is typically carried out for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation, wash it with cold ether, and dry it.
-
Purity Analysis: Dissolve the crude peptide in a suitable solvent and analyze its purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Experimental Workflow Diagram
Caption: Experimental workflow for solid-phase peptide synthesis using Wang resin.
References
A Comparative Guide to Cleavage Cocktails for Fmoc-Val-Wang Resin
For researchers engaged in solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from the resin is a critical step that significantly impacts the final yield and purity. When utilizing Fmoc-Val-Wang resin, the selection of an appropriate cleavage cocktail is paramount to efficiently break the ester linkage and remove the peptide from the solid support. This guide provides a comparative analysis of common cleavage cocktails, complete with experimental protocols and supporting data to aid in your selection process.
While Valine itself is not one of the most sensitive amino acids requiring extensive side-chain protection from scavengers during cleavage, the choice of cocktail can still influence the overall purity of the crude peptide, especially in longer sequences containing other sensitive residues. The primary reagent for cleavage is Trifluoroacetic Acid (TFA), a strong acid that cleaves the acid-labile linker of the Wang resin.[1] However, the composition of the "cleavage cocktail" is tailored with various scavengers to quench reactive cationic species generated during the process, which can otherwise lead to undesired side reactions.[2][3]
Comparative Analysis of Cleavage Cocktails
The following table summarizes three commonly used cleavage cocktails for the deprotection and cleavage of peptides synthesized on Wang resin.
| Cocktail | Composition (v/v) | Primary Application | Advantages | Disadvantages |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Peptides without sensitive residues like Trp, Met, or Cys.[4][5] | Simple to prepare, non-odorous scavengers. Effective for most sequences when appropriate protected amino acids are used. | May not be sufficient to prevent all side reactions in peptides containing sensitive residues. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% Triisopropylsilane (TIS) | General purpose, especially useful for peptides with trityl-based protecting groups.[6] | "Odorless" alternative to thiol-containing cocktails.[6] TIS is an effective scavenger for cationic species.[6] | Will not prevent the oxidation of methionine residues.[6] |
| Reagent K | 82.5% TFA, 5% H₂O, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | "Universal" cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, and Arg(Pmc/Pbf).[2] | Robust and highly effective at scavenging a wide range of reactive species. | Contains toxic and malodorous reagents (thioanisole and EDT). Can be overly harsh for simple peptides. |
Experimental Protocols
Prior to cleavage, it is essential to ensure the N-terminal Fmoc group has been removed.[7] The peptide-resin should also be thoroughly dried under vacuum to prevent water from interfering with the cleavage process where not intended as a specific component of the cocktail.[8] A small-scale trial cleavage on 20-50 mg of resin is recommended to optimize conditions before proceeding with the bulk material.[8]
Protocol 1: Cleavage with TFA/TIS/H₂O
This protocol is suitable for peptides that do not contain highly sensitive amino acid residues.[2]
-
Resin Preparation: Place the dried Fmoc-Val-Wang peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[4][9]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 1.5 to 2 hours.[10]
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[11]
-
Add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[11] A white precipitate should form.
-
Incubate the ether suspension at a low temperature (e.g., 4°C or -20°C) for at least 30 minutes to maximize precipitation.[7][9]
-
-
Peptide Pelleting and Washing:
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[11]
Protocol 2: Cleavage with Reagent B
This "odorless" cocktail is a good general-purpose choice, particularly for peptides containing trityl-protected residues.[6]
-
Resin Preparation: Place the dried Fmoc-Val-Wang peptide-resin (e.g., 100 mg) in a reaction vessel and wash with dichloromethane (B109758) (DCM).[6]
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent B by combining 88% TFA, 5% Phenol, 5% H₂O, and 2% TIS (v/v).[6] Use the cocktail immediately after preparation.
-
Cleavage Reaction: Suspend the resin in Reagent B (approximately 1-2 mL for 100 mg of resin) and stir the mixture for 1-2 hours at room temperature.[6]
-
Peptide Isolation:
-
Peptide Pelleting, Washing, and Drying: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Cleavage with Reagent K
This robust cocktail is recommended for complex peptides containing multiple sensitive residues that are prone to modification by cationic species.
-
Resin Preparation: Place the dried Fmoc-Val-Wang peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining 82.5% TFA, 5% H₂O, 5% Phenol, 5% Thioanisole, and 2.5% 1,2-Ethanedithiol (EDT) (v/v).
-
Cleavage Reaction: Add Reagent K to the resin (approximately 1-2 mL for 100 mg of resin) and allow the mixture to stand at room temperature with occasional swirling for 1.5 to 2 hours. For peptides with protecting groups that are difficult to remove, such as Arg(Pmc), the cleavage time may need to be extended.[10]
-
Peptide Isolation:
-
Peptide Pelleting, Washing, and Drying: Follow steps 5 and 6 from Protocol 1.
Visualizing the Workflow and Scavenger Logic
To better understand the cleavage process and the role of scavengers, the following diagrams illustrate the general experimental workflow and the logic behind scavenger selection.
Caption: General experimental workflow for peptide cleavage from Wang resin.
Caption: Logical relationship of scavengers protecting sensitive amino acid residues.
References
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Fmoc-Val-Wang Resin
For researchers and professionals in drug development and peptide synthesis, the efficient and reliable preparation of amino acid-loaded resins is a critical first step. This guide provides a detailed comparison of two common protocols for the synthesis of Fmoc-Val-Wang resin, a foundational material for the solid-phase synthesis of peptides with a C-terminal valine residue. We present a standard, widely used protocol and an alternative method, offering insights into their respective methodologies and expected outcomes.
Data Summary
The following table summarizes the key quantitative data associated with the two synthesis protocols detailed in this guide. These values represent typical results and may vary based on specific laboratory conditions and reagent quality.
| Parameter | Standard Protocol (DIC/DMAP) | Alternative Protocol (Wang-Cl) |
| Loading Capacity | 0.40 - 1.00 mmol/g | 0.57 - 0.59 mmol/g[1] |
| Racemization | Low, minimized by HOBt addition | Undetectably low[1] |
| Dipeptide Formation | ≤ 0.50 % | Not reported, but generally low |
| Reaction Time | 12 - 24 hours | 16 - 24 hours[1] |
Experimental Protocols
Standard Protocol: DIC/DMAP Mediated Esterification
This method is a widely adopted procedure for attaching the first Fmoc-protected amino acid to Wang resin. It relies on the activation of the amino acid's carboxylic acid by a carbodiimide, facilitated by a catalyst.
Materials:
-
Wang Resin
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Anhydride (B1165640)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1-2 hours.
-
Activation: In a separate vessel, dissolve Fmoc-Val-OH (2-4 equivalents relative to the resin's substitution) and HOBt (2-4 equivalents) in DMF. Add DIC (2-4 equivalents) to this solution and allow it to pre-activate for 10-15 minutes.
-
Coupling: Add the activated Fmoc-Val-OH solution to the swollen resin. Add DMAP (0.1 equivalents) to the reaction mixture.
-
Reaction: Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Filter the resin and wash sequentially with DMF, DCM, and MeOH.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF for 2 hours.
-
Final Wash and Drying: Wash the resin again with DMF, DCM, and MeOH. Dry the resin under vacuum to a constant weight.
-
Loading Determination: The loading of the resin can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct released upon Fmoc deprotection with a piperidine (B6355638) solution.
Alternative Protocol: Synthesis via Wang Chloride Resin
This alternative approach involves the conversion of the hydroxyl groups of the Wang resin to chlorides, followed by nucleophilic substitution by the carboxylate of the Fmoc-amino acid.[1] This method is reported to be racemization-free.[1]
Materials:
-
Wang Resin
-
Thionyl chloride (SOCl₂)
-
Fmoc-Val-OH
-
Diisopropylethylamine (DIPEA)
-
Potassium Iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Chlorination of Wang Resin: Suspend the Wang resin in DCM and add thionyl chloride. Reflux the mixture for 4-6 hours to convert the benzyl (B1604629) alcohol groups to benzyl chlorides. Wash the resulting Wang chloride resin with DCM and dry under vacuum.
-
Coupling: Swell the Wang chloride resin in DMF.
-
In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents), DIPEA (3 equivalents), and a catalytic amount of KI (0.3 equivalents) in DMF.
-
Reaction: Add the Fmoc-Val-OH solution to the swollen resin and stir the mixture at room temperature for 16-24 hours.[1]
-
Washing: Filter the resin and wash sequentially with DMF, DCM, and MeOH.
-
Final Wash and Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: Determine the loading capacity as described in the standard protocol.
Visualizing the Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the standard and alternative synthesis protocols.
References
Safety Operating Guide
Proper Disposal of Fmoc-Val-Wang Resin: A Comprehensive Guide for Laboratory Personnel
For researchers engaged in peptide synthesis, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Fmoc-Val-Wang resin following its use in solid-phase peptide synthesis (SPPS). The focus is on the entire waste stream generated, which includes the resin, residual solvents, and the cleavage cocktail.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle all materials with appropriate safety measures. The waste generated from Fmoc-SPPS is hazardous due to its corrosive and toxic nature.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles and a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1] If a spill occurs on the glove, it should be removed and disposed of immediately, followed by washing hands.[2]
-
Protective Clothing: A lab coat is required. For larger quantities or potential splashes, chemical-resistant outerwear is recommended.[1]
-
Respiratory Protection: All handling of the cleavage cocktail and the final waste should be performed in a well-ventilated chemical fume hood.[1][2]
Engineering Controls:
-
Always work within a certified chemical fume hood to avoid the inhalation of toxic vapors from trifluoroacetic acid (TFA) and other volatile reagents.[2][3]
-
Ensure an emergency eyewash station and safety shower are readily accessible.
Understanding the Waste Stream
The waste product is not merely the solid resin but a heterogeneous mixture. After peptide synthesis, the this compound is part of a complex waste stream containing:
-
Solid Support: The used polystyrene-based Wang resin.
-
Cleavage Cocktail: The primary liquid component, typically containing a high concentration of Trifluoroacetic acid (TFA).[4][5]
-
Scavengers: Nucleophilic reagents added to the cleavage cocktail to prevent side reactions by trapping reactive cationic species.[5][6] Common scavengers include triisopropylsilane (B1312306) (TIS), water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).
-
Residual Solvents: Solvents used for washing the resin, such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Cleaved Protecting Groups: Byproducts from the removal of side-chain protecting groups from the synthesized peptide.
This entire mixture is considered hazardous waste and must be disposed of accordingly. Under no circumstances should this waste be disposed of down the drain.[1][7][8]
Experimental Protocol: Cleavage and Waste Collection
The disposal process begins with the final step of peptide synthesis: cleaving the peptide from the resin.
1. Final Deprotection of the N-terminal Fmoc Group:
-
Before cleavage, ensure the N-terminal Fmoc group has been removed using a solution of 20% piperidine (B6355638) in DMF.[4] Many automated synthesizers perform this step automatically.
2. Resin Preparation:
-
Transfer the peptide-resin to a suitable reaction vessel.
-
Wash the resin thoroughly with solvents like DCM to remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.[5]
3. Preparation and Addition of the Cleavage Cocktail:
-
Prepare the appropriate cleavage cocktail in a chemical fume hood immediately before use. The composition depends on the amino acids in the peptide sequence.[5]
-
A standard and widely used cocktail for peptides without sensitive residues is a mixture of TFA, TIS, and water.[4]
-
Add the freshly prepared cleavage cocktail to the dried resin (a common ratio is 10-40 mL per gram of resin).
-
Allow the mixture to react at room temperature with occasional agitation for 1-3 hours.[4]
4. Peptide Precipitation and Waste Segregation:
-
Following the cleavage reaction, filter the resin from the acidic solution containing the peptide.
-
The filtrate, containing the desired peptide, is typically collected in a separate container. The peptide is then precipitated using cold diethyl ether.[5]
-
The spent resin and any remaining cleavage solution constitute the primary hazardous waste.
Step-by-Step Disposal Procedures
1. Waste Collection and Containerization:
-
Collect the spent resin, residual cleavage cocktail, and any solvent rinses (e.g., from washing the reaction vessel) into a designated, leak-proof hazardous waste container.[7][9]
-
The container must be made of a material compatible with corrosive acidic waste (e.g., glass or specific types of plastic). Do not use metal containers.[8]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste".[3][7] The label should list all components, including the resin, TFA, and any scavengers used.
2. Waste Storage:
-
Keep the hazardous waste container tightly closed except when adding waste.[8][9]
-
Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as bases and oxidizing agents.[7][8]
-
Secondary containment should be used to prevent the spread of material in case of a leak.[9]
3. Disposal Request:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.[7][8]
-
Do not accumulate large quantities of waste. Dispose of regularly generated chemical waste within 90 days.[3]
4. Decontamination of Labware:
-
Reusable glassware that came into contact with the waste should be rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).[7]
-
This rinsate must be collected and added to the hazardous waste container.[7][10]
-
Contaminated disposable items such as gloves, pipette tips, and wipes should be collected in a sealed bag and disposed of as solid hazardous waste.[7]
Data Presentation
Table 1: Common Cleavage Cocktail Components and Their Functions
| Component | Typical Percentage (v/v) | Role in Cleavage/Deprotection |
| Trifluoroacetic Acid (TFA) | 82.5% - 95% | Strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[5] |
| Water (H₂O) | 2.5% - 5% | Acts as a scavenger and facilitates the hydrolysis of the bond between the peptide and the resin. |
| Triisopropylsilane (TIS) | 1% - 2.5% | An effective scavenger that quenches carbocations, particularly useful for peptides containing Arg(Pmc) and Trp(Boc). |
| Phenol | 5% | A scavenger that helps protect tyrosine and tryptophan residues from modification. |
| Thioanisole | 5% | A scavenger that is particularly effective in protecting tryptophan and methionine residues. |
| 1,2-Ethanedithiol (EDT) | 2.5% | A scavenger used to protect cysteine residues from oxidation and other modifications. |
Table 2: Properties and Hazards of Key Waste Components
| Component | Chemical Formula | Key Hazards |
| Wang Resin (Polystyrene) | (C₈H₈)ₙ | Combustible solid.[11] Generally low hazard in its pure state but is contaminated with hazardous chemicals. |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | Causes severe skin burns and eye damage, harmful if inhaled, corrosive to metals.[12] |
| Piperidine | C₅H₁₁N | Flammable liquid and vapor, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Flammable liquid, harmful in contact with skin or if inhaled, reproductive toxin.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Skin and eye irritant, potential carcinogen. Prohibited from sewer disposal.[13] |
Mandatory Visualization
Caption: Experimental workflow for peptide cleavage and subsequent waste disposal.
Caption: Logical relationships in the segregation of waste streams.
References
- 1. benchchem.com [benchchem.com]
- 2. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. vumc.org [vumc.org]
- 10. FEM ANALYTIKA LAB : Waste Disposal Process [femanalytika.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Essential Safety and Logistics for Handling Fmoc-Val-Wang Resin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Fmoc-Val-Wang resin. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure and efficient research environment.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound, a polymer-bound amino acid used in solid-phase peptide synthesis, is a stable compound under recommended storage conditions. However, it may cause irritation to the eyes, skin, and respiratory tract. Ingestion or absorption through the skin may be harmful.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Splash-proof chemical goggles.[1] |
| Hand Protection | Gloves | Nitrile gloves are recommended.[2] Check for integrity before use. |
| Body Protection | Lab Coat/Full Suit | A full lab coat or chemical-resistant suit should be worn.[1] |
| Respiratory Protection | Dust Respirator/Mask | Use a dust respirator to avoid inhalation of the product, especially when handling the powder.[1] |
| Foot Protection | Closed-toe Shoes/Boots | Wear appropriate closed-toe shoes or boots.[1] |
2. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes exposure risks and ensures procedural accuracy.
2.1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) before handling the resin.
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as specified in the table above.
2.2. Handling:
-
Avoid generating dust when weighing or transferring the resin.[1]
-
Use appropriate tools, such as a spatula, for transfer.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.[1]
-
Wash hands thoroughly after handling the resin.[1]
2.3. Storage:
-
Store in a tightly sealed container.[1]
-
Keep in a cool, dry place, away from heat and ignition sources.[1]
-
Recommended storage temperature is between 2-8°C.[4]
3. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste resin and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste in accordance with federal, state, and local environmental control regulations.[1] Do not dispose of it down the drain.
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
4. Quantitative Data Summary
| Property | Value | Source |
| Appearance | White to yellow or beige beads | |
| Storage Temperature | 2-30°C (recommended 2-8°C) | [4] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Oxides of carbon and nitrogen | [1] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
